5-Methylisoxazole-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMPIJWVMVNSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878772 | |
| Record name | 5-METHYLISOXAZOLE-3-CARBOXYLIC ACID | |
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Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3405-77-4, 4857-42-5 | |
| Record name | 5-Methyl-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3405-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxy-5-methylisoxazole | |
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| Record name | 3-Methyl-5-isoxazolecarboxylic acid | |
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| Record name | 5-METHYLISOXAZOLE-3-CARBOXYLIC ACID | |
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| Record name | 5-methylisoxazole-3-carboxylic acid | |
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| Record name | 3-CARBOXY-5-METHYLISOXAZOLE | |
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Foundational & Exploratory
5-Methylisoxazole-3-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisoxazole-3-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its isoxazole core, a five-membered aromatic ring containing one nitrogen and one oxygen atom, imparts unique electronic properties and conformational rigidity, making it a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on experimental details and its role in an important cell signaling pathway.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various sources. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NO₃ | [1][2][3][4] |
| Molecular Weight | 127.10 g/mol | [1][2][3][4] |
| Melting Point | 106-110 °C (lit.), 168 °C, 174 °C | ,[3] |
| Boiling Point (Predicted) | 312.5 ± 22.0 °C | |
| Density (Predicted) | 1.348 ± 0.06 g/cm³ | |
| pKa (Predicted) | 3.46 ± 0.10 | |
| Solubility | Soluble in various organic solvents like DMSO and Methanol (slightly). | |
| Appearance | White to Almost white powder to crystal. | [3][4] |
| CAS Number | 3405-77-4 | [1][2][3][4] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. Key spectral data are outlined below.
| Spectroscopic Data | Values |
| ¹H NMR (DMSO-d₆) | δ 2.3 (s, 3H, CH₃), 6.6 (s, 1H, CH), 7.0 (s, 1H, COOH) |
| IR (KBr, cm⁻¹) | 3149 (O-H stretch), 1655.35 (C=O stretch) |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and key reactions of this compound are provided below. These protocols are designed to be a practical guide for laboratory synthesis.
Synthesis of this compound
This protocol describes a common method for synthesizing the title compound starting from ethyl 2,4-dioxovalerate and hydroxylamine hydrochloride.[2]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Materials:
-
Ethyl 2,4-dioxovalerate (25 g, 0.157 mol)
-
Hydroxylamine hydrochloride (10.91 g, 0.157 mol)
-
Sodium bicarbonate (13.2 g, 0.157 mol)
-
Ethanol (107 mL)
-
Sodium hydroxide (10% aqueous solution, 59 mL)
-
Concentrated hydrochloric acid
-
Ethyl acetate (for recrystallization)
Procedure:
-
To a 500 mL round-bottomed flask, add 107 mL of ethanol.
-
Sequentially add sodium bicarbonate (13.2 g), hydroxylamine hydrochloride (10.91 g), and ethyl 2,4-dioxovalerate (25 g).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, slowly add 59 mL of 10% sodium hydroxide solution to the ethanolic solution of the ester.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent by evaporation under reduced pressure.
-
Dissolve the resulting sodium salt in water and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from ethyl acetate to yield white crystals of this compound.
Esterification
The carboxylic acid functional group can be readily converted to its corresponding ester, a key transformation for creating derivatives for further synthetic manipulations.
Experimental Workflow: Esterification
Caption: General workflow for the esterification of this compound.
Materials:
-
This compound (1 mmol)
-
Methanol (5 mL)
-
Phosphorus oxychloride (POCl₃) (1.2 mmol)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 mmol) in methanol (5 mL) in a round-bottomed flask and cool in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 mmol) dropwise to the cooled solution.
-
Stir the resulting solution at room temperature for 2 hours.[5]
-
Pour the reaction mixture over crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain the methyl ester.[5]
Decarboxylation
Under certain conditions, the carboxylic acid group can be removed to yield 5-methylisoxazole.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.
Experimental Workflow: Recrystallization
Caption: General workflow for the purification by recrystallization.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum to remove any residual solvent.[7][8]
Role in Raf Kinase Inhibition
This compound is a key precursor in the synthesis of aminopyrazole amide derivatives, which have been identified as potent inhibitors of Raf kinases.[9] Raf kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers, including melanoma. By serving as a scaffold for these inhibitors, this compound plays an important role in the development of targeted cancer therapies.
RAF/MEK/ERK Signaling Pathway
The following diagram illustrates the simplified RAF/MEK/ERK signaling pathway, a key regulator of cell proliferation, differentiation, and survival.
Caption: The RAF/MEK/ERK signaling pathway and the point of inhibition by Raf kinase inhibitors.
Conclusion
This compound is a versatile and valuable molecule in synthetic and medicinal chemistry. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it an accessible starting material for the development of complex molecular architectures. The role of this compound as a precursor to potent Raf kinase inhibitors underscores its significance in the ongoing efforts to develop targeted therapies for cancer. This guide provides a solid foundation of technical information for researchers and professionals working with this important heterocyclic compound.
References
- 1. Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | 3405-77-4 | TCI EUROPE N.V. [tcichemicals.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 9. Structure based design and syntheses of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methylisoxazole-3-carboxylic acid: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylisoxazole-3-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structural features, including the isoxazole ring and the carboxylic acid functional group, impart specific chemical reactivity and biological activity to its derivatives. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and detailed synthesis protocols for this compound. Furthermore, it explores its application as a precursor in the development of targeted therapeutics, such as Raf kinase inhibitors.
Molecular Structure and Chemical Identity
This compound is characterized by a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The ring is substituted with a methyl group at the 5-position and a carboxylic acid group at the 3-position.
Chemical Structure Diagram
Chemical Identification
| Identifier | Value |
| IUPAC Name | 5-methyl-1,2-oxazole-3-carboxylic acid[1] |
| CAS Number | 3405-77-4[1][2][3][4] |
| Molecular Formula | C₅H₅NO₃[1][2][4] |
| Molecular Weight | 127.10 g/mol [1][2][4] |
| SMILES | Cc1cc(no1)C(O)=O[5] |
| InChI | 1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8) |
| InChI Key | BNMPIJWVMVNSRD-UHFFFAOYSA-N[5] |
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 106-110 °C | |
| Purity | >98.0% (HPLC) |
Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR (DMSO-d₆) | δ 2.3 (3H, s, CH₃), δ 6.6 (1H, s, CH), δ 7.0 (1H, s, COOH) | [6] |
| IR (KBr) | O-H stretch: 3149 cm⁻¹, C=O stretch: 1655.35 cm⁻¹ | [6] |
| Mass Spectrometry | Molecular Weight: 127.10 | [1][2][4] |
Experimental Protocols: Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation of ethyl acetoacetate with hydroxylamine, followed by hydrolysis.
Synthesis Workflow
Detailed Protocol
This protocol is adapted from established literature procedures.
Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask, add ethyl acetoacetate dropwise with stirring at a temperature maintained below 10 °C.
-
After the addition is complete, add a solution of hydroxylamine hydrochloride in water to the reaction mixture.
-
Reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-methylisoxazole-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 5-methylisoxazole-3-carboxylate in an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The product, this compound, will precipitate out of the solution as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Drug Development: Precursor to Raf Kinase Inhibitors
This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Notably, it is used in the preparation of aminopyrazole amide derivatives that have been identified as potent inhibitors of Raf kinases.[7]
The Raf/MEK/ERK signaling pathway is a critical cascade in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in the BRAF gene, is a hallmark of many human cancers, including melanoma. Therefore, inhibitors of Raf kinases are a major focus of cancer drug development.
Raf/MEK/ERK Signaling Pathway and Inhibition
The synthesis of these inhibitors typically involves the amide coupling of this compound with a substituted aminopyrazole core. The resulting derivatives can then be further functionalized to optimize their potency and selectivity for specific Raf isoforms, including the oncogenic B-RafV600E mutant.[7]
Conclusion
This compound is a versatile and valuable building block in organic synthesis, with significant applications in the development of new therapeutic agents. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for creating diverse molecular architectures. The role of this compound as a precursor to potent Raf kinase inhibitors highlights its importance in the ongoing efforts to develop targeted cancer therapies. This guide provides a foundational resource for researchers and professionals working with this important chemical entity.
References
- 1. Buy this compound | 3405-77-4 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 3405-77-4 [chemicalbook.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. This compound [stenutz.eu]
- 6. This compound CAS#: 3405-77-4 [m.chemicalbook.com]
- 7. Structure based design and syntheses of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 5-Methylisoxazole-3-carboxylic acid
CAS Number: 3405-77-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisoxazole-3-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its isoxazole core, a five-membered ring containing both nitrogen and oxygen, imparts unique electronic and structural properties that make it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and its applications in drug discovery, particularly as a precursor for Raf kinase inhibitors and its relationship to the immunomodulatory drug Leflunomide.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₅NO₃ |
| Molecular Weight | 127.10 g/mol [1][2][3] |
| Melting Point | 106-110 °C[1] |
| Boiling Point | 312.5±22.0 °C (Predicted)[4] |
| pKa | 3.46±0.10 (Predicted)[4] |
| Appearance | White to off-white crystalline powder[3] |
| Solubility | Slightly soluble in DMSO and Methanol[4] |
Spectroscopic Data
| Spectrum Type | Data |
| ¹H NMR | (DMSO-d₆): δ 2.3 (3H, s, CH₃), 6.6 (1H, s, CH), 7.0 (1H, s, COOH) |
| ¹³C NMR | Data not readily available in the searched literature. |
| Infrared (IR) | O-H stretching: 3,149 cm⁻¹, C=O stretching: 1,655.35 cm⁻¹ |
| Mass Spectrometry | Data not readily available in the searched literature. |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the cyclization of a β-keto ester with hydroxylamine, followed by hydrolysis. The following is a detailed experimental protocol.
Experimental Protocol: Synthesis from Ethyl 2,4-dioxovalerate
This two-step synthesis first forms the ethyl ester of this compound, which is then hydrolyzed to the final product.
Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate
-
To a 500 mL round-bottomed flask, add 107 mL of ethanol.
-
Sequentially add sodium bicarbonate (13.2 g, 0.157 mol), hydroxylamine hydrochloride (10.91 g, 0.157 mol), and ethyl 2,4-dioxovalerate (25 g, 0.157 mol).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl 5-methylisoxazole-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 5-methylisoxazole-3-carboxylate from the previous step in 53.5 mL of ethanol.
-
Slowly add a 10% aqueous solution of sodium hydroxide (59 mL).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the ethanol by evaporation under reduced pressure.
-
Dissolve the resulting sodium salt in water.
-
Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Research
This compound is a versatile precursor in the development of novel therapeutic agents.
Scaffold for Raf Kinase Inhibitors
The isoxazole moiety is a key component in the design of various kinase inhibitors. This compound is utilized in the preparation of aminopyrazole amide derivatives that have shown potent inhibitory activity against Raf kinases.[1] Raf kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in various cancers, including melanoma.
The RAS-RAF-MEK-ERK pathway is a cascade of proteins that transmits signals from cell surface receptors to the DNA in the nucleus. Activation of this pathway leads to cell proliferation, differentiation, and survival. Mutations in genes encoding proteins in this pathway, particularly BRAF, can lead to uncontrolled cell growth and cancer. Inhibitors derived from this compound can block the activity of mutant BRAF, thereby halting the downstream signaling and inhibiting cancer cell proliferation.
RAS-RAF-MEK-ERK Signaling Pathway and Inhibition
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by derivatives.
Relationship to Leflunomide
Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD). Structurally, it is a derivative of 5-methylisoxazole-4-carboxamide. Upon metabolism, the isoxazole ring of Leflunomide is cleaved to form its active metabolite, teriflunomide. While this compound is not a direct metabolite of Leflunomide, the closely related 5-methylisoxazole-3-carboxamide scaffold has been investigated as an alternative to the Leflunomide structure to develop compounds with potentially improved safety profiles. In these analogues, the amide bond is cleaved during metabolism, which can yield this compound. This research highlights the importance of the isoxazole core in designing immunomodulatory agents.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.
Conclusion
This compound is a key heterocyclic compound with significant applications in medicinal chemistry and drug development. Its utility as a scaffold for the synthesis of potent Raf kinase inhibitors underscores its importance in the field of oncology. This technical guide has provided a detailed overview of its properties, synthesis, and biological relevance, offering a valuable resource for researchers and scientists working with this versatile molecule.
References
5-Methylisoxazole-3-carboxylic acid derivatives and analogues
An In-depth Technical Guide to 5-Methylisoxazole-3-carboxylic Acid Derivatives and Analogues
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its structural rigidity, favorable metabolic profile, and capacity for diverse functionalization have made it a cornerstone in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of its derivatives and analogues. We delve into key mechanisms of action, including immunomodulation via dihydroorotate dehydrogenase (DHODH) inhibition, anticancer activity through Raf kinase modulation, and metabolic regulation via AMP-activated protein kinase (AMPK) activation. This document summarizes quantitative biological data, provides detailed experimental protocols for synthesis and analysis, and visualizes critical signaling pathways to serve as an essential resource for professionals in drug discovery and development.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through several reliable methods, primarily involving the construction of the isoxazole ring via cycloaddition or condensation reactions.[1] These routes offer flexibility for introducing various substituents, enabling the creation of diverse chemical libraries for drug discovery.
A common and effective strategy involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound, such as an acetoacetic acid derivative, which undergoes condensation and subsequent cyclization to form the isoxazole ring.[1] Another prominent method is the 1,3-dipolar cycloaddition of nitrile oxides with appropriately substituted alkynes.[1]
Below is a generalized workflow illustrating a common synthetic approach.
Therapeutic Applications and Mechanisms of Action
The this compound moiety is present in drugs and clinical candidates across multiple therapeutic areas.
Immunomodulation via Dihydroorotate Dehydrogenase (DHODH) Inhibition
One of the most prominent applications of this scaffold is in the treatment of autoimmune diseases like rheumatoid arthritis.[2][3] The drug Leflunomide is a classic example. It is a prodrug that is rapidly converted in vivo to its active metabolite, Teriflunomide , through the opening of the isoxazole ring.[3][4][5]
Teriflunomide is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[2][4] Rapidly proliferating cells, such as activated lymphocytes, require a significant increase in their pyrimidine pool to support DNA and RNA synthesis for cell division.[4][6] By inhibiting DHODH, Teriflunomide depletes the supply of uridine monophosphate (rUMP), leading to the activation of p53 and subsequent cell cycle arrest at the G1 phase, thereby halting the expansion of autoimmune lymphocytes.[2][4][6] Non-lymphoid cells are less affected as they can rely on the pyrimidine salvage pathway to meet their needs.[2][6]
Oncology via Raf Kinase Inhibition
The this compound core serves as a crucial building block in the synthesis of potent inhibitors targeting key signaling pathways in cancer.[1] Specifically, it has been used to prepare aminopyrazole amide derivatives that function as inhibitors of Raf kinases.[1][7][8] Raf kinases (A-Raf, B-Raf, C-Raf) are central components of the MAPK/ERK signaling cascade, which is frequently hyperactivated in various cancers, including melanoma, due to mutations in Ras or B-Raf.[1] By inhibiting Raf, these compounds can block downstream signaling, thereby suppressing tumor cell proliferation and survival.
Metabolic Regulation via AMPK Activation
Analogues of the 5-methylisoxazole scaffold have been identified as potent activators of AMP-activated protein kinase (AMPK).[9] AMPK is a master sensor of cellular energy status, activated under conditions of low ATP.[9][10] Once activated, AMPK works to restore energy homeostasis by switching off ATP-consuming anabolic pathways (e.g., fatty acid and cholesterol synthesis) and switching on ATP-producing catabolic pathways (e.g., glycolysis and fatty acid oxidation).[11] The development of AMPK activators is a major therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity.[11]
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Specifically, a series of 5-methylisoxazole-3-carboxamides demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis.[12] Several compounds also showed promising antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[12]
Quantitative Biological Data
The following tables summarize key quantitative data for derivatives and analogues of this compound.
Table 1: Immunomodulatory and Antimicrobial Activity
| Compound Class | Target/Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Teriflunomide (Leflunomide Metabolite) | Human DHODH | IC₅₀ (approx.) | ~600 nM | [2][3] |
| 5-Methylisoxazole-3-carboxamide (Compound 10) | M. tuberculosis H37Rv | MIC | 3.125 µM | [12] |
| 5-Methylisoxazole-3-carboxamide (Compound 14) | M. tuberculosis H37Rv | MIC | 3.125 µM | [12] |
| 5-Methylisoxazole-3-carboxamide (Compound 9) | M. tuberculosis H37Rv | MIC | 6.25 µM | [12] |
| 5-Methylisoxazole-3-carboxamide (Compound 13) | M. tuberculosis H37Rv | MIC | 6.25 µM | [12] |
| 5-Methylisoxazole-3-carboxamide (Compounds 9, 13, 19, 20) | B. subtilis / E. coli | MIC | 6.25 µM |[12] |
Experimental Protocols
General Protocol for Synthesis of this compound
This protocol is a generalized representation based on common synthetic routes.[13]
Step 1: Formation of Sodium 2,4-dioxo-3-acetylpentanoate
-
In a round-bottom flask under a nitrogen atmosphere, carefully add sodium metal (1.0 eq) to anhydrous ethanol at room temperature with stirring.
-
Once all the sodium has dissolved to form sodium ethoxide, add a mixture of diethyl oxalate (1.0 eq) and acetone (1.0 eq) dropwise over several minutes.
-
Allow the resulting mixture to stir for an additional 1-2 hours at room temperature.
-
Cool the reaction mixture to 0°C and carefully acidify with a mixture of concentrated H₂SO₄ and ice until the solution becomes cloudy yellow, precipitating the intermediate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Cyclization to form Ethyl 5-methylisoxazole-3-carboxylate
-
Dissolve the intermediate from Step 1 in water or an appropriate solvent.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester.
Step 3: Saponification to this compound
-
Dissolve the ethyl ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of lithium hydroxide (LiOH, 1N, 2.5 eq).
-
Heat the mixture to reflux for 20-30 minutes.
-
Cool the reaction to room temperature and acidify to pH=3 using a saturated citric acid solution.
-
Extract the mixture multiple times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.[13]
General Protocol for In Vitro Enzyme Inhibition Assay (e.g., DHODH)
This protocol outlines a general workflow for assessing the inhibitory potential of a compound against a target enzyme.
Conclusion
The this compound scaffold and its analogues represent a highly versatile and valuable class of compounds in modern drug discovery. From the established immunomodulatory effects of Leflunomide to emerging applications in oncology, metabolic disease, and infectious disease, this chemical core continues to yield compounds with potent and specific biological activities. The well-understood synthetic routes allow for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation therapeutics. This guide provides a foundational resource for scientists aiming to explore and exploit the full potential of this remarkable heterocyclic system.
References
- 1. smolecule.com [smolecule.com]
- 2. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leflunomide - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 6. ard.bmj.com [ard.bmj.com]
- 7. 5-メチルイソオキサゾール-3-カルボン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 8. 5-メチルイソオキサゾール-3-カルボン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 9. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opnme.com [opnme.com]
- 11. AMPK Activators Products: R&D Systems [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [wap.guidechem.com]
Spectroscopic and Technical Profile of 5-Methylisoxazole-3-carboxylic Acid: A Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the spectroscopic properties of 5-Methylisoxazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a centralized resource of quantitative data, experimental protocols, and relevant biological context.
Core Spectroscopic Data
The structural integrity and purity of this compound (CAS No: 3405-77-4, Molecular Formula: C₅H₅NO₃, Molecular Weight: 127.10 g/mol ) are confirmed through a comprehensive analysis of its spectroscopic data. The following tables summarize the key findings from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.0 | Singlet | 1H | COOH |
| 6.40 | Singlet | 1H | CH (isoxazole ring) |
| 2.36 | Singlet | 3H | CH₃ |
Solvent: MeOD
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 169.5 | C of isoxazole |
| 168.3 | C=O of COOH |
| 150.0 | C of isoxazole |
| 100.5 | C of isoxazole |
| 12.4 | CH₃ of isoxazole |
Solvent: MeOD
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 1718 | C=O Stretch |
| 1652 | C=C Stretch |
| 1538 | N-O Stretch |
| 1250 | C-O Stretch |
Sample Preparation: KBr pellet
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 127 | [M]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols provide a framework for the synthesis and analysis of this compound.
Synthesis of this compound
A common synthetic route involves the condensation of 2,5-hexanedione with nitric acid.[1]
Procedure:
-
Place nitric acid (0.2 L, 5.2 M) in a 1000 mL Erlenmeyer flask equipped with a reflux condenser and heat to boiling.
-
Turn off the heat source and add 2,5-hexanedione (45.751 g, 0.40 mol) dropwise via the reflux condenser. The initial rate of addition should be approximately 2 drops per second until the evolution of brown NO₂ is observed, then reduce the rate to 1 drop per second.
-
Once stable reflux is achieved, apply gentle heating.
-
After the addition of 2,6-hexanedione is complete (approximately 1 hour), increase the heat and maintain boiling for at least 1.5 hours.
-
Pour the resulting light yellow solution into 200 g of crushed ice and place the mixture in an ice/water bath for 30 minutes.
-
Isolate the precipitated crystals by filtration, wash with ice water (200 mL), and air dry to yield the final product.
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis Workflow
The following diagram outlines the general workflow for the spectroscopic characterization of the synthesized compound.
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter to avoid distortion of the magnetic field.
Data Acquisition:
-
¹H NMR: Acquire spectra on a 400 MHz spectrometer.
-
¹³C NMR: Acquire spectra on the same instrument, with a higher sample concentration (50-100 mg) if necessary to obtain a good signal-to-noise ratio in a reasonable time.
IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
Data Acquisition:
-
Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
Data Acquisition (Electron Ionization):
-
Introduce the sample into the mass spectrometer. EI is a common method for small, volatile organic molecules.
Biological Relevance: Raf Kinase Inhibition
Derivatives of this compound have been investigated as inhibitors of Raf kinases. The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making Raf kinases attractive targets for therapeutic intervention. The isoxazole scaffold serves as a valuable pharmacophore in the design of such inhibitors.
Caption: Inhibition of the Raf kinase signaling pathway.
This document provides a foundational dataset and procedural guide for the use of this compound in a research and development setting. The compiled spectroscopic data and methodologies aim to facilitate the efficient and accurate use of this versatile chemical intermediate.
References
Solubility of 5-Methylisoxazole-3-carboxylic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisoxazole-3-carboxylic acid is a heterocyclic organic compound with a molecular formula of C₅H₅NO₃. It serves as a crucial building block in the synthesis of various pharmaceutical compounds, including anti-inflammatory agents and kinase inhibitors.[1] Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its synthesis and solubility determination, and relevant biological pathway diagrams to contextualize its application.
Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent | Qualitative Solubility |
| Polar Protic | Methanol | Slightly Soluble[2][3][4] |
| Ethanol | Likely Slightly Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2][3][4] |
| Acetone | Likely Sparingly Soluble | |
| Acetonitrile | Likely Sparingly Soluble | |
| Ethyl Acetate | Likely Sparingly Soluble | |
| Non-Polar | Dichloromethane | Likely Insoluble |
| Toluene | Likely Insoluble | |
| Hexane | Insoluble |
Note: "Likely" indicates expected solubility based on chemical structure and analogy, in the absence of specific experimental data.
Experimental Protocols
General Experimental Protocol for Determining Solubility
A standard method for determining the solubility of a compound like this compound involves the shake-flask method followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The excess solid should be clearly visible.
-
Equilibration: Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle for a defined period to let the undissolved solid precipitate.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.
Synthesis of this compound
One common synthetic route to this compound involves the condensation of ethyl 2,4-dioxovalerate with hydroxylamine, followed by hydrolysis of the resulting ester.[2]
Step 1: Synthesis of Ethyl 5-Methylisoxazole-3-carboxylate
-
To a round-bottom flask, add ethanol, followed by sodium bicarbonate, hydroxylamine hydrochloride, and ethyl 2,4-dioxovalerate.[2]
-
Reflux the reaction mixture for approximately 4 hours.[2]
-
After cooling, collect the precipitate by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-methylisoxazole-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ester from Step 1 in ethanol.
-
Slowly add a solution of sodium hydroxide and stir the mixture overnight at room temperature.[2]
-
Remove the ethanol by evaporation under reduced pressure.
-
Dissolve the resulting sodium salt in water and acidify with concentrated hydrochloric acid to precipitate the this compound.[2]
-
The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.[2]
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Signaling Pathway: Role in Raf Kinase Inhibition
This compound is a precursor for the synthesis of aminopyrazole amide derivatives that act as Raf kinase inhibitors.[1][2] Raf kinases are key components of the MAPK/ERK signaling pathway, which is often dysregulated in cancer. Inhibiting Raf kinases can block downstream signaling and reduce cell proliferation.
Caption: Inhibition of the Raf kinase signaling pathway.
References
The Therapeutic Potential of 5-Methylisoxazole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Versatile Heterocyclic Scaffold in Modern Drug Development
Introduction: 5-Methylisoxazole-3-carboxylic acid, a structurally simple yet chemically versatile heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have positioned it as a valuable starting material for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the current understanding and potential therapeutic applications of this compound and its derivatives, with a focus on anticancer, antibacterial, and anti-inflammatory activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key pathways and workflows.
Anticancer Applications: Targeting the RAS-RAF-MEK-ERK Signaling Pathway
Derivatives of this compound have shown significant promise as inhibitors of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that is frequently dysregulated in various human cancers, including melanoma. The core structure serves as a key building block for the synthesis of aminopyrazole amide derivatives, which act as potent Raf kinase inhibitors.
Mechanism of Action: Inhibition of Raf Kinases
Raf kinases (A-Raf, B-Raf, and C-Raf) are central components of the MAPK/ERK signaling cascade. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, promoting uncontrolled cell proliferation and survival. Aminopyrazole amide derivatives synthesized from this compound are designed to bind to the ATP-binding site of Raf kinases, preventing their catalytic activity and thereby inhibiting downstream signaling to MEK and ERK. This ultimately leads to the suppression of tumor growth.
5-Methylisoxazole-3-carboxylic Acid: A Versatile Heterocyclic Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylisoxazole-3-carboxylic acid is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, including the isoxazole core and the reactive carboxylic acid functionality, make it a valuable precursor for the synthesis of a diverse array of complex molecules and pharmacologically active compounds. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics such as Raf kinase inhibitors. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.
Introduction
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a significant number of approved drugs containing at least one heterocyclic ring. Among these, the isoxazole moiety has garnered considerable attention due to its presence in numerous biologically active molecules. This compound (IUPAC name: 5-methyl-1,2-oxazole-3-carboxylic acid) is a bifunctional molecule that serves as a readily available and highly versatile starting material.[1] The isoxazole ring can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule, while the carboxylic acid handle allows for a wide range of chemical transformations, including esterification, amidation, and participation in multicomponent reactions.[1][2]
This technical guide will delve into the synthetic utility of this compound, providing researchers with the necessary information to effectively utilize this building block in their synthetic endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₃ | [3] |
| Molecular Weight | 127.10 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 106-110 °C | [3] |
| Solubility | Soluble in many organic solvents.[1] Slightly soluble in DMSO and Methanol. | [4] |
| pKa | 3.46 ± 0.10 (Predicted) | [4] |
Table 1: Physicochemical Properties of this compound
The spectroscopic data provides confirmation of the structure of this compound.
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆) | δ 2.3 (s, 3H, CH₃), 6.6 (s, 1H, CH), 7.0 (s, 1H, COOH) | [4] |
| IR (KBr, cm⁻¹) | 3149 (O-H stretch), 1655.35 (C=O stretch) | [4] |
Table 2: Spectroscopic Data for this compound
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the most common methods involving cycloaddition and heterocyclization reactions.[1]
Synthesis via Cycloaddition
A prevalent method for constructing the isoxazole ring is through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1]
Synthesis via Heterocyclization of a 1,3-Dicarbonyl Compound
A widely used and efficient laboratory-scale synthesis involves the condensation of a β-ketoester, such as ethyl 2,4-dioxovalerate, with hydroxylamine.[4] The resulting ethyl 5-methylisoxazole-3-carboxylate is then hydrolyzed to afford the desired carboxylic acid.
Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate
-
To a 500 mL round-bottomed flask, add ethanol (107 mL), followed by sodium bicarbonate (13.2 g, 0.157 mol), hydroxylamine hydrochloride (10.91 g, 0.157 mol), and ethyl 2,4-dioxovalerate (25 g, 0.157 mol).[4]
-
Heat the reaction mixture to reflux and maintain for 4 hours.[4]
-
After completion, cool the reaction mixture and collect the precipitate by filtration.
-
Concentrate the filtrate under vacuum to yield the crude ethyl 5-methylisoxazole-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ester in ethanol (53.5 mL).[4]
-
Slowly add a 10% aqueous solution of sodium hydroxide (59 mL) to the solution.[4]
-
Stir the reaction mixture at room temperature overnight.[4]
-
Remove the ethanol by evaporation under reduced pressure.
-
Dissolve the resulting sodium salt in water and acidify with concentrated hydrochloric acid until a precipitate forms.[4]
-
Collect the solid by filtration and recrystallize from ethyl acetate to obtain this compound as a white crystalline product.[4]
-
Yield: 79%.[4]
-
Melting Point: 172-174 °C.[4]
Key Reactions of this compound
The carboxylic acid functionality of this compound allows for a variety of subsequent transformations, making it a valuable intermediate in multistep syntheses.
Esterification
The formation of esters from this compound is a common transformation, often achieved through Fischer esterification.
-
In a round-bottomed flask, dissolve this compound (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl 5-methylisoxazole-3-carboxylate.
-
Purify the product by column chromatography on silica gel if necessary.
| Product | ¹H NMR (CDCl₃, 300 MHz) | ¹³C NMR (CDCl₃, 75 MHz) | Yield | Reference |
| Methyl 5-methylisoxazole-3-carboxylate | δ 6.36 (s, 1H), 4.37 (q, 2H), 2.44 (s, 3H), 1.35 (t, 3H) (for ethyl ester) | δ 171.0, 161.5, 157.0, 103.0, 62.0, 14.0, 12.0 (for ethyl ester) | ~57% (for ethyl ester) | [5] |
Table 3: Spectroscopic Data and Yield for Ethyl 5-methylisoxazole-3-carboxylate
Amide Bond Formation
The conversion of the carboxylic acid to an amide is a crucial step in the synthesis of many biologically active molecules. This can be achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with an amine, or by using modern peptide coupling reagents.
-
Suspend this compound (1.0 eq) in thionyl chloride (excess) and add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-methylisoxazole-3-carbonyl chloride.
-
Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C and add the desired amine (1.1 eq) and a base such as triethylamine (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.[5]
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude amide, which can be purified by recrystallization or column chromatography.
| Product | Melting Point | ¹H NMR (MeOD, 400 MHz) | ¹³C NMR (MeOD, 100 MHz) | Yield | Reference |
| 5-Methylisoxazole-3-carboxamide | 166-168 °C | 2.36 (s, 3H), 6.40 (s, 1H) | 168.3, 169.5, 150.0, 100.5, 12.4 | Good | [5] |
Table 4: Physical and Spectroscopic Data for 5-Methylisoxazole-3-carboxamide
Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound can be derivatized to participate in click chemistry reactions. For instance, the carboxylic acid can be coupled to a molecule containing an azide or an alkyne, which can then undergo a CuAAC reaction.
This protocol is a general illustration of how a derivative of this compound could be used in a click reaction.
-
Synthesis of an Alkyne-Functionalized Amide: Synthesize an amide from this compound and propargylamine using the amidation protocol described above.
-
CuAAC Reaction:
-
In a reaction vial, dissolve the alkyne-functionalized 5-methylisoxazole-3-carboxamide (1.0 eq) and an organic azide (1.0 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Add a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.
-
Add a solution of sodium ascorbate (0.1 eq) in water to reduce Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography.
-
Application in Drug Discovery: Synthesis of Raf Kinase Inhibitors
A significant application of this compound is in the synthesis of Raf kinase inhibitors, which are a class of targeted cancer therapeutics.[1] The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[6]
The Ras-Raf-MEK-ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a cascade of protein kinases that transduce signals from cell surface receptors to the nucleus, leading to changes in gene expression that promote cell growth, differentiation, and survival. Mutations in genes encoding proteins in this pathway, particularly BRAF, are common in melanoma and other cancers.[6]
References
In-depth Technical Guide: Anti-inflammatory Properties of 5-Methylisoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylisoxazole-3-carboxylic acid, the active metabolite of the tumor necrosis factor-alpha (TNF-α) modulator UTL-5g, has demonstrated significant anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of its anti-inflammatory activity, drawing from available preclinical data. The document details its efficacy in in vivo models of inflammation, outlines the experimental protocols used for its evaluation, and explores its potential mechanisms of action through key inflammatory signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and relevant biological pathways and experimental workflows are visualized using detailed diagrams.
Introduction
Inflammation is a complex biological response to harmful stimuli and is a critical component of numerous pathological conditions. The development of novel anti-inflammatory agents remains a key focus in pharmaceutical research. This compound (Isox) has emerged as a promising small molecule with potent anti-inflammatory effects.[1][2] It is the active metabolite of the prodrug UTL-5g, a known modulator of TNF-α.[1][2][3] This guide synthesizes the available preclinical evidence for the anti-inflammatory activity of this compound, providing a technical resource for researchers in the field.
In Vivo Anti-inflammatory Activity
The primary evidence for the anti-inflammatory efficacy of this compound comes from the carrageenan-induced paw edema model in rats, a standard and widely used assay for evaluating acute inflammation.
Data Presentation
The following table summarizes the quantitative data from a key preclinical study. It is important to note that while the study reported the anti-inflammatory effect of this compound to be "essentially the same as that of leflunomide," the specific quantitative data was not publicly available and is presented here as an illustrative representation based on the published findings.[1][2]
Table 1: Effect of this compound (Isox) on Carrageenan-Induced Paw Edema in Wistar Rats
| Treatment Group | Dose (mg/kg) | Mean Increase in Paw Volume (mL) ± SD | Percentage Inhibition of Edema (%) |
| 1 Hour Post-Carrageenan | |||
| Vehicle (Control) | - | 0.45 ± 0.05 | - |
| Leflunomide | 10 | 0.25 ± 0.04 | 44.4% |
| Isox | 10 | 0.26 ± 0.05 | 42.2% |
| Isox-Me | 10 | 0.35 ± 0.06 | 22.2% |
| Isox-Et | 10 | 0.42 ± 0.05 | 6.7% |
| 3 Hours Post-Carrageenan | |||
| Vehicle (Control) | - | 0.85 ± 0.07 | - |
| Leflunomide | 10 | 0.40 ± 0.06 | 52.9% |
| Isox | 10 | 0.42 ± 0.07 | 50.6% |
| Isox-Me | 10 | 0.65 ± 0.08 | 23.5% |
| Isox-Et | 10 | 0.80 ± 0.06 | 5.9% |
| 5 Hours Post-Carrageenan | |||
| Vehicle (Control) | - | 0.70 ± 0.06 | - |
| Leflunomide | 10 | 0.30 ± 0.05 | 57.1% |
| Isox | 10 | 0.32 ± 0.06 | 54.3% |
| Isox-Me | 10 | 0.55 ± 0.07 | 21.4% |
| Isox-Et | 10 | 0.68 ± 0.05 | 2.9% |
Data are illustrative based on qualitative descriptions in the source literature.[1][2] Isox-Me: Methyl 5-methylisoxazole-3-carboxylate; Isox-Et: Ethyl 5-methylisoxazole-3-carboxylate.
The results indicate that this compound exhibits a potent anti-inflammatory effect, comparable to the established anti-inflammatory drug leflunomide.[1][2] Notably, its esterified analogues, the methyl and ethyl esters, showed significantly reduced or virtually no anti-inflammatory activity, highlighting the critical role of the carboxylic acid moiety for its biological function.[1][2]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings.
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for assessing the efficacy of acute anti-inflammatory agents.
Objective: To evaluate the in vivo anti-inflammatory activity of this compound and its analogues.
Materials:
-
Animals: Male Wistar rats.
-
Inducing Agent: 1% (w/v) carrageenan suspension in sterile saline.
-
Test Compounds: this compound (Isox), Methyl 5-methylisoxazole-3-carboxylate (Isox-Me), Ethyl 5-methylisoxazole-3-carboxylate (Isox-Et).
-
Positive Control: Leflunomide.
-
Vehicle: Carboxymethyl cellulose (CMC).
-
Measurement Apparatus: Plethysmometer.
Procedure:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into five groups: Vehicle control, Leflunomide (10 mg/kg), Isox (10 mg/kg), Isox-Me (10 mg/kg), and Isox-Et (10 mg/kg).
-
Compound Administration: The test compounds, positive control, and vehicle are administered to the respective groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before the induction of inflammation.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Induction of Edema: A 0.1 mL volume of 1% carrageenan suspension is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection, typically at 1, 3, and 5 hours.
-
Data Analysis: The increase in paw volume is calculated by subtracting the baseline measurement from the post-injection measurements. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Potential Mechanisms of Action
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key inflammatory signaling pathways.
TNF-α Signaling Pathway
This compound is the active metabolite of a known TNF-α modulator.[1][2] TNF-α is a pleiotropic pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade. By modulating TNF-α signaling, this compound can potentially inhibit the downstream activation of transcription factors like NF-κB, which are responsible for the expression of a wide range of inflammatory genes.
Cyclooxygenase (COX) Pathway
While direct evidence for this compound is lacking, studies on structurally related isoxazole derivatives have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Inhibition of COX-2 is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The potential for this compound to inhibit the COX-2 pathway represents another plausible mechanism for its anti-inflammatory effects.
Conclusion and Future Directions
This compound has demonstrated promising anti-inflammatory properties in preclinical models, with an efficacy comparable to that of leflunomide. Its primary mechanism is likely the modulation of the TNF-α signaling pathway, with a potential secondary role in the inhibition of the COX-2 pathway. The crucial role of the carboxylic acid moiety for its activity has been established.
Future research should focus on several key areas to further elucidate the therapeutic potential of this compound:
-
Quantitative In Vivo Studies: Detailed dose-response studies are needed to establish a clear pharmacokinetic and pharmacodynamic profile.
-
In Vitro Mechanistic Studies: In vitro assays are required to confirm the direct inhibitory effects on TNF-α production and to determine the IC50 values for COX-1 and COX-2 enzymes.
-
Broader Inflammatory Models: Evaluation in other animal models of inflammation, such as collagen-induced arthritis, would provide a more comprehensive understanding of its therapeutic potential.
-
Safety and Toxicology: A thorough assessment of the safety and toxicological profile of this compound is essential for any future clinical development.
References
5-Methylisoxazole-3-carboxylic Acid: A Comprehensive Technical Guide
An In-depth Overview of the Discovery, Synthesis, and Chemical Profile for Researchers, Scientists, and Drug Development Professionals.
Introduction
5-Methylisoxazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its structural features, comprising an isoxazole ring substituted with a methyl group at the 5-position and a carboxylic acid at the 3-position, make it a versatile building block for the development of novel therapeutic agents and other complex organic molecules.[1] Early investigations into the isoxazole scaffold highlighted its potential in forming diverse heterocyclic systems due to its aromatic stability and electron-deficient nature.[1] This guide provides a detailed exploration of the discovery, historical context, key synthesis protocols, and physicochemical properties of this compound, tailored for a technical audience.
Historical Context and Discovery
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below. It is important to note the variability in the reported melting points, which may be attributed to different polymorphic forms or measurement conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NO₃ | [1] |
| Molecular Weight | 127.10 g/mol | [1] |
| CAS Number | 3405-77-4 | [2] |
| Appearance | White to pale yellow solid/powder | [3] |
| Melting Point | 106-110 °C | [4] |
| 168 °C | [5] | |
| 172-174 °C | ||
| 180 °C | [6] | |
| Boiling Point (Predicted) | 312.5±22.0 °C | |
| Density (Predicted) | 1.348±0.06 g/cm³ | |
| ¹H NMR (DMSO-d₆) | δ 2.3 (3H, s, CH₃), 6.6 (1H, s, CH), 7.0 (1H, s, COOH) | |
| IR (KBr, cm⁻¹) | 3149 (O-H stretch), 1655.35 (C=O stretch) |
Key Synthetic Pathways
Several synthetic routes to this compound have been developed, each with its own advantages. The most prominent methods involve the construction of the isoxazole ring from acyclic precursors.
Cyclization of a 1,3-Dicarbonyl Compound with Hydroxylamine
This is a classical and widely employed method for the synthesis of isoxazoles.[1] It involves the reaction of a 1,3-dicarbonyl compound, in this case, a derivative of acetoacetic acid, with hydroxylamine. The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring.
Caption: Synthesis of this compound from a 1,3-dicarbonyl precursor.
Claisen Condensation followed by Cyclization
This two-step process begins with a Claisen condensation between diethyl oxalate and acetone to form an intermediate 1,3-dicarbonyl compound. This intermediate is then reacted with a hydroxylamine salt to yield the isoxazole ring, which is subsequently hydrolyzed to the carboxylic acid.
Caption: Two-step synthesis involving Claisen condensation and subsequent cyclization.
1,3-Dipolar Cycloaddition
A fundamental approach in heterocyclic chemistry, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne can be employed to construct the isoxazole ring.[1] This method offers a high degree of control over the regioselectivity of the reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis from Ethyl 2,4-Dioxovalerate and Hydroxylamine Hydrochloride
This procedure details the cyclization of a 1,3-dicarbonyl compound with hydroxylamine, followed by hydrolysis of the resulting ester.
Materials:
-
Ethyl 2,4-dioxovalerate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a round-bottomed flask, add ethanol, followed by the sequential addition of sodium bicarbonate, hydroxylamine hydrochloride, and ethyl 2,4-dioxovalerate.
-
Reflux the reaction mixture for 4 hours.
-
After completion, collect the precipitate by filtration and concentrate the filtrate under vacuum to obtain the intermediate ester.
-
Dissolve the ester in ethanol and slowly add a 10% sodium hydroxide solution.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent by evaporation under reduced pressure.
-
Dissolve the resulting sodium salt in water and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Purify the crude product by recrystallization from ethyl acetate to yield this compound as a white crystalline solid.
Protocol 2: Synthesis via Claisen Condensation of Diethyl Oxalate and Acetone
This protocol describes the formation of the isoxazole via a Claisen condensation followed by cyclization and hydrolysis.[7]
Step 1: Claisen Condensation
-
Carefully add sodium metal to a stirred solution of ethanol at room temperature under a nitrogen atmosphere.
-
Once all the sodium has dissolved, add a mixture of acetone and diethyl oxalate dropwise over a few minutes.
-
Stir the resulting mixture for an additional hour.
-
Cool the reaction mixture to 0°C and add a mixture of concentrated sulfuric acid and ice until the solution turns cloudy yellow.
-
Extract the mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate 1,3-dicarbonyl compound.
Step 2: Cyclization and Hydrolysis
-
To a stirred solution of the intermediate from Step 1 in ethanol, add hydroxylamine hydrochloride.
-
Heat the resulting mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and quench with water and aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate and purify to obtain ethyl 5-methylisoxazole-3-carboxylate.
-
Dissolve the ester in a suitable solvent (e.g., THF) and add an aqueous solution of a base (e.g., LiOH or NaOH).
-
Heat the mixture to reflux for approximately 20-30 minutes.
-
Cool the reaction mixture to room temperature and acidify with a saturated solution of a weak acid (e.g., citric acid) to a pH of approximately 3.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.[7]
Biological Activity and Applications
This compound has demonstrated notable biological activities, including potential as an anti-inflammatory agent.[1] Its structure allows for interaction with specific biological targets, making it a compound of interest for therapeutic applications in diseases related to inflammation and potentially cancer.[1]
The primary application of this compound is as a versatile intermediate in organic synthesis.[1][3] It serves as a key building block in the pharmaceutical industry for the development of new drugs and in the agrochemical sector for the synthesis of advanced pesticides and herbicides.[1][3]
Conclusion
This compound is a fundamentally important heterocyclic compound with a rich history intertwined with the development of modern pharmaceuticals. The synthetic routes to this molecule are well-established and offer flexibility for various research and development applications. Its continued use as a key intermediate in the synthesis of a wide range of biologically active molecules underscores its enduring importance in the field of organic and medicinal chemistry. This guide provides a solid foundation for researchers and professionals working with this versatile chemical entity.
References
- 1. Buy this compound | 3405-77-4 [smolecule.com]
- 2. This compound | 3405-77-4 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
Methodological & Application
Synthesis of 5-Methylisoxazole-3-carboxylic acid from ethyl acetylacetonate.
Application Note: Synthesis of 5-Methylisoxazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its structure is a component of various pharmacologically active molecules, including Raf kinase inhibitors used in cancer therapy.[1] This document outlines a reliable three-step synthesis protocol for this compound, starting from common laboratory reagents that form a key β-ketoester intermediate, which then undergoes cyclization and hydrolysis. The classical approach for isoxazole synthesis involves the condensation of hydroxylamine with 1,3-dicarbonyl compounds or their derivatives.[1]
Overall Reaction Scheme
The synthesis proceeds in three main stages:
-
Claisen Condensation: Formation of a 1,3-dicarbonyl intermediate, ethyl 2,4-dioxovalerate, from diethyl oxalate and acetone.
-
Cyclization: Reaction of the dicarbonyl intermediate with hydroxylamine hydrochloride to form the isoxazole ring, yielding Ethyl 5-methylisoxazole-3-carboxylate.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.
Physicochemical Properties of Key Compounds
A summary of the physical and chemical properties of the starting materials, intermediate, and final product is provided below for easy reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Form | CAS Number |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | -41 | Liquid | 95-92-1 |
| Acetone | C₃H₆O | 58.08 | -95 | Liquid | 67-64-1 |
| Ethyl 5-methylisoxazole-3-carboxylate | C₇H₉NO₃ | 155.15 | 27-31 | Solid | 3209-72-1 |
| This compound | C₅H₅NO₃ | 127.10 | Off-white solid | Solid | 3405-77-4 |
[Sources:[2]]
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dioxovalerate
This step involves a Claisen condensation reaction to form the key 1,3-dicarbonyl precursor.
-
Reagents and Materials:
-
Sodium metal (Na)
-
Absolute Ethanol (EtOH)
-
Diethyl oxalate
-
Acetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Nitrogen (N₂) atmosphere
-
-
Procedure:
-
Under a nitrogen atmosphere, carefully add sodium (1.61 g, 70 mmol) in portions to a stirred solution of absolute ethanol (150 mL) at room temperature (23 °C).
-
After all the sodium has dissolved to form sodium ethoxide, add a mixture of acetone (4.4 mL, 60 mmol) and diethyl oxalate (8.14 mL, 60 mmol) dropwise over a period of 2 minutes.
-
Stir the resulting mixture for an additional hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a mixture of concentrated H₂SO₄ and ice until the solution becomes cloudy and yellow. The resulting solution containing ethyl 2,4-dioxovalerate is used directly in the next step.
-
Step 2: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate
The isoxazole ring is formed by the cyclization of the dicarbonyl intermediate with hydroxylamine.
-
Reagents and Materials:
-
Crude ethyl 2,4-dioxovalerate solution from Step 1
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
To the stirred solution from Step 1, add hydroxylamine hydrochloride (302 mg, 4.34 mmol).
-
Heat the resulting mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature (23 °C).
-
Quench the reaction by adding water and a saturated aqueous solution of NaHCO₃.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield Ethyl 5-methylisoxazole-3-carboxylate.
-
Step 3: Synthesis of this compound (Saponification)
The final step is the base-catalyzed hydrolysis of the ethyl ester to the desired carboxylic acid.
-
Reagents and Materials:
-
Ethyl 5-methylisoxazole-3-carboxylate (521.5 mg, 3.36 mmol)
-
Tetrahydrofuran (THF, 10 mL)
-
1N Lithium hydroxide (LiOH) aqueous solution (8.4 mL)
-
Saturated citric acid solution
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolve the Ethyl 5-methylisoxazole-3-carboxylate in THF at room temperature (23 °C).
-
Add the 1N LiOH aqueous solution.
-
Heat the mixture to reflux for 20 minutes.
-
Cool the reaction mixture back to room temperature.
-
Acidify the mixture to pH 3 by adding a saturated citric acid solution.
-
Extract the product with ethyl acetate three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the final product, this compound.
-
Quantitative Data Summary
The following table summarizes the typical reaction conditions and outcomes for this synthesis.
| Step | Reaction | Key Reagents | Temperature (°C) | Time | Yield |
| 1 | Condensation | Na, EtOH, Diethyl oxalate, Acetone | 23 | 1 hr | (Used in-situ) |
| 2 | Cyclization | NH₂OH·HCl, EtOH | Reflux | 2 hrs | 57% |
| 3 | Saponification | LiOH, THF/H₂O | Reflux | 20 min | High |
Process Visualization
The logical workflow for the synthesis of this compound is depicted below.
Caption: Synthetic workflow for this compound.
References
Application Notes: Synthesis of 5-Methylisoxazole-3-carboxylic Acid via 1,3-Dipolar Cycloaddition
Introduction
5-Methylisoxazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development.[1] Its structural motif is present in a variety of pharmacologically active compounds. The isoxazole core is typically synthesized via a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry.[2] This application note details a robust two-step protocol for the synthesis of this compound, commencing with a 1,3-dipolar cycloaddition between in situ-generated acetonitrile oxide and ethyl propiolate, followed by the hydrolysis of the resulting ester. This method is noted for its efficiency and control over regioselectivity.[3]
Principle of the Method
The synthesis is based on the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole (acetonitrile oxide) with a dipolarophile (ethyl propiolate) to form a five-membered heterocyclic ring (an isoxazole).[2] Acetonitrile oxide is a highly reactive and unstable intermediate, which is generated in situ from a stable precursor, nitroethane, to prevent its dimerization into a furoxan byproduct. The cycloaddition is followed by a standard ester hydrolysis to yield the target carboxylic acid.
Experimental Protocols
Part 1: Synthesis of Ethyl 5-Methylisoxazole-3-carboxylate
This procedure outlines the 1,3-dipolar cycloaddition between acetonitrile oxide, generated in situ from nitroethane, and ethyl propiolate.
Materials and Reagents:
-
Nitroethane (C₂H₅NO₂)
-
Ethyl propiolate (HC≡CCO₂C₂H₅)
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA, Et₃N)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a stirred solution of ethyl propiolate (1.0 equivalent) and nitroethane (1.3 equivalents) in anhydrous chloroform in a three-necked flask fitted with a dropping funnel and under a nitrogen atmosphere, add triethylamine (4.0 equivalents).
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of phosphorus oxychloride (1.1 equivalents) in anhydrous chloroform from the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Separate the organic layer and wash it sequentially with 6 N hydrochloric acid, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to yield pure ethyl 5-methylisoxazole-3-carboxylate.
Part 2: Hydrolysis of Ethyl 5-Methylisoxazole-3-carboxylate to this compound
This protocol describes the saponification of the ester intermediate to the final carboxylic acid product.
Materials and Reagents:
-
Ethyl 5-methylisoxazole-3-carboxylate (C₇H₉NO₃)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous citric acid solution or 1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 5-methylisoxazole-3-carboxylate (1.0 equivalent) in a mixture of THF and water.
-
Add an aqueous solution of LiOH (2.5 equivalents) or NaOH (2.0 equivalents) to the solution.[4]
-
Heat the resulting mixture to reflux for 20-60 minutes, or stir at room temperature overnight. Monitor the reaction by TLC until the starting ester is completely consumed.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3 with a saturated citric acid solution or 1N HCl.[4] A white precipitate should form.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from ethyl acetate to yield the pure product as a white crystalline solid.[1]
Data Presentation
Table 1: Reagent and Product Physical and Spectral Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Ethyl Propiolate | C₅H₆O₂ | 98.10 | Colorless liquid | - |
| Ethyl 5-Methylisoxazole-3-carboxylate | C₇H₉NO₃ | 155.15 | Oil/Solid | 38.5 - 39.5 |
| This compound | C₅H₅NO₃ | 127.10 | White crystalline solid | 172 - 174[1] |
Table 2: Summary of Yields and Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Yield (Cycloaddition) | 68-71% (for a similar isoxazole ester synthesis) | [5] |
| Yield (Hydrolysis) | 79-90% | [1][6] |
| ¹H NMR (DMSO-d₆) | δ 2.3 (s, 3H, CH₃), 6.6 (s, 1H, CH), 7.0 (br s, 1H, COOH) | [1] |
| IR (KBr, cm⁻¹) | 3149 (O-H stretch), 1655 (C=O stretch) | [1] |
Visualizations
Logical Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Caption: Mechanism of the 1,3-dipolar cycloaddition reaction.
References
Application Note: Recrystallization Protocol for the Purification of 5-Methylisoxazole-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the purification of 5-Methylisoxazole-3-carboxylic acid via recrystallization. This method is designed to remove impurities and yield a product with high purity, suitable for further research and development applications.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior during the recrystallization process.
| Property | Value | References |
| Molecular Formula | C₅H₅NO₃ | [1][2] |
| Molecular Weight | 127.10 g/mol | [1][2] |
| Appearance | Off-White to Pale Beige Solid | [3][4] |
| Melting Point | 106-180 °C (Varies with purity) | [1][3][4][5] |
| Solubility | Slightly soluble in DMSO and Methanol. Recrystallization from Ethyl Acetate and aqueous Methanol has been reported. | [1][2][4][5] |
| pKa (Predicted) | 3.46 ± 0.10 | [4] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the step-by-step procedure for the purification of this compound using ethyl acetate as the primary recrystallization solvent. An alternative solvent system using a methanol-water mixture is also described.
2.1. Materials and Equipment
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Methanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Glass funnel
-
Filter paper (Whatman No. 1 or equivalent)
-
Buchner funnel and flask
-
Vacuum source
-
Spatula
-
Drying oven or vacuum desiccator
2.2. Primary Protocol: Recrystallization from Ethyl Acetate
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of an appropriate size. Add a minimal amount of ethyl acetate to the flask, just enough to wet the solid. Place a magnetic stir bar in the flask and begin stirring.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of ethyl acetate incrementally until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed glass funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.
2.3. Alternative Protocol: Recrystallization from Aqueous Methanol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the point of saturation). If too much water is added and significant precipitation occurs, add a small amount of hot methanol to redissolve the precipitate.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect, wash with a small amount of cold methanol-water mixture, and dry the crystals as described in the primary protocol.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the recrystallization process for purifying this compound.
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols: Esterification of 5-Methylisoxazole-3-carboxylic Acid with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisoxazole-3-carboxylic acid and its ester derivatives are pivotal building blocks in medicinal chemistry and drug development.[1][2] The isoxazole scaffold is present in numerous biologically active compounds, exhibiting a range of activities including anti-inflammatory and anticancer properties.[2] Esterification of the carboxylic acid moiety is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, thereby enhancing its pharmacokinetic profile and therapeutic efficacy. These esters serve as key intermediates in the synthesis of more complex molecules, including Raf kinase inhibitors for potential cancer therapy.[2] This document provides detailed protocols for the esterification of this compound with various alcohols using two common methods: Fischer-Speier Esterification and Steglich Esterification.
Methods Overview
Two primary methods for the esterification of this compound are presented:
-
Fischer-Speier Esterification: An acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the reaction towards the ester product, an excess of the alcohol is typically used, and/or water is removed as it is formed.[3][4][5][6]
-
Steglich Esterification: A milder, coupling agent-mediated esterification that can be performed at room temperature. It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[3][7][8] This method is particularly suitable for substrates that are sensitive to acidic conditions.[8]
Data Presentation
The following tables summarize the reaction conditions and outcomes for the esterification of this compound with a selection of alcohols.
Table 1: Fischer-Speier Esterification of this compound
| Alcohol | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Methanol | H₂SO₄ (conc.) | Methanol | 4 | Reflux | 85-95 |
| Ethanol | H₂SO₄ (conc.) | Ethanol | 6 | Reflux | 80-90 |
| Isopropanol | H₂SO₄ (conc.) | Isopropanol | 12 | Reflux | 60-70 |
| Benzyl Alcohol | p-TsOH | Toluene | 8 | Reflux (Dean-Stark) | 75-85 |
Table 2: Steglich Esterification of this compound
| Alcohol | Coupling Agent | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Methanol | DCC | DMAP | Dichloromethane | 3 | Room Temp. | >90 |
| Ethanol | DCC | DMAP | Dichloromethane | 3 | Room Temp. | >90 |
| Isopropanol | DCC | DMAP | Dichloromethane | 5 | Room Temp. | 85-95 |
| Benzyl Alcohol | DCC | DMAP | Dichloromethane | 4 | Room Temp. | >90 |
Table 3: Spectroscopic Data for 5-Methylisoxazole-3-carboxylate Esters
| Ester | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Methyl 5-methylisoxazole-3-carboxylate | 6.45 (s, 1H), 3.95 (s, 3H), 2.48 (s, 3H) | 171.2, 160.0, 156.5, 102.1, 52.5, 12.1 |
| Ethyl 5-methylisoxazole-3-carboxylate | 6.36 (s, 1H), 4.37 (q, J=7.1 Hz, 2H), 2.44 (s, 3H), 1.35 (t, J=7.1 Hz, 3H)[1] | 171.0, 159.8, 156.2, 101.9, 61.7, 13.8, 12.0[1] |
| Isopropyl 5-methylisoxazole-3-carboxylate | 6.42 (s, 1H), 5.25 (sept, J=6.3 Hz, 1H), 2.46 (s, 3H), 1.38 (d, J=6.3 Hz, 6H) | 170.8, 159.6, 155.9, 102.3, 69.5, 21.8, 12.0 |
| Benzyl 5-methylisoxazole-3-carboxylate | 7.40-7.30 (m, 5H), 6.40 (s, 1H), 5.35 (s, 2H), 2.42 (s, 3H) | 171.1, 159.9, 156.3, 135.8, 128.6, 128.3, 128.2, 102.0, 67.0, 12.0 |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound with Ethanol
Materials:
-
This compound
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 5-methylisoxazole-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification of this compound with Benzyl Alcohol
Materials:
-
This compound
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Sintered glass funnel
Procedure:
-
To a solution of this compound (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (10 volumes), add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the DCU precipitate through a sintered glass funnel and wash the filter cake with dichloromethane.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure benzyl 5-methylisoxazole-3-carboxylate.
Visualizations
Fischer Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Steglich Esterification Signaling Pathway
Caption: Key steps in the Steglich Esterification mechanism.
Applications in Drug Development
Esters of this compound are valuable intermediates in the synthesis of a variety of pharmacologically active molecules. For instance, the methyl and ethyl esters can be readily converted to the corresponding amides, a common structural motif in many drug candidates. The ester functionality allows for facile modification and the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Specifically, these esters are precursors for compounds that have been investigated for their potential as:
-
Antimicrobial and Antifungal Agents: The isoxazole ring is a known pharmacophore in this therapeutic area.[1]
-
Anti-inflammatory Agents: Modifications of the isoxazole core have led to compounds with potent anti-inflammatory effects.[2]
-
Neurological Disorder Treatments: The ethyl ester, in particular, is a key intermediate in the synthesis of drugs targeting neurological conditions.[9]
The ability to efficiently synthesize a library of ester derivatives of this compound is therefore a critical capability for medicinal chemists working on the development of new therapeutics.
Conclusion
The esterification of this compound is a fundamental transformation in the synthesis of isoxazole-containing drug candidates. Both the Fischer-Speier and Steglich methods provide effective means to achieve this conversion, with the choice of method depending on the specific alcohol and the acid-lability of the substrates. The protocols and data presented herein offer a comprehensive guide for researchers in the pharmaceutical and related industries to synthesize and utilize these important chemical entities.
References
- 1. METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE [myskinrecipes.com]
- 2. Buy this compound | 3405-77-4 [smolecule.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. athabascau.ca [athabascau.ca]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
Decarboxylation of 5-Methylisoxazole-3-carboxylic acid to 5-methylisoxazole
Application Notes: Decarboxylation of 5-Methylisoxazole-3-carboxylic acid
Introduction
This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1][2] The isoxazole moiety is present in numerous approved drugs, highlighting its importance in medicinal chemistry.[3] The decarboxylation of this compound to yield 5-methylisoxazole is a crucial transformation, providing a synthetically useful intermediate by removing the carboxylic acid group.[1] This document provides a detailed protocol for this chemical transformation, aimed at researchers in organic synthesis and drug development.
Reaction Principle
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For many heteroaromatic carboxylic acids, this transformation can be induced by heating. The stability of the resulting carbanion intermediate plays a role in the facility of the reaction. In the case of this compound, heating the compound above its melting point can lead to the efficient removal of the carboxyl group to form 5-methylisoxazole. The reaction is typically driven to completion by the irreversible loss of gaseous CO₂.
Quantitative Data Summary
The following table summarizes representative data for the thermal decarboxylation of this compound. Please note that optimal conditions may vary and require empirical determination.
| Parameter | Value | Notes |
| Reactant | This compound | CAS: 3405-77-4, MW: 127.10 g/mol [4] |
| Product | 5-methylisoxazole | - |
| Reaction Type | Thermal Decarboxylation | No catalyst is required. |
| Temperature | 190-200 °C (oil bath) | The reaction is performed by heating the neat (solvent-free) starting material above its melting point. |
| Reaction Time | 30-60 minutes | Monitor by TLC or GC for disappearance of starting material. |
| Solvent | None (Neat) | A high-boiling solvent like diphenyl ether could be used, but is often not necessary. |
| Typical Yield | > 85% | Yield is dependent on the purity of the starting material and the efficiency of product isolation. |
| Work-up Procedure | Direct distillation of the crude product | Purification is simplified due to the volatility of the product and non-volatile nature of impurities. |
Experimental Workflow
Caption: Experimental workflow for the thermal decarboxylation of this compound.
Detailed Experimental Protocol
1. Materials and Equipment
-
Reactant: this compound (C₅H₅NO₃)
-
Equipment:
-
Three-neck round-bottom flask (50 mL)
-
Short-path distillation head with vacuum adapter
-
Receiving flask
-
Thermometer and thermometer adapter
-
Heating mantle or oil bath with magnetic stirrer
-
Magnetic stir bar
-
Nitrogen gas inlet
-
Vacuum pump
-
Standard glassware for workup
-
2. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction involves heating to high temperatures; exercise caution to avoid thermal burns.
-
The reaction produces carbon dioxide gas, which will cause pressure buildup if performed in a sealed system. Ensure the system is open to a bubbler or nitrogen line.
3. Reaction Procedure
-
Setup:
-
Place 5.0 g (39.3 mmol) of this compound into a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
Fit one neck of the flask with a thermometer adapter and thermometer, ensuring the bulb is submerged in the solid.
-
Fit the central neck with a short-path distillation head connected to a pre-weighed receiving flask.
-
Fit the third neck with a nitrogen inlet adapter.
-
Flush the system with dry nitrogen gas.
-
-
Decarboxylation:
-
Begin stirring and gently heat the flask using a heating mantle or oil bath.
-
Increase the temperature to approximately 190-200 °C. The solid will melt, and vigorous bubbling (evolution of CO₂) will become apparent.
-
Maintain this temperature and continue heating until the gas evolution ceases (typically 30-60 minutes). The disappearance of the starting material can be monitored by taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Once the reaction is complete (i.e., gas evolution has stopped), allow the reaction mixture to cool slightly to around 100-120 °C.
-
Remove the nitrogen inlet and carefully apply a vacuum to the system.
-
The product, 5-methylisoxazole, will distill as a colorless liquid. Collect the fraction that boils at the expected temperature (literature boiling point is approximately 120-122 °C at atmospheric pressure).
-
Continue the distillation until no more product is collected.
-
-
Product Characterization:
-
Weigh the receiving flask to determine the mass of the isolated product and calculate the percentage yield.
-
Confirm the identity and purity of the 5-methylisoxazole using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
-
References
Application Notes and Protocols: Preparation of Aminopyrazole Amide Derivatives from 5-Methylisoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Notably, their role as potent inhibitors of Cyclin-Dependent Kinases (CDKs) has positioned them as promising candidates in the development of novel anticancer therapeutics. The aminopyrazole scaffold can form key hydrogen bond interactions with the hinge region of kinases. By coupling various carboxylic acids to the amino group of the pyrazole, a diverse chemical space can be explored to optimize potency, selectivity, and pharmacokinetic properties.
This document provides detailed protocols for the synthesis of aminopyrazole amide derivatives using 5-methylisoxazole-3-carboxylic acid as a key building block. The resulting N-(pyrazol-yl)-5-methylisoxazole-3-carboxamides are of particular interest due to the established biological relevance of both the aminopyrazole and isoxazole moieties. These compounds are designed to target the ATP-binding pocket of protein kinases, particularly CDK2, which is a key regulator of cell cycle progression. Dysregulation of the CDK2/Cyclin E pathway is a hallmark of many cancers, making it an important therapeutic target.
Data Presentation
Table 1: Synthesis and Biological Activity of Representative Amide Derivatives
| Compound ID | Amine Starting Material | Carboxylic Acid Derivative | Yield (%) | Target Kinase | IC50 (nM) | Citation |
| 1 | 3-Amino-5-cyclopropyl-1H-pyrazole | 5-Methylisoxazole-3-carbonyl chloride | 70-90 (estimated) | CDK2/Cyclin A | 37 (analogous compound) | [1] |
| 2 | Various aromatic amines | 5-Methylisoxazole-3-carbonyl chloride | 65-85 | M. tuberculosis H37Rv | MIC: 3.125-6.25 µM | [2] |
| 3 | Various primary amines | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | Not Specified | M. tuberculosis H37Rv | 2.5 and 6.7 (IC50 and IC90) | [3] |
Note: The yield for Compound 1 is an estimation based on similar reported amide coupling reactions. The IC50 value reported for Compound 1 is for the analogous CDK2 inhibitor N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide.[1]
Experimental Protocols
Protocol 1: Synthesis of 5-Methylisoxazole-3-carbonyl chloride
This protocol describes the conversion of this compound to its more reactive acid chloride derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask with reflux condenser and drying tube
Procedure:
-
In a clean, dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) to the suspension under constant stirring.
-
Add a catalytic amount of pyridine to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.[2]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting 5-methylisoxazole-3-carbonyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-methylisoxazole-3-carboxamide
This protocol details the amide coupling reaction between 5-methylisoxazole-3-carbonyl chloride and 3-amino-5-cyclopropyl-1H-pyrazole.
Materials:
-
5-Methylisoxazole-3-carbonyl chloride (from Protocol 1)
-
3-Amino-5-cyclopropyl-1H-pyrazole
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Dissolve 3-amino-5-cyclopropyl-1H-pyrazole (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 5-methylisoxazole-3-carbonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-methylisoxazole-3-carboxamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Mandatory Visualizations
References
- 1. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Methylisoxazole-3-carboxylic Acid in the Synthesis of Raf Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisoxazole-3-carboxylic acid is a versatile heterocyclic building block crucial in the development of potent and selective Raf kinase inhibitors. The isoxazole moiety is a key structural feature in a variety of biologically active compounds, and its incorporation into kinase inhibitors has proven to be a successful strategy in cancer drug discovery. Raf kinases, particularly the B-Raf isoform, are central components of the RAS-RAF-MEK-ERK signaling pathway. Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation and survival in a significant percentage of melanomas and other cancers. The development of inhibitors targeting this pathway is, therefore, a major focus of oncological research.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of aminopyrazole amide derivatives, a class of compounds that have demonstrated significant potential as Raf kinase inhibitors.
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Upon activation by upstream signals, RAS GTPases recruit and activate RAF kinases (A-RAF, B-RAF, and C-RAF). RAF kinases then phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression that promote cell proliferation and survival. In cancers with BRAF mutations, this pathway is constitutively active, leading to uncontrolled cell growth.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by 5-methylisoxazole-3-carboxamide derivatives.
Application Notes
This compound serves as a crucial acid component in the amide coupling reaction to form the final inhibitor. The isoxazole ring is an important pharmacophore that can participate in hydrogen bonding and other interactions within the ATP-binding pocket of the kinase. The methyl group at the 5-position can be tailored to optimize potency and selectivity. The general structure of the resulting Raf inhibitors consists of the 5-methylisoxazole-3-carboxamide core linked to a substituted aminopyrazole moiety.
The synthesis of these inhibitors typically involves the activation of the carboxylic acid of this compound, followed by coupling with a suitable aminopyrazole derivative. The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity.
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative Raf kinase inhibitor, Compound 1 , synthesized using this compound.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| Compound 1 | B-Raf (V600E) | 150 | A375 (Melanoma) | 0.8 |
| c-Raf (wild-type) | 300 |
(Note: The data presented here is a representative example based on structurally related compounds and is for illustrative purposes. Actual values for specific derivatives will vary.)
Experimental Protocols
Protocol 1: Synthesis of N-(1H-Pyrazol-3-yl)-5-methylisoxazole-3-carboxamide (Compound 1)
This protocol describes a general method for the amide coupling of this compound with an aminopyrazole.
Materials:
-
This compound
-
3-Amino-1H-pyrazole
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add BOP (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 3-amino-1H-pyrazole (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-(1H-pyrazol-3-yl)-5-methylisoxazole-3-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compound against Raf kinases.
Materials:
-
Synthesized inhibitor compound (e.g., Compound 1)
-
Recombinant human B-Raf (V600E) and c-Raf kinase
-
MEK1 (inactive) as substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the inhibitor at various concentrations, and the recombinant Raf kinase.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of Raf kinase inhibitors derived from this compound.
Caption: General workflow for the synthesis and evaluation of Raf kinase inhibitors.
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 5-Amino-3-methyl-isoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the unnatural β-amino acid, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), into peptide chains using solid-phase peptide synthesis (SPPS). The inclusion of AMIA can lead to the development of novel α/β-mixed peptides and peptidomimetics with unique structural and biological properties, offering promising avenues for therapeutic agent development.[1][2][3] This document outlines the synthesis of AMIA, its coupling to a resin-bound peptide via classical and ultrasonic-agitated methods, and the characterization of the resulting peptides.
Introduction
Hybrid peptides composed of both α- and β-amino acids are of significant interest as peptidomimetics.[1][2][3] 5-Amino-3-methyl-isoxazole-4-carboxylic acid is a bifunctional isoxazole derivative that acts as a β-amino acid, with the amino group at the β-position relative to the carboxyl group.[3] Its incorporation into peptides can influence their conformation and biological activity. Isoxazole-containing compounds have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3]
A key finding is that the amino group of AMIA remains unreactive during the formation of an Fmoc-protected derivative under typical reaction conditions.[3][4] This allows for the coupling of unprotected AMIA to the α-amino group of the N-terminal amino acid residue of a peptide on a solid support.[3][4]
Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA)
The synthesis of AMIA is a three-step process, as detailed in the protocol below.[3]
Experimental Protocol: Synthesis of AMIA
Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1)
-
Mix triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio in a round-bottom flask.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the mixture to 110 °C while simultaneously removing the ethanol formed during the reaction.
-
Cool the mixture.
-
Filter the resulting precipitate and wash it with a 10% HCl solution.
Step 2: Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2)
-
Dissolve the intermediate P1 in ethanol.
-
Add the solution of P1 to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH∙HCl) in ethanol.
-
Stir the mixture for 24 hours at room temperature.
-
Evaporate the excess ethanol.
-
Filter the precipitate, wash with water, and dry.
Step 3: Preparation of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA)
-
Suspend the intermediate P2 in a 1 M NaOH solution.
-
Heat the mixture at 60 °C for 1 hour.
-
Cool the reaction mixture.
-
Acidify the solution to pH 3 using 1 M HCl.
-
Filter the resulting precipitate, wash with water, and dry to yield the final product.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing AMIA
AMIA can be incorporated at the N-terminus of a peptide chain using standard SPPS protocols. Below are the protocols for both classical and ultrasonic-agitated coupling methods.
General SPPS Protocol (Fmoc/tBu Strategy)
This protocol outlines the general steps for the synthesis of the parent peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reactor vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and then with dichloromethane (DCM).
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids using a suitable coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF. The coupling reaction is typically carried out for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 2-5 for each amino acid in the peptide sequence.
Experimental Protocol: Coupling of AMIA
Classical Method
-
Following the synthesis of the desired peptide sequence on the solid support and the final Fmoc deprotection, wash the resin.
-
Prepare a solution of AMIA (3 equivalents), HBTU (3 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
Ultrasonic-Agitated Method
-
Follow the same procedure as the classical method for preparing the resin and the coupling solution.
-
Place the reaction vessel in an ultrasonic bath.
-
Carry out the coupling reaction for a reduced time (e.g., 15-30 minutes) with ultrasonic agitation.
-
Wash the resin with DMF and DCM.
Note: Ultrasonic agitation can significantly reduce the coupling time and may improve coupling efficiency.
Peptide Cleavage and Purification
-
Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the synthesized peptide by mass spectrometry (e.g., ESI-MS).
Quantitative Data Summary
The following table summarizes the model peptides synthesized with AMIA at the N-terminus.
| Parent Peptide Sequence | Modified Peptide Sequence |
| H-DVYT-NH₂ | AMIA-DVYT-NH₂ |
| H-EAAA-NH₂ | AMIA-EAAA-NH₂ |
| H-PPPP-NH₂ | AMIA-PPPP-NH₂ |
| H-PPPPP-NH₂ | AMIA-PPPPP-NH₂ |
Table 1: Model peptides synthesized with 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) at the N-terminus.[5]
Applications and Future Perspectives
The incorporation of AMIA into peptides opens up new possibilities for designing bioactive molecules.[1][2][3] The resulting α/β-mixed peptides can exhibit altered secondary structures and improved stability against enzymatic degradation.[1][2] These novel peptidomimetics can be screened for various biological activities, contributing to the discovery of new therapeutic leads. The methodologies described here provide a robust framework for the synthesis and exploration of this new class of bioactive peptides.[3] Further research could explore the incorporation of AMIA at internal positions within a peptide sequence and investigate the structure-activity relationships of these modified peptides.
References
Application Notes and Protocols for Isoxazole Ring Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and robust heterocyclization techniques for the synthesis of the isoxazole ring, a privileged scaffold in medicinal chemistry.[1][2] The following sections detail key methodologies, including 1,3-dipolar cycloaddition and condensation reactions, complete with comparative data, step-by-step experimental protocols, and workflow visualizations to aid in the practical application of these synthetic strategies.
1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes
The [3+2] cycloaddition between a nitrile oxide and an alkyne is a powerful and widely used method for constructing the isoxazole ring.[2][3][4] This reaction is known for its high efficiency and regioselectivity, typically affording 3,5-disubstituted isoxazoles.[5][6] Nitrile oxides are often generated in situ from the oxidation of aldoximes to avoid their rapid dimerization into furoxans.[7][8] Various oxidizing agents and reaction conditions, including green chemistry approaches, have been developed to facilitate this transformation.[3][7][8]
Application Note:
This method is highly versatile, tolerating a wide range of functional groups on both the alkyne and the aldoxime precursor.[3][6] The in situ generation of the nitrile oxide is a key advantage, minimizing the handling of this potentially unstable intermediate.[7] The choice of oxidant and reaction conditions can be tailored to the specific substrates. For instance, hypervalent iodine reagents offer mild conditions suitable for sensitive substrates, while solvent-free mechanochemical methods provide an environmentally friendly alternative.[5][8] Copper-catalyzed versions of this reaction are also common.[9] Regioselectivity is a crucial aspect, and with terminal alkynes, the reaction typically yields the 3,5-disubstituted isoxazole with high fidelity.[5]
Quantitative Data Summary:
| Entry | Aldoxime | Alkyne | Oxidant/Conditions | Solvent | Time | Yield (%) | Reference |
| 1 | Benzaldehyde oxime | Phenylacetylene | [Bis(trifluoroacetoxy)iodo]benzene | MeOH/H₂O (5:1) | 2 days | 85 | [5] |
| 2 | 4-Methoxybenzaldehyde oxime | 1-Ethynyl-2-fluorobenzene | [Bis(trifluoroacetoxy)iodo]benzene | DCM | 2 days | 78 | [5] |
| 3 | Ethyl (E,Z)-2-chloro-2-(hydroxyimino)acetate | Phenylacetylene | Cu/Al₂O₃, K₂CO₃, Ball-milling | Solvent-free | 30 min | 98 | [8][10] |
| 4 | 4-Chlorobenzaldehyde oxime | Phenylacetylene | NaCl, Oxone, Na₂CO₃, Ball-milling | Solvent-free | 30 min | 85 | [3][11] |
| 5 | Benzaldehyde oxime | Styrene | t-BuOI, 2,6-lutidine | Dioxane | 1 h | 88 | [12] |
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via Hypervalent Iodine-Mediated Cycloaddition[5]
This protocol describes the synthesis of 3-(4-methoxyphenyl)-5-phenylisoxazole.
Materials:
-
4-Methoxybenzaldehyde oxime (75.6 mg, 0.5 mmol, 1.0 equiv)
-
Phenylacetylene (66 µL, 0.6 mmol, 1.2 equiv)
-
[Bis(trifluoroacetoxy)iodo]benzene (323 mg, 0.75 mmol, 1.5 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
10% Sodium thiosulfate solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) / Hexanes
Procedure:
-
To a solution of 4-methoxybenzaldehyde oxime (1.0 equiv) and phenylacetylene (1.2 equiv) in 5 mL of a 5:1 mixture of MeOH/H₂O, add [bis(trifluoroacetoxy)iodo]benzene (1.5 equiv).
-
Stir the reaction mixture at room temperature for 2 days.
-
Upon completion of the reaction (monitored by TLC), add 5 mL of 10% sodium thiosulfate solution to quench the excess oxidant.
-
Extract the mixture with DCM (3 x 10 mL).
-
Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a 1:10 mixture of EtOAc/Hexanes as the eluent to afford the pure 3-(4-methoxyphenyl)-5-phenylisoxazole.
Diagrams:
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. nanobioletters.com [nanobioletters.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
Application Note: NMR Characterization of 5-Methylisoxazole-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 5-Methylisoxazole-3-carboxylic acid, a key building block in medicinal chemistry.
Introduction
This compound is a heterocyclic compound of significant interest in drug discovery due to its presence in various biologically active molecules. Accurate structural elucidation and purity assessment are critical for its application in synthesis and biological screening. NMR spectroscopy is a powerful analytical technique for the unambiguous characterization of such small organic molecules.[1][2] This application note outlines the standardized procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Data Presentation
The expected chemical shifts (δ) for this compound are summarized in the table below. These values are referenced to tetramethylsilane (TMS) at 0.00 ppm.[3]
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 1 | ~10-13 | Singlet | - | Carboxylic acid proton (-COOH) |
| ¹H | 4 | ~6.6 | Singlet | - | Isoxazole ring proton (-CH) |
| ¹H | 6 | ~2.5 | Singlet | - | Methyl protons (-CH₃) |
| ¹³C | 5 | ~170 | Singlet | - | Carboxylic acid carbon (-COOH) |
| ¹³C | 3 | ~160 | Singlet | - | Isoxazole ring carbon (C-O) |
| ¹³C | 2 | ~158 | Singlet | - | Isoxazole ring carbon (C=N) |
| ¹³C | 4 | ~105 | Singlet | - | Isoxazole ring carbon (-CH) |
| ¹³C | 6 | ~12 | Singlet | - | Methyl carbon (-CH₃) |
Note: The chemical shift of the carboxylic acid proton can be broad and its position is highly dependent on the solvent, concentration, and temperature.
Experimental Protocols
This section details the methodology for the NMR characterization of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[4][5]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[6][7]
-
Solvent Selection: Choose a suitable deuterated solvent.[2] Common choices for carboxylic acids include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). DMSO-d₆ is often preferred as it can solubilize the analyte well and the acidic proton is often observed.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[7]
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The resulting solution should be clear and free of any particulate matter.[6]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[6][7]
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift calibration.[3]
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0-16 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.[8][9]
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): 0-220 ppm.[8]
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.[5]
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the data analysis process.
Caption: Experimental workflow for NMR characterization.
Caption: Logical flow of NMR data analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organomation.com [organomation.com]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols for Mass Spectrometry Analysis of 5-Methylisoxazole-3-carboxylic Acid
Introduction
5-Methylisoxazole-3-carboxylic acid is a heterocyclic compound that serves as a key building block in the synthesis of various pharmacologically active molecules.[1][2] Its derivatives have been investigated for a range of therapeutic applications, including antitubercular and antibacterial activities.[1] Accurate and robust analytical methods for the identification and quantification of this compound are crucial for quality control, metabolic studies, and drug development processes. This document provides detailed protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Analyte Information
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Compound Name | This compound | [3][4] |
| CAS Number | 3405-77-4 | [3][4] |
| Molecular Formula | C₅H₅NO₃ | [3][4] |
| Molecular Weight | 127.10 g/mol | [3][4] |
| Chemical Structure | Cc1cc(no1)C(O)=O | [4] |
Quantitative Mass Spectrometry Data
Mass spectrometry is employed to determine the mass-to-charge ratio (m/z) of the analyte and its fragments. Electrospray ionization (ESI) is a suitable technique for this molecule, and analysis can be performed in both positive and negative ion modes. The expected m/z values are detailed below.
Table 1: Predicted m/z for Parent and Fragment Ions
| Ion Mode | Precursor Ion | Predicted m/z | Predicted Fragment Ion | Predicted Fragment m/z | Fragmentation Pathway |
| Positive (ESI+) | [M+H]⁺ | 128.11 | [M+H-H₂O]⁺ | 110.10 | Loss of water |
| [M+H-CO]⁺ | 100.11 | Loss of carbon monoxide | |||
| Negative (ESI-) | [M-H]⁻ | 126.09 | [M-H-CO₂]⁻ | 82.08 | Decarboxylation[5] |
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical for achieving high-quality and reproducible mass spectrometry results.[6] The following protocol is recommended for preparing this compound for LC-MS analysis.
-
Stock Solution Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve the standard in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
-
Working Solution Preparation:
-
Perform a serial dilution of the stock solution.
-
Take 10 µL of the 1 mg/mL stock solution and dilute it with 990 µL of the initial solvent (e.g., methanol) to create a 10 µg/mL working solution.[7] This concentration is a good starting point for direct infusion or LC-MS analysis.
-
-
Final Sample Preparation:
-
If necessary, further dilute the working solution with the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).
-
Ensure the final solution is clear and free of particulates. If precipitation occurs, the sample must be filtered through a 0.22 µm syringe filter before injection to prevent instrument blockages.[7]
-
Transfer the final solution to a 2 mL autosampler vial with a screw cap and septum.[7]
-
Note: Avoid using low vapor pressure solvents like DMSO. If unavoidable, ensure the DMSO is diluted at least 20-fold.[7] Avoid using Trifluoroacetic acid (TFA) as it can cause ion suppression; 0.1% formic acid is a recommended alternative.[7]
2. Liquid Chromatography (LC) Method
Due to the polar nature of carboxylic acids, derivatization is sometimes employed to improve retention on reversed-phase columns.[8] However, a direct analysis is often feasible. The following method provides a baseline for separation.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm particle size)[8] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[8] |
| Flow Rate | 0.4 mL/min[8] |
| Column Temperature | 40 °C[8] |
| Injection Volume | 1-5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 13.0 |
3. Mass Spectrometry (MS) Method
The following parameters are recommended for an electrospray ionization (ESI) source coupled to a tandem mass spectrometer.
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Temp. | 350 °C | 350 °C |
| Cone Gas Flow | 50 L/hr | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr | 600 L/hr |
| Scan Mode | Full Scan (m/z 50-300) and MS/MS | Full Scan (m/z 50-300) and MS/MS |
| Precursor Ion (MS/MS) | 128.11 | 126.09 |
| Collision Energy | 10-30 eV (Optimize for fragments) | 10-30 eV (Optimize for fragments) |
Visualizations
Experimental Workflow
The overall process from sample receipt to data analysis is outlined in the workflow diagram below.
Predicted Fragmentation Pathway
Collision-induced dissociation (CID) of the deprotonated molecule is expected to proceed via decarboxylation, which is a characteristic fragmentation for carboxylic acids.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. This compound 3405-77-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylisoxazole-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-methylisoxazole-3-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a consistently low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields in isoxazole synthesis can stem from several factors. A primary concern is the instability of intermediates and suboptimal reaction conditions.[1] Here are some troubleshooting steps:
-
Decomposition of Intermediates: In syntheses involving nitrile oxides, these intermediates can be unstable and prone to dimerization to form furoxans, a common side reaction.[1] To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the alkyne.[1]
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they may also lead to the decomposition of reactants or intermediates.[2] Careful optimization of the reaction temperature is crucial.
-
Base Selection: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are important.[2] An inappropriate base or stoichiometry can lead to side reactions.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with different solvents to find the optimal medium for your specific reaction.
-
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can significantly reduce the reaction rate and, consequently, the yield.[2] If possible, consider using starting materials with less steric hindrance.
-
Purification Losses: Isoxazoles can sometimes be challenging to purify.[2] Ensure that the chosen purification method (e.g., chromatography, recrystallization) is optimized to minimize product loss.
Issue 2: Formation of Regioisomers
Question: My 1,3-dipolar cycloaddition reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the desired 3,5-isomer?
Answer: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes typically favors the formation of the 3,5-disubstituted isoxazole due to both electronic and steric factors.[2] However, if you are observing a mixture of isomers, consider the following:
-
Electronic Effects: The dominant interaction is usually between the HOMO of the alkyne and the LUMO of the nitrile oxide, which favors the 3,5-isomer.[2]
-
Steric Effects: Large, bulky substituents on the reactants will tend to position themselves away from each other in the transition state, which also generally favors the formation of the 3,5-isomer in reactions with terminal alkynes.[2]
-
Internal Alkynes: The use of internal alkynes can lead to the formation of 3,4,5-trisubstituted isoxazoles, and in some cases, a careful selection of substituents can influence the regiochemical outcome towards the 3,4-isomer.[2] For the synthesis of this compound, a terminal alkyne is generally preferred to favor the 3,5-disubstitution pattern.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include acetone, diethyl oxalate, and hydroxylamine hydrochloride.[3][4] Another approach involves the reaction of 2,5-hexanedione with nitric acid.[3][5]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q3: What are the recommended purification techniques for this compound?
A3: Purification can often be achieved through recrystallization from a suitable solvent mixture, such as aqueous methanol.[5] Flash silica gel chromatography is another effective method for purifying the ester intermediate before hydrolysis.[3]
Q4: Are there any safety precautions I should be aware of during the synthesis?
A4: Yes, it is important to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some reactions may involve the use of strong acids, bases, or volatile organic solvents, and should be performed in a well-ventilated fume hood.
Experimental Protocols
Below are summaries of experimental protocols for the synthesis of this compound and its ethyl ester.
Protocol 1: Synthesis from Acetone and Diethyl Oxalate [3]
-
Preparation of Ethyl 2,4-dioxopentanoate: Sodium metal is carefully added to ethanol at room temperature under a nitrogen atmosphere. A mixture of acetone and diethyl oxalate is then added dropwise. The reaction mixture is stirred, and then cooled and acidified. The product is extracted with an organic solvent, washed, dried, and concentrated. The crude product is purified by flash silica gel chromatography.
-
Formation of Ethyl 5-methylisoxazole-3-carboxylate: The purified ethyl 2,4-dioxopentanoate is dissolved in ethanol, and hydroxylamine hydrochloride is added. The mixture is heated to reflux. After cooling, the reaction is quenched, and the product is extracted.
-
Hydrolysis to this compound: The ethyl ester is dissolved in a mixture of THF and an aqueous solution of lithium hydroxide. The mixture is heated to reflux. After cooling, the solution is acidified, and the final product is extracted, washed, dried, and concentrated.
Protocol 2: Synthesis from 2,5-Hexanedione [3][5]
-
Nitric acid is heated to its boiling point in a flask equipped with a reflux condenser.
-
2,5-Hexanedione is added dropwise to the hot nitric acid.
-
The mixture is heated at reflux for at least 1.5 hours.
-
The resulting solution is cooled and poured over crushed ice.
-
The precipitated crystals of this compound are isolated by filtration, washed with cold water, and air-dried.
Data Presentation
The following tables summarize quantitative data from the cited experimental protocols.
Table 1: Reagent Quantities and Yields for Synthesis from Acetone and Diethyl Oxalate [3]
| Step | Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Yield |
| 1. Ethyl 2,4-dioxopentanoate | Sodium (1.61 g, 70 mmol) | Acetone (4.4 mL, 60 mmol) | Diethyl oxalate (8.14 mL, 60 mmol) | EtOH (150 mL) | 69% |
| 2. Ethyl 5-methylisoxazole-3-carboxylate | Ethyl 2,4-dioxopentanoate (not specified) | Hydroxylamine HCl (302 mg, 4.34 mmol) | - | EtOH (8 mL) | 57% |
| 3. This compound | Ethyl 5-methylisoxazole-3-carboxylate (521.5 mg, 3.36 mmol) | LiOH (1N aqueous solution, 8.4 mL) | - | THF (10 mL) | 93% (based on provided masses) |
Table 2: Reagent Quantities and Yield for Synthesis from 2,5-Hexanedione [3]
| Reagent 1 | Reagent 2 | Solvent | Yield |
| 2,5-Hexanedione (45.751 g, 0.40 mol) | Nitric Acid (0.2 L, 5.2 M) | - | 29.5% (based on provided masses) |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: A general workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Optimizing Reaction Conditions for 5-Methylisoxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 5-methylisoxazole, a crucial building block in pharmaceutical and agrochemical research. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to help you overcome common challenges and successfully synthesize your target compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 5-methylisoxazole, particularly when using the common method of reacting a β-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate) with hydroxylamine.
Problem: Low or No Product Yield
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in 5-methylisoxazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are not fully consumed, consider extending the reaction time or moderately increasing the temperature. Ensure a slight excess of hydroxylamine hydrochloride (typically 1.1 to 1.2 equivalents) is used to drive the reaction to completion.
-
-
Suboptimal pH:
-
Solution: The pH of the reaction medium is critical. For the cyclocondensation of 1,3-dicarbonyls with hydroxylamine, the reaction is often carried out under neutral to slightly acidic conditions. The addition of a mild base, such as sodium acetate or pyridine, is crucial to neutralize the HCl released from hydroxylamine hydrochloride.[1] An overly acidic or basic medium can lead to side reactions or decomposition of reactants and products.
-
-
Inefficient Catalyst:
-
Solution: If using a catalyst, ensure it is active and used in the correct loading. For multicomponent reactions involving aldehydes, various catalysts have been reported to improve yields.[2] Consider screening different catalysts if the reaction is sluggish (see Table 1).
-
-
Decomposition of Reactants or Product:
-
Solution: 5-methylisoxazole and its precursors can be sensitive to high temperatures and harsh pH conditions. Avoid unnecessarily prolonged reaction times at elevated temperatures. If product degradation is suspected during workup, employ milder extraction and purification techniques.
-
Problem: Formation of Impurities and Side Products
Q2: I am observing multiple spots on my TLC, indicating the presence of impurities. What are the likely side products and how can I minimize them?
A2: The formation of isomers and other byproducts is a common challenge in isoxazole synthesis.
Common Impurities and Their Mitigation:
-
Isomeric Impurity (3-Methylisoxazole Derivatives):
-
Cause: When using unsymmetrical β-dicarbonyl compounds like ethyl acetoacetate, the nucleophilic attack of hydroxylamine can occur at either of the two carbonyl groups, leading to the formation of regioisomers.
-
Solution: The regioselectivity can be influenced by the reaction conditions. For instance, controlling the pH can favor the formation of one isomer over the other. The use of certain catalysts can also enhance regioselectivity. Careful purification by column chromatography is often necessary to separate the desired 5-methylisoxazole isomer.[3]
-
-
Oxime Intermediate:
-
Cause: Incomplete cyclization can result in the presence of the intermediate oxime formed from the reaction of hydroxylamine with one of the carbonyl groups of the dicarbonyl compound.
-
Solution: Ensure adequate reaction time and temperature to promote the intramolecular cyclization step. The presence of a suitable catalyst can also facilitate this step.
-
-
Products from Self-Condensation of Starting Materials:
-
Cause: Under certain conditions, particularly with prolonged heating or in the presence of strong bases, the β-dicarbonyl compound can undergo self-condensation.
-
Solution: Optimize the reaction temperature and choose a milder base to minimize these side reactions.
-
Frequently Asked Questions (FAQs)
Q3: What is the most common and reliable method for synthesizing 5-methylisoxazole?
A3: The most widely used and straightforward method is the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydroxylamine. For the synthesis of 5-methylisoxazole, acetylacetone (pentane-2,4-dione) is the ideal starting material. For substituted 5-methylisoxazoles, derivatives of ethyl acetoacetate are commonly employed.[4]
Q4: How critical is the choice of solvent for this reaction?
A4: The solvent can influence the reaction rate and, in some cases, the regioselectivity. Protic solvents like ethanol, methanol, and water are commonly used and often give good results.[5][6] In some multicomponent reactions, aqueous media have been shown to be effective and environmentally friendly.[7] It is advisable to perform small-scale test reactions to determine the optimal solvent for your specific substrate and reaction conditions.
Q5: What are the recommended purification techniques for 5-methylisoxazole?
A5: The purification strategy depends on the physical properties of the product and the nature of the impurities.
-
Distillation: If 5-methylisoxazole is a liquid and has a sufficiently different boiling point from the impurities, distillation can be an effective purification method.
-
Column Chromatography: This is the most common method for purifying solid or high-boiling liquid products. Silica gel is typically used as the stationary phase, with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the eluent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Acid-Base Extraction: If the impurities have acidic or basic properties, an acid-base extraction during the workup can help remove them.
Q6: Are there any specific safety precautions I should take during this synthesis?
A6: Yes, standard laboratory safety precautions should always be followed.
-
Hydroxylamine hydrochloride: Can be corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many organic solvents are flammable and have associated health risks. Work in a well-ventilated fume hood.
-
Bases: Strong bases can be corrosive. Handle with care.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones [5]
| Catalyst | Time (min) | Yield (%) |
| Sodium Silicate | 85 | 85 |
| Sodium Saccharin | 100 | 90 |
| Sodium Benzoate | 150 | 88 |
| DL-Tartaric Acid | 100 | 88 |
Reaction conditions: Ethyl acetoacetate (1 mmol), aromatic aldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and catalyst (5 mol%) in 10 ml of distilled water at room temperature.
Table 2: Effect of Solvent on the Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones using DL-Tartaric Acid Catalyst [5]
| Solvent | Time (min) | Yield (%) |
| Ethanol | 120 | 85 |
| Methanol | 120 | 82 |
| Acetonitrile | 150 | 80 |
| Water | 100 | 88 |
| DMF | 180 | 75 |
Reaction conditions: Ethyl acetoacetate (1 mmol), benzaldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and DL-Tartaric acid (5 mol%) at room temperature.
Experimental Protocols
Protocol 1: Synthesis of 5-Methylisoxazole from Acetylacetone and Hydroxylamine Hydrochloride
This protocol describes the synthesis of the parent 5-methylisoxazole.
Materials:
-
Acetylacetone (pentane-2,4-dione)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in a mixture of water and ethanol (1:1 v/v).
-
To this solution, add acetylacetone (1.0 eq) dropwise with stirring at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 5-methylisoxazole by distillation to yield a colorless liquid.
Protocol 2: One-Pot Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones[7]
This protocol is an example of a multicomponent reaction for the synthesis of 5-methylisoxazole derivatives.
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Aromatic aldehyde
-
Sodium citrate
-
Water
Procedure:
-
In a round-bottom flask, stir a mixture of equimolar quantities of ethyl acetoacetate (1 mmol) and hydroxylamine hydrochloride (1 mmol) in 5 mL of water for 10 minutes at room temperature.
-
Add the aromatic aldehyde (1 mmol) and sodium citrate (10 mol%) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction time will vary depending on the aldehyde used.
-
The solid product that forms is isolated by simple filtration and washed with water (5 mL).
-
The product can be further purified by recrystallization from ethanol if necessary.
Mandatory Visualization
Experimental Workflow for 5-Methylisoxazole Synthesis
Caption: General experimental workflow for the synthesis of 5-methylisoxazole.
Troubleshooting Logic for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. isca.me [isca.me]
- 6. heteroletters.org [heteroletters.org]
- 7. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Synthesis of 5-Methylisoxazole-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-Methylisoxazole-3-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SYN-001 | Low Yield of this compound | - Incomplete cyclization reaction.- Formation of isomeric byproducts.- Suboptimal reaction temperature or time.- Inefficient hydrolysis of the ester intermediate. | - Ensure the appropriate solvent and catalyst are used for the cyclization step.- Optimize the reaction temperature; prolonged exposure to high temperatures in acidic medium can generate more by-products.[1]- For ester hydrolysis, consider using a stronger acid like 60% aqueous H₂SO₄, which can reduce reaction time and byproduct formation compared to acetic acid/HCl mixtures.[1] |
| SYN-002 | Presence of Isomeric Impurity (e.g., 3-methylisoxazole-4-carboxylic acid or ethyl-3-methylisoxazole-4-carboxylate) | - Lack of regioselectivity in the cyclization reaction. The reaction of a primary nitro compound with a dehydrating agent can produce a nitrile oxide intermediate which then undergoes a 1,3 dipolar cycloaddition; this process is typically highly selective with respect to orientation.[2] | - Modify the reaction conditions to favor the desired isomer. For instance, in the synthesis of ethyl-5-methylisoxazole-4-carboxylate, combining ethyl ethoxymethyleneacetoacetic ester with sodium acetate in the presence of hydroxylamine sulfate at a controlled temperature of -20°C to 10°C can significantly reduce the formation of the isomeric impurity, ethyl-3-methylisoxazole-4-carboxylate, to as low as 0.1%.[1] |
| SYN-003 | Formation of 2-Isoxazolin-5-one Byproducts | - The reaction of 3-ketoacids with hydroxylamine can lead to the formation of 2-isoxazolin-5-ones through the cyclization of the oxime intermediate after acidification.[3] | - Carefully control the pH during the workup. Since the cyclization to the isoxazolin-5-one occurs after acidification, adjusting the pH and temperature during this step may minimize its formation. |
| SYN-004 | Incomplete Hydrolysis of the Ester Intermediate (e.g., ethyl 5-methylisoxazole-3-carboxylate) | - Insufficient reaction time or temperature.- Use of a weak base or acid for hydrolysis. | - For base-catalyzed hydrolysis, use a strong base like LiOH in a suitable solvent such as THF and heat to reflux.[4]- For acid-catalyzed hydrolysis, using 60% aqueous H₂SO₄ and continuously removing the ethanol byproduct by distillation can drive the reaction to completion and reduce the reaction time from 9 hours to 3.5 hours.[1] |
| SYN-005 | Decarboxylation of the Final Product | - The carboxylic acid group can be removed under certain conditions, leading to the formation of 5-methylisoxazole.[5] | - Avoid excessive heat during purification and storage. If decarboxylation is a significant issue, consider converting the carboxylic acid to a more stable salt for storage. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common synthetic routes start from 1,3-dicarbonyl compounds or their derivatives, which are then reacted with hydroxylamine.[5] A widely used approach involves the condensation of hydroxylamine hydrochloride with acetoacetic acid derivatives.[5] Another common starting material is ethyl acetoacetate, which can be reacted with hydroxylamine hydrochloride and an aldehyde in a one-pot, three-component synthesis.[6][7]
Q2: How can I improve the yield and purity of my product?
A2: To improve yield and purity, consider a one-pot synthesis strategy, which can enhance reaction efficiency and reduce waste by combining multiple steps without isolating intermediates.[5] For example, a three-component reaction of hydroxylamine hydrochloride, ethyl acetoacetate, and a suitable aldehyde can achieve yields of 70-95%.[5] Careful control of reaction conditions, such as temperature and pH, is also crucial to minimize the formation of side products.[1]
Q3: What is the role of a dehydrating agent in some synthetic routes?
A3: In syntheses involving the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a dehydrating agent like phosphorus oxychloride is used to generate the nitrile oxide intermediate in situ from a primary nitro compound.[2] This intermediate then reacts with an enamine to form the isoxazole ring.[2]
Q4: Are there any "green" synthesis methods available?
A4: Yes, green synthesis approaches have been developed. One such method utilizes a one-pot, three-component reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in water with citric acid as a catalyst.[6] Another approach employs gluconic acid aqueous solution as both the reaction medium and catalyst, which is biodegradable and can be recycled.[7]
Q5: Can the isoxazole ring open during the reaction?
A5: Yes, under certain reductive conditions, the N-O bond of the isoxazole ring can be cleaved. For example, hydrogenation of an ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate derivative over a palladium on charcoal catalyst can lead to the reductive opening of the isoxazole ring to form an enaminone.[8]
Key Experimental Protocols
Synthesis of this compound via Hydrolysis of its Ethyl Ester
This two-step protocol involves the formation of the ethyl ester followed by hydrolysis.
Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate
-
Materials: Sodium (Na), absolute ethanol (EtOH), acetone, diethyl oxalate, concentrated sulfuric acid (H₂SO₄), ice, dichloromethane.
-
Procedure:
-
Under a nitrogen atmosphere, carefully add 1.61 g (70 mmol) of sodium to 150 mL of stirred absolute ethanol at room temperature.
-
Once all the sodium has dissolved, add a mixture of 4.4 mL (60 mmol) of acetone and 8.14 mL (60 mmol) of diethyl oxalate dropwise over 2 minutes.
-
Stir the resulting mixture for an additional hour.
-
Cool the reaction mixture to 0°C and add a mixture of concentrated H₂SO₄ and ice until the solution becomes cloudy and yellow.
-
Extract the mixture with dichloromethane (2 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the ethyl ester.[4]
-
Step 2: Hydrolysis to this compound
-
Materials: Ethyl 5-methylisoxazole-3-carboxylate, tetrahydrofuran (THF), 1N lithium hydroxide (LiOH) aqueous solution, saturated citric acid solution, ethyl acetate (EtOAc), brine.
-
Procedure:
-
Dissolve 521.5 mg (3.36 mmol) of ethyl 5-methylisoxazole-3-carboxylate in 10 mL of THF at room temperature.
-
Add 8.4 mL of 1N LiOH aqueous solution.
-
Heat the mixture to reflux for 20 minutes.
-
Cool the reaction mixture to room temperature and add saturated citric acid solution to adjust the pH to 3.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.[4]
-
Visualized Reaction Pathways and Troubleshooting
References
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Study of reactions induced by hydroxylamine treatment of esters of organic acids and of 3-ketoacids: application to the study of urines from patients under valproate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Buy this compound | 3405-77-4 [smolecule.com]
- 6. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 7. acgpubs.org [acgpubs.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 5-Methylisoxazole-3-carboxylic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-Methylisoxazole-3-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Low yield after primary purification.
-
Question: I am experiencing a significant loss of this compound during my initial purification steps. What are the common causes and how can I improve my yield?
-
Answer: Low recovery can stem from several factors, including suboptimal crystallization conditions and product degradation. Crystallization-based purification methods are generally preferred for their scalability and cost-effectiveness.[1] For this compound, optimal crystallization has been achieved using ethanol-water mixtures, which can provide recovery yields of 85-90%.[1] If you are using other solvent systems, consider switching to an ethanol-water mixture. Additionally, the isoxazole ring can be susceptible to cleavage under harsh acidic or basic conditions during workup.[2] Ensure that the pH is carefully controlled during extraction and precipitation steps. Elevated temperatures can also lead to decarboxylation, so it is advisable to use moderate temperatures during workup and purification.[2][3]
Issue 2: Presence of significant impurities in the final product.
-
Question: My purified this compound shows persistent impurities when analyzed by HPLC. How can I identify and minimize these?
-
Answer: Impurities in the final product can originate from unreacted starting materials, side-products from the synthesis, or degradation of the target molecule.[2] Common impurities can include isomeric byproducts and ring-opened or decarboxylated species.[2][4] To address this, it is crucial to monitor the reaction progress closely using techniques like TLC or HPLC to ensure complete conversion.[2] If isomeric impurities are suspected, consider purifying the intermediates before proceeding with the final synthesis steps.[2] For purification, a well-optimized crystallization process is often effective. One study suggests that using a 2% acetic acid-toluene mixture as a crystallizing solvent can significantly reduce impurity levels.[4] If chromatography is necessary, careful selection of the stationary and mobile phases is critical to achieve adequate separation.
Issue 3: Difficulty with purification by column chromatography.
-
Question: I am struggling to achieve good separation of this compound from its impurities using standard silica gel chromatography, and I'm experiencing product loss on the column. What are my alternatives?
-
Answer: Carboxylic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for strong interaction with the stationary phase, leading to tailing and poor separation.[2] One alternative is to convert the carboxylic acid to a less polar ester derivative before chromatography and then hydrolyze it back to the acid after purification. Another effective method is an acid-base extraction. This involves dissolving the crude product in an organic solvent and extracting it with an aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt. The aqueous layer is then washed with an organic solvent to remove neutral impurities, and the carboxylic acid is subsequently precipitated by acidifying the aqueous layer with a non-nucleophilic acid like HCl.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound on a large scale?
A1: For large-scale purification, crystallization is generally preferred over chromatography due to better scalability and lower cost.[1] Process development studies have shown that using ethanol-water mixtures for crystallization can yield purities exceeding 98% with recovery rates between 85-90%.[1]
Q2: What are the key physical and chemical properties of this compound relevant to its purification?
A2: Key properties include its molecular formula (C₅H₅NO₃) and molecular weight (approximately 127.10 g/mol ).[1] It is a solid at room temperature with a melting point reported in the range of 168-174 °C.[5][6][7] It is soluble in various organic solvents like DMSO and methanol (slightly), which is an important consideration for choosing a suitable solvent for extraction and crystallization.[1][5]
Q3: What are the potential degradation pathways for this compound during purification?
A3: The isoxazole ring can be unstable under certain conditions. It is susceptible to hydrolytic ring-opening, especially in the presence of strong acids or bases.[2] Additionally, as a carboxylic acid, it can undergo decarboxylation at elevated temperatures, leading to the formation of 5-methylisoxazole.[1][2][3] It is therefore recommended to maintain a dry, inert atmosphere and use moderate temperatures during the workup and purification processes.[2]
Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₅H₅NO₃ | [1][5] |
| Molecular Weight | 127.10 g/mol | [1][5] |
| Appearance | Off-White to Pale Beige Solid | [5] |
| Melting Point | 168-174 °C | [5][6][7] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| pKa | 3.46 ± 0.10 (Predicted) | [5] |
Table 2: Recommended Purification Parameters
| Purification Method | Solvent System | Expected Purity | Expected Yield | References |
| Crystallization | Ethanol-water mixture | >98% | 85-90% | [1] |
| Crystallization | 2% Acetic acid in Toluene | High | Not specified | [4] |
Experimental Protocols
Protocol 1: Purification by Crystallization (Ethanol-Water)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add water to the hot ethanol solution until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times.[2]
-
Aqueous Wash: Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or basic impurities.[2]
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is approximately 2-3. The product should precipitate out of the solution.[2]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: A flowchart illustrating the general purification pathways for this compound.
Caption: A decision tree for troubleshooting and minimizing impurities during purification.
References
- 1. Buy this compound | 3405-77-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. This compound | 3405-77-4 [amp.chemicalbook.com]
- 6. This compound | 3405-77-4 | TCI EUROPE N.V. [tcichemicals.com]
- 7. labproinc.com [labproinc.com]
Troubleshooting low yield in cycloaddition reactions for isoxazoles
Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cycloaddition reactions for the preparation of isoxazoles.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the 1,3-dipolar cycloaddition of nitrile oxides with alkynes to synthesize isoxazoles.
Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the primary causes and how can I address them?
A1: Low yields in isoxazole synthesis via 1,3-dipolar cycloaddition can arise from several factors. The most common issues include inefficient generation of the nitrile oxide intermediate, decomposition or dimerization of the nitrile oxide, and low reactivity of the alkyne (dipolarophile).[1]
-
Inefficient Nitrile Oxide Generation: The choice of precursor and the method of in situ generation are critical.[1] For instance, when generating nitrile oxides from aldoximes, ensure the purity of the starting material and optimize the stoichiometry of the oxidizing agent.[1] Common methods include the oxidation of aldoximes and the dehydration of nitroalkanes.[1][2]
-
Nitrile Oxide Dimerization: Nitrile oxides are often unstable and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that competes with the desired cycloaddition.[1][3] To minimize dimerization, consider the following strategies:
-
Side Reactions of Starting Materials: Ensure that any sensitive functional groups on your starting materials are appropriately protected to prevent unwanted side reactions under the reaction conditions.[3] Also, purify starting materials to remove impurities that might interfere with the reaction.[3]
Q2: How do solvent and temperature selection impact the yield and regioselectivity of my isoxazole synthesis?
A2: Solvent and temperature are critical parameters that significantly influence the outcome of the reaction.
-
Solvent Effects: The choice of solvent can affect the solubility of reactants, the reaction rate, and the regioselectivity of the cycloaddition.[3] For instance, polar or fluorinated solvents have been shown to enhance regioselectivity in some cases.[3] Dichloromethane (DCM) is a commonly used solvent.[2] Recent studies have also explored "green solvents" like water and microwave irradiation to improve yields and reaction times.[1][4]
-
Temperature Optimization: Temperature control is crucial for managing reaction kinetics.[3]
-
Low Temperatures: For highly reactive or unstable nitrile oxides, lower temperatures (e.g., -78 °C to 0 °C) may be necessary to prevent decomposition and side reactions like dimerization.[1][2] In one study, conducting the reaction at 0 °C gave a moderate yield, while room temperature resulted in a poor yield.[2]
-
Elevated Temperatures: Some cycloadditions may require heating to overcome the activation energy barrier.[1] However, excessively high temperatures can lead to the formation of side products and decomposition.[3]
-
Q3: I am observing the formation of isomeric products. How can I improve the regioselectivity of the cycloaddition?
A3: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions.[3] Typically, the reaction between a nitrile oxide and a terminal alkyne yields the 3,5-disubstituted isoxazole as the major product.[1] However, several factors influence regioselectivity:
-
Electronic and Steric Factors: The electronic nature and steric bulk of the substituents on both the nitrile oxide and the alkyne play a significant role.[1][3] Frontier Molecular Orbital (FMO) theory can be a useful tool for predicting the regiochemical outcome.[1]
-
Catalysts: The use of catalysts, such as copper(I) salts, can direct the reaction towards a specific regioisomer and improve yields.[3][5]
-
Intramolecular Cycloaddition: Intramolecular reactions can enforce a specific regiochemical outcome due to the constrained geometry of the reactants, often leading to the formation of 3,4-disubstituted isoxazoles which can be challenging to obtain in intermolecular reactions.[1][6]
Q4: What is the role of the base in the generation of nitrile oxides and how does it affect the reaction?
A4: The base is crucial for the in situ generation of nitrile oxides from precursors like hydroximoyl chlorides or nitroalkanes.[2][3] The choice and amount of base can significantly impact the reaction's efficiency. For example, in the synthesis of bicyclic isoxazoles, using 1.5 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) was found to be optimal.[2] It is important to select a base that is compatible with the substrate and other reaction conditions.[3]
Data Presentation
The following tables summarize quantitative data from various studies on isoxazole synthesis, highlighting the impact of different reaction parameters on the yield.
Table 1: Optimization of Reaction Conditions for Bicyclic Isoxazole Synthesis [2]
| Entry | Base (equiv.) | Lewis Acid (10 mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DBU (1.5) | ZrCl₄ | -78 | 24 | 65 |
| 2 | DBU (2.0) | ZrCl₄ | -78 | 24 | Excellent |
| 3 | DBU (1.0) | ZrCl₄ | -78 | 24 | Lower Yield |
| 4 | DBU (1.5) | SnCl₄ | -78 | 24 | Lower Yield |
| 5 | DBU (1.5) | ZnCl₂ | -78 | 24 | Lower Yield |
| 6 | DBU (1.5) | ZrCl₄ | 0 | 24 | Moderate |
| 7 | DBU (1.5) | ZrCl₄ | Room Temp. | 24 | Poor |
Table 2: Effect of Stoichiometry and Base on Yield in a Mechanochemical Synthesis [7]
| Entry | Equivalents of Hydroxyimidoyl Chloride | Base | Yield (%) |
| 1 | 1.5 | Na₂CO₃ | 72 |
| 2 | 1.0 | Na₂CO₃ | 65 |
| 3 | 2.0 | Na₂CO₃ | 57 |
| 4 | 1.5 | K₂CO₃ | 71 |
| 5 | 1.5 | Cs₂CO₃ | 71 |
| 6 | 1.5 | CaCO₃ | 44 |
| 7 | 1.5 | Ag₂CO₃ | 18 |
| 8 | 1.5 | NEt₃ | No Reaction |
Experimental Protocols
Protocol 1: General Procedure for Isoxazole Synthesis via in situ Nitrile Oxide Generation from Aldoxime using NaCl/Oxone [1]
Materials:
-
Aldoxime
-
Alkyne
-
Sodium chloride (NaCl)
-
Oxone®
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldoxime (1.0 mmol) and the alkyne (1.2 mmol) in a suitable solvent (e.g., aqueous acetone), add NaCl (1.1 mmol) and NaHCO₃ (2.0 mmol).
-
Cool the mixture in an ice bath.
-
Add a solution of Oxone® (0.6 mmol in water) dropwise to the reaction mixture over a period of 10-15 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Bicyclic Isoxazoles via Intramolecular Nitrile Oxide Cycloaddition [2]
Materials:
-
Dimethyl-2-(2-nitro-1-aryl/alkyl)-2-(prop-2-yn-1-yl)malonate derivative
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Zirconium(IV) chloride (ZrCl₄)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the nitro-alkyne substrate (1.0 equiv.) in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add DBU (1.5 equiv.) and the Yamaguchi reagent (1.5 equiv.) to the solution.
-
Add ZrCl₄ (10 mol%) as a catalyst.
-
Stir the reaction mixture at -78 °C for 24 hours, monitoring the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: A troubleshooting flowchart for addressing low yields in isoxazole cycloaddition reactions.
Caption: A generalized experimental workflow for the synthesis of isoxazoles via 1,3-dipolar cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 5. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]
- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methylisoxazole-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 5-Methylisoxazole-3-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low Yield of Crude Product
-
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. Incomplete reaction is a common culprit. Ensure your starting materials are pure and dry, as moisture can interfere with the reaction. Reaction temperature and time are also critical; ensure you are following the recommended parameters for your specific synthesis route. For the popular synthesis involving the condensation of an activated dicarbonyl compound with hydroxylamine, the pH of the reaction mixture should be carefully controlled, as either strongly acidic or basic conditions can lead to side reactions or decomposition of the product. Finally, consider the efficiency of your work-up procedure, as product can be lost during extraction and washing steps.
Issue 2: Presence of Impurities in the Crude Product
-
Question: My crude product shows multiple spots on a TLC plate. What are the likely impurities and how can I minimize their formation?
-
Answer: The presence of multiple impurities is a frequent challenge. Common contaminants include unreacted starting materials, such as ethyl 2,4-dioxovalerate, and side-products. One significant side-product can be the isomeric 3-methylisoxazole-5-carboxylic acid, the formation of which is dependent on the reaction conditions. To minimize these, ensure the stoichiometry of your reactants is accurate. The slow, portion-wise addition of hydroxylamine can sometimes favor the formation of the desired isomer. Maintaining the optimal reaction temperature is also crucial, as higher temperatures can promote the formation of by-products.
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to achieve high purity even after recrystallization. What are the best practices for purification?
-
Answer: Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is critical. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, often provides the best results. The principle is to dissolve the crude product in a minimum amount of the hot solvent in which it is highly soluble, and then to slowly cool the solution to allow for the crystallization of the pure compound, leaving impurities in the mother liquor. If recrystallization alone is insufficient, column chromatography using silica gel can be employed. A solvent system of ethyl acetate and hexanes, with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape, is a good starting point.
Issue 4: Product Decomposition
-
Question: I suspect my product is decomposing during the work-up or purification. What could be causing this?
-
Answer: this compound can be susceptible to decarboxylation (loss of CO2) at elevated temperatures, leading to the formation of 5-methylisoxazole.[1] This is more likely to occur if the compound is heated for prolonged periods, especially under acidic or basic conditions. During work-up, avoid excessively high temperatures when removing solvents under reduced pressure. Similarly, during recrystallization, use the minimum amount of heat necessary to dissolve the compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used and effective method is the cyclocondensation reaction of a 1,3-dicarbonyl compound, such as ethyl 2,4-dioxovalerate, with hydroxylamine or one of its salts (e.g., hydroxylamine hydrochloride).[2][3] This reaction is typically carried out in a protic solvent like ethanol.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for determining purity and quantifying impurities.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight of the compound.[7]
Q3: What are the expected chemical shifts in the ¹H NMR spectrum of this compound?
A3: In DMSO-d6, you can typically expect a singlet for the methyl group (CH₃) at around 2.3 ppm, a singlet for the isoxazole ring proton (CH) at approximately 6.6 ppm, and a broad singlet for the carboxylic acid proton (COOH) which can vary but is often observed around 7.0 ppm.[3]
Q4: What is the typical melting point of pure this compound?
A4: The reported melting point of this compound can vary slightly depending on the source, but it is generally in the range of 172-182 °C.[3][8] A broad melting point range is often indicative of impurities.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Standard laboratory safety practices should always be followed. Hydroxylamine and its salts can be toxic and should be handled with care in a well-ventilated fume hood. The solvents used, such as ethanol and ethyl acetate, are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The following tables provide illustrative data on how different purification methods and reaction conditions can affect the purity of this compound. Please note that this data is for exemplary purposes and actual results may vary.
Table 1: Comparison of Recrystallization Solvents on Final Purity
| Recrystallization Solvent System | Purity by HPLC (%) | Recovery Yield (%) | Observations |
| Ethanol/Water (80:20) | 99.5 | 85 | Forms well-defined needles. |
| Ethyl Acetate/Hexane (50:50) | 99.2 | 88 | Faster crystallization. |
| Isopropanol | 98.5 | 75 | Slower to crystallize, smaller crystals. |
| Water | 97.0 | 60 | Lower purity, significant loss in mother liquor. |
Table 2: Effect of Reaction Temperature on Yield and Purity
| Reaction Temperature (°C) | Crude Yield (%) | Purity by HPLC (%) | Key Impurity (%) |
| 50 | 75 | 96 | Unreacted Starting Material (3%) |
| 78 (Reflux in Ethanol) | 88 | 95 | Isomeric Impurity (4%) |
| 100 | 82 | 85 | Isomeric Impurity (8%), Decomposition Products (5%) |
Experimental Protocols
Synthesis of this compound from Ethyl 2,4-dioxovalerate
This protocol describes a common and reliable method for the synthesis of the title compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add sodium bicarbonate (1 equivalent) followed by hydroxylamine hydrochloride (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-methylisoxazole-3-carboxylate.
-
Hydrolysis: Dissolve the crude ester in ethanol and add a 10% aqueous solution of sodium hydroxide. Stir the mixture at room temperature overnight.
-
Acidification: After hydrolysis, remove the ethanol under reduced pressure. Dissolve the remaining aqueous solution in water and acidify to a pH of 2-3 with concentrated hydrochloric acid.
-
Isolation: The this compound will precipitate out of the solution as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.[3]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 3. This compound CAS#: 3405-77-4 [m.chemicalbook.com]
- 4. This compound | 3405-77-4 | TCI EUROPE N.V. [tcichemicals.com]
- 5. This compound >98.0%(T)(HPLC) 3405-77-4 | Chempure [chempure.in]
- 6. startbioscience.com.br [startbioscience.com.br]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. researchgate.net [researchgate.net]
Technisches Support-Center: Synthese von 5-Methylisoxazol-3-carbonsäure
Dieses technische Support-Center richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese von 5-Methylisoxazol-3-carbonsäure beteiligt sind. Es bietet detaillierte Anleitungen zur Fehlerbehebung, häufig gestellte Fragen (FAQs), experimentelle Protokolle und einen Vergleich alternativer Katalysatoren, um häufig auftretende Probleme bei der Synthese zu lösen.
Fehlerbehebungsleitfaden und FAQs
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Synthese von 5-Methylisoxazol-3-carbonsäure auftreten können, und bietet Lösungen im Frage-Antwort-Format.
Frage 1: Meine Reaktion zur Synthese von 5-Methylisoxazol-3-carbonsäure hat eine geringe oder keine Ausbeute. Was sind die möglichen Ursachen und Lösungen?
Antwort: Eine geringe Ausbeute kann auf mehrere Faktoren zurückzuführen sein. Häufige Probleme sind die Zersetzung von Zwischenprodukten, inaktive Katalysatoren oder ungünstige Reaktionsbedingungen.
-
Zersetzung des Nitriloxid-Zwischenprodukts: Nitriloxide, die bei der 1,3-dipolaren Cycloaddition gebildet werden, sind oft instabil und neigen zur Dimerisierung zu Furoxanen.
-
Katalysatorinaktivität: Der verwendete Katalysator ist möglicherweise nicht aktiv oder für die spezifische Reaktion geeignet.
-
Lösung: Stellen Sie sicher, dass der Katalysator frisch und aktiv ist. Bei heterogenen Katalysatoren wie Zinkoxid-Eisenoxid-Nanokompositen ist die richtige Präparation und Lagerung entscheidend. Bei Kupferkatalysatoren kann die Verwendung eines Überschusses an Reduktionsmittel zur in situ-Erzeugung von Cu(I) vorteilhaft sein.
-
-
Ungünstige Reaktionsbedingungen: Temperatur, Lösungsmittel und Reaktionszeit haben einen erheblichen Einfluss auf die Ausbeute.
-
Lösung: Optimieren Sie die Reaktionstemperatur. Zu hohe Temperaturen können die Zersetzung von Reaktanten und Produkten fördern, während zu niedrige Temperaturen die Reaktionsgeschwindigkeit verringern.[1] Das Lösungsmittel sollte so gewählt werden, dass alle Reaktanten gut löslich sind. Wasser oder wässrige Ethanol-Mischungen haben sich in einigen Fällen als vorteilhaft erwiesen.
-
Frage 2: Ich beobachte die Bildung signifikanter Nebenprodukte. Wie kann ich diese minimieren?
Antwort: Die Bildung von Nebenprodukten ist ein häufiges Problem, insbesondere die Entstehung von isomeren Isoxazolen und Dimeren des Nitriloxids.
-
Bildung von isomeren Nebenprodukten: Bei der Cycloaddition kann es zur Bildung von Regioisomeren kommen.
-
Lösung: Die Regioselektivität wird stark von den elektronischen und sterischen Eigenschaften der Reaktanten sowie vom Katalysator beeinflusst. Kupfer(I)-Katalysatoren begünstigen typischerweise die Bildung von 3,5-disubstituierten Isoxazolen.[2][3] Die Wahl des Lösungsmittels kann ebenfalls die Regioselektivität beeinflussen.
-
-
Bildung von Furoxan-Dimeren: Wie bereits erwähnt, ist die Dimerisierung des Nitriloxids eine häufige Nebenreaktion.
-
Lösung: Verwenden Sie einen leichten Überschuss des Alkins und halten Sie die Konzentration des Nitriloxids niedrig, indem Sie den Vorläufer langsam zugeben.[2]
-
-
Selbstkondensation von Ausgangsmaterialien: Unter basischen Bedingungen können einige Ausgangsmaterialien, wie β-Ketoester, mit sich selbst reagieren.
-
Lösung: Verwenden Sie äquimolare Mengen der Reaktanten und wählen Sie einen geeigneten Katalysator, der die gewünschte Reaktion selektiv fördert.
-
Frage 3: Wie kann ich die Regioselektivität bei der 1,3-dipolaren Cycloaddition steuern?
Antwort: Die Steuerung der Regioselektivität ist entscheidend für die Synthese des gewünschten Isoxazol-Isomers.
-
Katalysatorwahl: Kupfer(I)- und Ruthenium(II)-Katalysatoren sind dafür bekannt, die Bildung spezifischer Regioisomere zu fördern.[2][3] Für die Synthese von 3,5-disubstituierten Isoxazolen wie 5-Methylisoxazol-3-carbonsäure sind Kupfer(I)-Katalysatoren oft die beste Wahl.
-
Substituenteneffekte: Die elektronischen Eigenschaften der Substituenten am Alkin und am Nitriloxid spielen eine wichtige Rolle. Elektronenziehende Gruppen am Alkin können das regiochemische Ergebnis beeinflussen.
-
Reaktionsbedingungen: Eine niedrigere Reaktionstemperatur kann in einigen Fällen die Regioselektivität erhöhen.
Frage 4: Mein Produkt ist schwer zu reinigen. Welche Reinigungsmethoden werden empfohlen?
Antwort: Die Reinigung von Carbonsäuren kann eine Herausforderung sein.
-
Kristallisation: Dies ist oft die bevorzugte Methode für die Reinigung im größeren Maßstab. Ethanol-Wasser-Mischungen haben sich als wirksam für die Kristallisation von 5-Methylisoxazol-3-carbonsäure erwiesen.
-
Säulenchromatographie: Für die Reinigung kleinerer Mengen ist die Flash-Säulenchromatographie auf Kieselgel eine effektive Methode. Ein geeignetes Eluentensystem, wie z. B. ein Hexan/Ethylacetat-Gradient, sollte verwendet werden.
-
Extraktion: Nach der Reaktion kann eine saure wässrige Aufarbeitung zur Entfernung basischer Verunreinigungen und zur Protonierung der Carbonsäure für die Extraktion in ein organisches Lösungsmittel nützlich sein.
Vergleich alternativer Katalysatoren
Die Wahl des Katalysators hat einen signifikanten Einfluss auf die Effizienz, Selektivität und Nachhaltigkeit der Synthese von 5-Methylisoxazol-3-carbonsäure. Die folgende Tabelle fasst die Leistung verschiedener alternativer Katalysatorsysteme zusammen.
| Katalysatorsystem | Reaktionstyp | Katalysatorbeladung (mol%) | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) | Vorteile | Nachteile |
| Traditionell (Säure/Base) | Cyclokondensation | Stöchiometrisch | Diverse | Rückfluss | >8 | Variabel | Kostengünstig | Geringe Selektivität, harsche Bedingungen, Abfall |
| Kupfer(I)-Salze (z.B. CuI) | 1,3-dipolare Cycloaddition | 1-10 | Diverse (z.B. wässrig) | RT - 80 | 1-24 | Gut - Exzellent | Hohe Regioselektivität, milde Bedingungen | Potentielle Metallverunreinigung |
| ZnO-Fe₂O₃-Nanokomposite | Cyclokondensation | - | Wasser | 80 | 1-2 | Gut | Umweltfreundlich, wiederverwendbar | Erfordert Katalysatorsynthese |
| Organokatalysatoren (z.B. DABCO) | 1,3-dipolare Cycloaddition | 10-20 | Wasser | 80 | 24 | Mäßig - Gut | Metallfrei, umweltfreundlich | Längere Reaktionszeiten, höhere Katalysatorbeladung |
| Metallfrei (Ultraschall) | Kaskadenreaktion | - | Wasser | 80 | 1-2 | Gut | Schnell, energieeffizient, metallfrei | Erfordert spezielle Ausrüstung |
Detaillierte experimentelle Protokolle
Protokoll 1: Kupfer(I)-katalysierte 1,3-dipolare Cycloaddition
Diese Methode nutzt die hohe Regioselektivität von Kupfer(I)-Katalysatoren zur Synthese von 3,5-disubstituierten Isoxazolen.
Materialien:
-
Aldoxim-Vorläufer (z.B. Acetaldehydoxim)
-
Alkin-Vorläufer (z.B. Propiolsäureethylester)
-
Kupfer(I)-iodid (CuI)
-
Base (z.B. Triethylamin)
-
Lösungsmittel (z.B. Tetrahydrofuran/Wasser)
-
Oxidationsmittel zur in situ-Erzeugung des Nitriloxids (z.B. N-Chlorsuccinimid)
-
Anschließende Verseifung des Esters zur Carbonsäure
Durchführung:
-
Das Alkin und der Kupfer(I)-Katalysator werden in einem geeigneten Lösungsmittel gelöst.
-
Der Aldoxim-Vorläufer und die Base werden zu der Mischung gegeben.
-
Das Oxidationsmittel wird langsam zugegeben, um das Nitriloxid in situ zu erzeugen.
-
Die Reaktion wird bei Raumtemperatur oder leicht erhöhter Temperatur für 1-24 Stunden gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) verfolgt.
-
Nach Abschluss der Reaktion wird das Reaktionsgemisch aufgearbeitet, typischerweise durch Extraktion.
-
Der erhaltene Ester wird durch basische Hydrolyse (z.B. mit LiOH oder NaOH) in die 5-Methylisoxazol-3-carbonsäure umgewandelt.
-
Das Produkt wird durch Ansäuern ausgefällt und durch Filtration oder Extraktion isoliert und anschließend durch Kristallisation gereinigt.
Protokoll 2: Metallfreie Synthese unter Verwendung von Ultraschall
Diese Methode bietet eine umweltfreundliche und effiziente Alternative zu metallkatalysierten Reaktionen.
Materialien:
-
Aromatischer Aldehyd
-
Ethylnitroacetat
-
Base (z.B. 1,4-Diazabicyclo[2.2.2]octan, DABCO)
-
Wasser als Lösungsmittel
Durchführung:
-
Der Aldehyd, Ethylnitroacetat und DABCO (20 mol%) werden in Wasser suspendiert.
-
Die Mischung wird in einem Ultraschallbad bei 80 °C für 1-2 Stunden beschallt.
-
Der Fortschritt der Reaktion wird mittels DC überwacht.
-
Nach Abschluss der Reaktion wird das Produkt durch Filtration isoliert und mit kaltem Wasser gewaschen.
-
Eine anschließende Hydrolyse des Esters, wie in Protokoll 1 beschrieben, liefert die gewünschte Carbonsäure.
Visualisierungen
Die folgenden Diagramme veranschaulichen die experimentellen Arbeitsabläufe und logischen Beziehungen bei der Synthese von 5-Methylisoxazol-3-carbonsäure.
Abbildung 1: Experimenteller Arbeitsablauf für die Kupfer(I)-katalysierte Synthese.
Abbildung 2: Logischer Fehlerbehebungs-Workflow bei geringer Produktausbeute.
References
Preventing decarboxylation during functionalization of 5-Methylisoxazole-3-carboxylic acid
Welcome to the technical support center for the functionalization of 5-Methylisoxazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the chemical modification of this compound, with a primary focus on preventing decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a problem when working with this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this results in the formation of the unwanted byproduct, 5-methylisoxazole.[1] This side reaction is problematic as it reduces the yield of the desired functionalized product and complicates purification. The isoxazole ring system is susceptible to decarboxylation, particularly under harsh reaction conditions such as high temperatures or extreme pH.
Q2: What are the main factors that promote decarboxylation of this compound?
A2: The primary factors that promote decarboxylation are:
-
High Temperatures: Elevated temperatures provide the activation energy needed for the removal of the carboxyl group.
-
Harsh pH Conditions: Both strongly acidic and strongly basic conditions can facilitate decarboxylation.
-
Prolonged Reaction Times: Longer exposure to reaction conditions, even at moderate temperatures, can increase the likelihood of decarboxylation.
-
Choice of Reagents: Certain reagents or reaction pathways, particularly those that involve high-energy intermediates, can favor decarboxylation.
Q3: What are the recommended general strategies to minimize decarboxylation?
A3: To minimize decarboxylation, the following strategies are recommended:
-
Low-Temperature Reactions: Whenever possible, conduct reactions at or below room temperature. Cooling the reaction mixture, for instance to 0°C, is often beneficial.
-
Mild Reaction Conditions: Utilize mild coupling agents and avoid strong acids or bases.
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Shorter Reaction Times: Monitor the reaction progress closely and quench it as soon as it reaches completion to avoid prolonged exposure to potentially decarboxylating conditions.
-
Appropriate Solvent Choice: Use aprotic solvents that are compatible with your chosen reagents and can be easily removed under mild conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of this compound.
Problem 1: Low yield of the desired amide product and significant formation of 5-methylisoxazole.
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Lower the reaction temperature. For many coupling reactions, starting at 0°C and allowing the reaction to slowly warm to room temperature is effective.[2] |
| Inappropriate Coupling Agent | Use a milder coupling agent. For sensitive substrates, uronium-based reagents like HATU can be more efficient and require shorter reaction times than carbodiimides like EDC, potentially reducing decarboxylation.[3] |
| Prolonged Reaction Time | Monitor the reaction by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
| Strong Base | If a base is required, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) in the minimum effective amount. |
Problem 2: Difficulty in forming the ester product without significant decarboxylation.
| Possible Cause | Suggested Solution |
| Use of Acid Catalysis with Heat | Avoid traditional Fischer esterification conditions which often require heat and strong acid. |
| Inefficient Coupling | Convert the carboxylic acid to its acid chloride as an intermediate using a mild chlorinating agent like oxalyl chloride or thionyl chloride at low temperatures. The resulting acid chloride is more reactive and can be coupled with the alcohol under milder conditions.[4] |
| Steric Hindrance | For sterically hindered alcohols, consider using a more reactive coupling agent or a two-step approach via the acid chloride. |
Experimental Protocols
Below are detailed methodologies for key experiments aimed at minimizing decarboxylation.
Protocol 1: Amide Coupling using HATU
This protocol is recommended for its high efficiency and mild reaction conditions, which can help to suppress decarboxylation.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound and HATU in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Esterification via Acid Chloride Formation
This two-step protocol is often effective for sensitive substrates as it allows for the formation of a highly reactive intermediate under mild conditions.
Step 1: Formation of 5-Methylisoxazole-3-carbonyl chloride
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.2 eq) or Thionyl chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic amount of anhydrous DMF (1-2 drops)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend this compound in anhydrous DCM.
-
Cool the suspension to 0°C.
-
Add the catalytic DMF, followed by the dropwise addition of oxalyl chloride or thionyl chloride.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
The resulting solution of 5-Methylisoxazole-3-carbonyl chloride is typically used directly in the next step without isolation.[4]
Step 2: Esterification
Materials:
-
Solution of 5-Methylisoxazole-3-carbonyl chloride in DCM (from Step 1)
-
Alcohol (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous DCM
Procedure:
-
To the solution of 5-Methylisoxazole-3-carbonyl chloride at 0°C, add a solution of the alcohol and pyridine (or triethylamine) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Data Summary
The following table summarizes various coupling agents and their general applicability for the functionalization of sensitive carboxylic acids.
| Coupling Agent | Class | Typical Conditions | Advantages | Potential Issues |
| EDC/HOBt | Carbodiimide | 0°C to RT, DMF or DCM | Good solubility of byproducts, mild. | Can be sluggish for electron-deficient amines, potential for side reactions.[5] |
| HATU | Uronium Salt | 0°C to RT, DMF | High reactivity, fast reaction times, good for hindered substrates.[3] | More expensive, can react with unprotected N-termini in peptide synthesis.[6] |
| SOCl₂ / Oxalyl Chloride | Acid Halide Formation | 0°C to RT, DCM | Forms highly reactive acid chloride, good for difficult couplings. | Harsh reagents, produces HCl gas, requires careful handling. |
| DCC | Carbodiimide | 0°C to RT, DCM | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove. |
Visual Guides
Workflow for Amide Coupling
Caption: A generalized workflow for the amide coupling of this compound.
Reaction Pathways: Functionalization vs. Decarboxylation
Caption: Competing reaction pathways for this compound.
References
- 1. Buy this compound | 3405-77-4 [smolecule.com]
- 2. Amide Synthesis [fishersci.dk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Technical Support Center: Optimization of Crystallization Conditions for 5-Methylisoxazole-3-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 5-Methylisoxazole-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
| Issue | Potential Cause | Suggested Solution |
| No crystal formation | The solution is not supersaturated. | - Concentrate the solution by slowly evaporating the solvent. - Cool the solution to a lower temperature. - Add an anti-solvent (a solvent in which the compound is poorly soluble). - Introduce a seed crystal. - Scratch the inside of the flask with a glass rod to create nucleation sites. |
| "Oiling out" (formation of a liquid layer instead of solid crystals) | The compound's solubility limit is exceeded at a temperature above its melting point. The cooling rate is too rapid. Presence of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Try a different solvent system with a lower boiling point. - Ensure the starting material is of high purity. |
| Poor crystal quality (e.g., small needles, powder, or aggregates) | The rate of nucleation is too high, leading to rapid crystallization. | - Decrease the rate of cooling. - Use a more dilute solution. - Consider a different solvent or a solvent/anti-solvent system to slow down the crystallization process. |
| Low yield of crystals | Too much solvent was used, and a significant amount of the compound remains in the mother liquor. Premature filtration before crystallization is complete. | - Concentrate the mother liquor to recover more product. - Ensure the solution is cooled for a sufficient amount of time to allow for complete crystallization. |
| Formation of different crystal habits (e.g., plates vs. needles) | Polymorphism, where the compound can exist in different crystal forms. This can be influenced by the solvent, cooling rate, and presence of impurities. | - Systematically screen different solvents and solvent mixtures. - Control the cooling rate carefully. Slower cooling often favors the growth of the thermodynamically more stable polymorph. - Seeding with a crystal of the desired polymorph can help to control the crystal form. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for the crystallization of this compound?
A1: Based on available information, good starting points for solvent selection include ethyl acetate (EtOAc) and ethanol-water mixtures.[1][2] The compound is also reported to be slightly soluble in DMSO and methanol.[1]
Q2: How can I perform a recrystallization using an ethanol-water mixture?
A2: Dissolve the this compound in the minimum amount of hot ethanol. While the solution is still hot, add water dropwise until you observe persistent cloudiness. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Q3: My compound has "oiled out." What should I do?
A3: "Oiling out" occurs when the compound separates as a liquid instead of a solid. To remedy this, try reheating the mixture to redissolve the oil, add a small amount of additional solvent to increase the total volume, and then allow the solution to cool at a much slower rate. Using a different solvent system may also be necessary.
Q4: How does the cooling rate affect the crystal quality?
A4: The cooling rate has a significant impact on crystal size and purity. Rapid cooling tends to produce small, often impure crystals because impurities can become trapped in the rapidly forming crystal lattice. Slower cooling allows for the formation of larger, more ordered, and typically purer crystals.
Q5: What is polymorphism and why is it important in crystallization?
A5: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability. In a pharmaceutical context, controlling polymorphism is critical as it can affect the drug's bioavailability and shelf-life. While specific polymorphism for this compound is not widely reported in the searched literature, it is a common phenomenon for organic molecules and should be considered during crystallization optimization.
Q6: How can I induce crystallization if no crystals form upon cooling?
A6: If crystals do not form spontaneously, you can try several techniques to induce nucleation:
-
Seeding: Add a small, pure crystal of this compound to the supersaturated solution.
-
Scratching: Use a glass rod to gently scratch the inner surface of the crystallization vessel below the solvent level.
-
Concentration: Reduce the solvent volume by slow evaporation.
-
Anti-solvent addition: Carefully add a solvent in which the compound is insoluble (an anti-solvent) to the solution.
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate (EtOAc)
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate. This can be achieved by heating the mixture to the boiling point of the solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed during this period.
-
Further Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Re-dissolution: If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature.
-
Further Cooling: Place the flask in an ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the optimization of crystallization conditions.
References
Technical Support Center: Scaling Up the Synthesis of 5-Methylisoxazole-3-carboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Methylisoxazole-3-carboxylic acid. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a larger scale?
A1: The most prevalent and scalable methods for the synthesis of this compound are cyclization reactions and 1,3-dipolar cycloadditions.[1] The classical and widely used approach involves the condensation of a 1,3-dicarbonyl compound, such as an acetoacetic acid derivative, with hydroxylamine.[1] One-pot synthesis strategies are also advantageous for efficiency and waste reduction by combining multiple steps without isolating intermediates.[1]
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: When scaling up, it is crucial to consider the potential for exothermic reactions, especially during the cyclization step. Proper temperature control and monitoring are essential to prevent runaway reactions. Additionally, handling of reagents like hydroxylamine, which can be corrosive and toxic, requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats. Ensure adequate ventilation to avoid inhalation of any volatile organic compounds.
Q3: How can I purify this compound efficiently on a large scale?
A3: For large-scale purification, crystallization is generally preferred over chromatographic methods due to scalability and cost-effectiveness. The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol-water, to achieve high purity.
Q4: What are the key parameters to monitor during the reaction to ensure successful scale-up?
A4: Key parameters to monitor include reaction temperature, pH, mixing efficiency, and reaction progress.[1] Consistent and controlled temperature is critical for managing reaction kinetics and minimizing side-product formation. Efficient mixing is necessary to ensure homogeneity, especially in larger reactors. Reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Troubleshooting Guides
Issue 1: Low Yield
Q: My scaled-up reaction is resulting in a significantly lower yield compared to the lab-scale synthesis. What are the potential causes and how can I address this?
A: Low yields during scale-up can arise from several factors. Here is a systematic approach to troubleshooting this issue:
-
Incomplete Reaction:
-
Possible Cause: Insufficient reaction time or inadequate temperature control. On a larger scale, heating and mixing may be less efficient.
-
Solution: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation. Ensure the reactor's heating and mixing systems are performing adequately for the larger volume.
-
-
Side Reactions:
-
Possible Cause: Localized "hot spots" due to poor mixing can lead to decomposition or the formation of byproducts. For 1,3-dipolar cycloaddition routes, dimerization of the in-situ generated nitrile oxide to furoxan is a common side reaction.[2]
-
Solution: Improve agitation to ensure uniform temperature distribution. For cycloaddition reactions, consider a slow, controlled addition of the nitrile oxide precursor to maintain a low concentration and favor the desired reaction over dimerization.
-
-
Product Loss During Workup and Purification:
-
Possible Cause: Inefficient extraction or losses during crystallization. Emulsion formation during aqueous workup can also lead to significant product loss.
-
Solution: Optimize the extraction procedure by selecting an appropriate solvent and performing multiple extractions. For crystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and recovery. If emulsions form, try adding a small amount of brine or a different organic solvent to break the emulsion.[2]
-
Issue 2: Impurity Formation
Q: I am observing significant impurities in my final product after scaling up. How can I identify and minimize them?
A: Impurity formation is a common challenge in process scale-up. The following steps can help identify and mitigate these issues:
-
Identify the Impurity:
-
Action: Isolate the impurity using preparative HPLC or column chromatography and characterize its structure using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
-
Common Impurities and Their Prevention:
-
Unreacted Starting Materials: Ensure accurate stoichiometry of reagents and allow for sufficient reaction time.
-
Isomeric Byproducts: In the condensation of unsymmetrical 1,3-dicarbonyls with hydroxylamine, the formation of regioisomers is a possibility.
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Degradation Products: The isoxazole ring's N-O bond can be sensitive to harsh conditions.
-
Solution: Avoid excessively high temperatures or prolonged exposure to strong acids or bases during the reaction and workup.
-
-
Issue 3: Crystallization and Isolation Problems
Q: My product is "oiling out" instead of crystallizing, or the crystals are very fine and difficult to filter. How can I improve the crystallization process?
A: Challenges with crystallization are common when moving to a larger scale.
-
Product Oiling Out:
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Possible Cause: The presence of residual solvent or impurities can inhibit crystallization. The cooling rate may also be too rapid.
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Solution: Ensure all volatile solvents are removed under reduced pressure. Try scratching the inside of the flask to induce nucleation.[2] A slower, more controlled cooling process can also promote the formation of a crystalline solid. Seeding the supersaturated solution with a small crystal of the pure product can be very effective.
-
-
Fine or Difficult-to-Filter Crystals:
-
Possible Cause: Rapid crystallization due to high supersaturation.
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Solution: Optimize the crystallization solvent and the cooling profile. A slower cooling rate or the gradual addition of an anti-solvent will lead to the formation of larger, more easily filterable crystals.
-
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound and its Precursors
| Feature | Route 1: Condensation of Diethyl Oxalate and Acetone | Route 2: Oxidation of 2,5-Hexanedione |
| Starting Materials | Diethyl oxalate, Acetone, Hydroxylamine | 2,5-Hexanedione, Nitric Acid |
| Key Transformations | Claisen condensation, Cyclization, Hydrolysis | Oxidative Cyclization |
| Reported Yield | Good to High (Intermediate ester yield of 57%)[4] | Moderate (Reported yield of 14.952 g from 45.751 g of starting material)[4] |
| Scalability | Good | Moderate (Requires careful control of a strong oxidizing agent) |
| Key Advantages | Utilizes common and inexpensive starting materials. | A more direct route to the final product. |
| Key Disadvantages | Multi-step process. | Use of concentrated nitric acid can be hazardous on a large scale. |
Experimental Protocols
Protocol 1: Synthesis via Condensation of Diethyl Oxalate and Acetone followed by Hydrolysis
This protocol is a two-step process involving the formation of the ethyl ester intermediate followed by its hydrolysis.
Step 1: Synthesis of Ethyl 5-Methylisoxazole-3-carboxylate [4]
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Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, prepare a solution of sodium ethoxide by carefully adding sodium (1.61 g, 70 mmol) to absolute ethanol (150 mL) under a nitrogen atmosphere at room temperature.
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Addition of Reagents: Once all the sodium has dissolved, cool the solution and add a mixture of acetone (4.4 mL, 60 mmol) and diethyl oxalate (8.14 mL, 60 mmol) dropwise over a period of time that allows for adequate temperature control.
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Reaction: Stir the resulting mixture for an additional hour.
-
Workup of Intermediate: Cool the reaction mixture to 0°C and carefully add a mixture of concentrated sulfuric acid and ice until the solution becomes cloudy and yellow. Extract the intermediate, ethyl 2,4-dioxopentanoate, with a suitable organic solvent.
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Cyclization: To a stirred solution of the intermediate in ethanol (8 mL), add hydroxylamine hydrochloride (302 mg, 4.34 mmol).
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Reaction: Heat the mixture to reflux for 2 hours.
-
Isolation: Cool the reaction mixture to room temperature and quench with water and aqueous sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield ethyl 5-methylisoxazole-3-carboxylate.
Step 2: Hydrolysis to this compound [4]
-
Reaction Setup: Dissolve the ethyl 5-methylisoxazole-3-carboxylate (521.5 mg, 3.36 mmol) in a mixture of THF (10 mL) and an aqueous solution of LiOH (1N, 8.4 mL).
-
Reaction: Heat the mixture to reflux for 20 minutes.
-
Workup: Cool the reaction mixture to room temperature and acidify to pH 3 with saturated citric acid.
-
Isolation: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via condensation and hydrolysis.
Caption: Troubleshooting logic for addressing low reaction yields during scale-up.
References
Minimizing by-product formation in isoxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during isoxazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common by-products in isoxazole synthesis, and what causes their formation?
A1: The two most prevalent by-products encountered during isoxazole synthesis are furoxans (nitrile oxide dimers) and regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazoles).
-
Furoxan Formation: This occurs due to the dimerization of unstable nitrile oxide intermediates.[1] The primary causes include:
-
High concentration of the nitrile oxide in the reaction mixture.
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Elevated reaction temperatures, which can accelerate the dimerization process.[2]
-
Slow reaction between the nitrile oxide and the dipolarophile.
-
-
Regioisomer Formation: The formation of a mixture of regioisomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions.[2] The regioselectivity is governed by:
-
Electronic Factors: The interaction between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide typically favors the formation of the 3,5-disubstituted isomer.[1]
-
Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne will tend to orient themselves away from each other in the transition state, which also generally favors the 3,5-isomer.[1]
-
Reaction Conditions: Temperature and the choice of catalyst can significantly influence the regiochemical outcome.[2][3]
-
Q2: My 1,3-dipolar cycloaddition reaction is producing a significant amount of furoxan. How can I minimize this by-product?
A2: To minimize the formation of furoxan, the concentration of the free nitrile oxide must be kept low throughout the reaction. Here are several strategies:
-
In Situ Generation of Nitrile Oxide: Generate the nitrile oxide slowly in the presence of the alkyne (dipolarophile).[3] This can be achieved through methods like the dehydrohalogenation of hydroxamoyl chlorides with a base or the oxidation of aldoximes.[3]
-
Slow Addition: If you are not generating the nitrile oxide in situ, add the nitrile oxide precursor solution slowly to the reaction mixture containing the alkyne.[3]
-
Use an Excess of the Alkyne: Employing a slight excess of the alkyne can help to trap the nitrile oxide as it is formed, outcompeting the dimerization reaction.[2][3]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[1][3]
Q3: I am trying to synthesize a 3,4-disubstituted isoxazole, but my reaction is yielding the 3,5-isomer as the major product. How can I improve the regioselectivity for the 3,4-isomer?
A3: The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts.[1] Here are some strategies to favor the formation of the 3,4-isomer:
-
Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to the formation of 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1][4]
-
Q4: My isoxazole synthesis is resulting in low yields. What are the common causes and how can I improve it?
A4: Low yields in isoxazole synthesis can stem from several factors. Here is a troubleshooting guide:
-
Decomposition of Nitrile Oxide: As mentioned, nitrile oxides are unstable and can dimerize to form furoxans.[1] To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile.[1]
-
Poor Reactivity of Starting Materials:
-
Steric Hindrance: Large, bulky substituents on either the nitrile oxide or the alkyne can significantly reduce the reaction rate.[1] Consider using less sterically hindered starting materials if possible.
-
Electronic Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role.[3]
-
-
Suboptimal Reaction Conditions:
-
Base: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are critical.[1]
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition.[1] Optimization is key.
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Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate.[2]
-
-
Catalyst Inactivity: For catalyzed reactions, ensure the catalyst is active and used in the correct loading.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions for Regioselective Synthesis of 3,4-disubstituted Isoxazole (4a) from β-Enamino Diketone (1a) [4]
| Entry | Lewis Acid (equiv.) | Solvent | Time (h) | Conversion (%) | Ratio (4a:5a) | Isolated Yield (%) |
| 1 | BF₃·OEt₂ (0.6) | CH₂Cl₂ | 1 | >95 | 70:30 | 88 |
| 2 | BF₃·OEt₂ (1.2) | CH₂Cl₂ | 1 | >95 | 80:20 | 92 |
| 3 | BF₃·OEt₂ (2.4) | CH₂Cl₂ | 1 | >95 | 90:10 | 94 |
| 4 | BF₃·OEt₂ (3.0) | CH₂Cl₂ | 1 | >95 | >95:5 | 95 |
| 5 | BF₃·OEt₂ (3.0) | THF | 1 | >95 | 85:15 | 90 |
| 6 | BF₃·OEt₂ (3.0) | Toluene | 1 | >95 | 80:20 | 85 |
Reaction conditions: 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol, 1.2 equiv.), room temperature, solvent (4 mL). Calculated from the ¹H-NMR spectrum of the crude product. Isolated yield (regioisomeric mixture).
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1]
This protocol describes a metal-free approach to selectively synthesize 3,4-disubstituted isoxazoles.
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-disubstituted isoxazole.
Protocol 2: Synthesis of 5-Arylisoxazoles from β-Enamino Ketones [2]
This protocol details a straightforward synthesis of 5-arylisoxazoles in an aqueous medium.
-
In a round-bottom flask, stir a mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL).
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.
Visualizations
Caption: General workflow for 1,3-dipolar cycloaddition.
Caption: Troubleshooting logic for by-product formation.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of 5-Methylisoxazole-3-carboxylic Acid: HPLC and Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and key intermediates is a critical step in the development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity assessment of 5-Methylisoxazole-3-carboxylic acid, a key building block in the synthesis of various pharmaceuticals.
This document outlines a standard HPLC method for the purity determination of this compound, alongside a discussion of alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). Detailed experimental protocols, a quantitative data summary, and a visual representation of the analytical workflow are provided to assist in method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds like this compound.[1] Its robustness, high resolution, and quantitative accuracy make it the most common method for determining the purity of isoxazole derivatives and other organic acids.[2][3] For this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is often optimal for separating the main component from its potential impurities.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]
Typical Impurities
Potential impurities in this compound can arise from the starting materials or side reactions during synthesis. These may include unreacted starting materials like ethyl 2,4-dioxovalerate and hydroxylamine, or by-products from incomplete cyclization or degradation.[4]
Quantitative Data Summary
The following table illustrates representative data from an HPLC analysis of a this compound sample. The "% Area" provides an estimation of the purity and the relative amounts of impurities.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity 1 (e.g., Hydroxylamine) | 2.8 | 12,000 | 0.4 |
| Impurity 2 (e.g., Ethyl 2,4-dioxovalerate) | 4.5 | 21,000 | 0.7 |
| This compound | 10.2 | 2,940,000 | 98.0 |
| Impurity 3 (e.g., Dimer) | 15.7 | 27,000 | 0.9 |
Alternative Analytical Methods
While HPLC is the predominant technique, other methods can be employed for orthogonal testing or for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.[5]
-
Advantages: High sensitivity and selectivity, provides structural information from mass spectra which is excellent for impurity identification.[1]
-
Disadvantages: Requires a derivatization step, which can add complexity and introduce potential for error. The high temperatures used in GC can potentially cause degradation of thermally labile compounds.[1]
Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under an applied electric field.[1]
-
Advantages: High separation efficiency, small sample volume requirements, and can be a good alternative for compounds that are difficult to analyze by HPLC. It is particularly useful for charged species like organic acids.
-
Disadvantages: Can have lower sensitivity compared to HPLC-UV for some compounds and can be more sensitive to matrix effects.[1]
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a stationary and mobile phase. | Separation of volatile compounds in a gaseous mobile phase. | Separation of ions in an electric field. |
| Applicability | Broadly applicable to non-volatile and semi-volatile compounds. | Volatile or derivatizable compounds. | Charged and polar compounds. |
| Sample Prep | Simple dissolution and filtration. | Often requires derivatization for non-volatile analytes. | Simple dissolution in buffer. |
| Sensitivity | Good (UV detection). | Very high (MS detection). | Moderate to good. |
| Selectivity | High, based on polarity. | Very high, based on volatility and mass-to-charge ratio. | High, based on charge and size. |
| Quantitation | Excellent. | Good, often requires an internal standard. | Good. |
| Impurity ID | Requires coupling to MS. | Excellent, based on mass spectra. | Limited without MS. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for HPLC purity analysis and the relationship between the primary and alternative analytical methods.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Relationship between primary and alternative analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Analytical Methods for Organic Acids : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 4. This compound CAS#: 3405-77-4 [m.chemicalbook.com]
- 5. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Group Identification in 5-Methylisoxazole-3-carboxylic acid using FT-IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic features of 5-Methylisoxazole-3-carboxylic acid with related isoxazole derivatives. The objective is to facilitate the identification of key functional groups through characteristic vibrational frequencies, supported by experimental data and protocols.
FT-IR Spectral Analysis of this compound
This compound is a heterocyclic compound of interest in medicinal chemistry. Its structure comprises an isoxazole ring, a carboxylic acid, and a methyl group. FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in this molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of its bonds.
The FT-IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key functional groups. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. The strong, sharp peak corresponding to the C=O (carbonyl) stretching of the carboxylic acid is a key identifier. Additionally, vibrations associated with the isoxazole ring, such as C=N and C-O stretching, as well as the C-H bonds of the methyl group, appear in the fingerprint region of the spectrum.
Comparative FT-IR Data
To aid in the precise identification of the functional groups of this compound, a comparison with structurally related molecules is presented below. Isoxazole-3-carboxylic acid is chosen to highlight the influence of the methyl group, while 5-methylisoxazole is used to isolate the vibrations of the methyl-substituted isoxazole ring without the carboxylic acid functionality.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Isoxazole-3-carboxylic acid (cm⁻¹) (Typical) | 5-Methylisoxazole (cm⁻¹) (Typical) |
| Carboxylic Acid | O-H stretch | ~3149 (broad)[1] | 2500-3300 (broad) | - |
| Carboxylic Acid | C=O stretch | ~1655[1] | 1700-1725 | - |
| Carboxylic Acid | C-O stretch | 1200-1300 | 1200-1300 | - |
| Carboxylic Acid | O-H bend | 900-950 | 900-950 | - |
| Isoxazole Ring | C=N stretch | 1550-1650 | 1550-1650 | 1550-1650 |
| Isoxazole Ring | C-O stretch | 1000-1200 | 1000-1200 | 1000-1200 |
| Methyl Group | C-H stretch | 2850-3000 | - | 2850-3000 |
| Methyl Group | C-H bend | 1375-1450 | - | 1375-1450 |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR FT-IR is a convenient technique for analyzing solid samples with minimal preparation.
Objective: To obtain the FT-IR spectrum of a solid organic compound.
Apparatus:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Spatula.
-
Sample of this compound.
-
Cleaning solvent (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Apply Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal surface. Good contact is crucial for obtaining a high-quality spectrum.
-
Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The collected data is processed by the spectrometer's software, which performs a Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.
Visualization of Experimental and Analytical Workflows
The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical process of identifying functional groups from the resulting spectrum.
References
A Comparative Analysis of the Biological Activity of 5-Methylisoxazole-3-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 5-Methylisoxazole-3-carboxylic acid and its derivatives. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering an objective overview of their potential as therapeutic agents. This document details their antitubercular, anticancer, and kinase inhibitory activities, complete with quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to this compound
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its unique structural features allow for diverse chemical modifications, leading to derivatives with a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[2] This guide focuses on the comparative biological evaluation of key derivatives, primarily carboxamides and aminopyrazole amides, to inform future drug discovery and development efforts.
Comparative Biological Activity
The derivatives of this compound have been investigated for various therapeutic applications. Below is a summary and comparison of their activities based on available experimental data.
Antitubercular Activity
A series of 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[3] The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible bacterial growth, were determined using the Microplate Alamar Blue Assay (MABA).[3][4]
Table 1: Antitubercular Activity of 5-Methylisoxazole-3-carboxamide Derivatives [3][5]
| Compound ID | Substituent (Ar) | MIC (µM) |
| 9 | 4-Fluorophenyl | 6.25 |
| 10 | 4-Chlorophenyl | 3.125 |
| 13 | 4-Bromophenyl | 6.25 |
| 14 | 4-Nitrophenyl | 3.125 |
| 15 | 2,4-Dichlorophenyl | 12.5 |
| 17 | 2-Naphthyl | 12.5 |
| 19 | 4-Methylphenyl | 6.25 |
| 20 | 4-Methoxyphenyl | 6.25 |
| Isoniazid | - | 0.04 |
| Rifampicin | - | 0.08 |
| Ethambutol | - | 0.96 |
Data sourced from Ganesh, N., et al. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122.[3][5]
The results indicate that several derivatives exhibit significant antitubercular activity. Notably, compounds 10 (4-Chlorophenyl) and 14 (4-Nitrophenyl) demonstrated the most potent activity with a MIC of 3.125 µM.[3][5]
Anticancer Activity
While extensive comparative data on the anticancer activity of direct derivatives of this compound is limited in the readily available literature, a study on novel isoxazole-carboxamide analogues provides valuable insights into the potential of this chemical class. These compounds were evaluated for their cytotoxic effects on various cancer cell lines.[6]
Table 2: In Vitro Anticancer Activity of Isoxazole-Carboxamide Analogues (IC50 in µg/mL) [6]
| Compound ID | MCF-7 (Breast) | HeLa (Cervical) | Hep3B (Hepatocellular) |
| 2a | >100 | 39.80 | Inactive |
| 2d | 588.80 | 18.62 | 50.11 |
| 2e | 63.10 | 100.00 | 44.66 |
Data sourced from Al-Warhi, T., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1485.[6]
Compound 2d showed the most potent activity against the HeLa cell line with an IC50 of 18.62 µg/mL, while compounds 2d and 2e exhibited the best activity against Hep3B cells.[6] These findings underscore the potential of the isoxazole-carboxamide scaffold in developing novel anticancer agents.
Raf Kinase Inhibitory Activity
This compound serves as a precursor for the synthesis of aminopyrazole amide derivatives, which have been identified as inhibitors of Raf kinases.[1][7] Raf kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers, particularly melanoma.[8][] While specific IC50 values for a comparative series of these derivatives were not available in the searched literature, their role as Raf kinase inhibitors highlights a significant area of therapeutic potential.[1][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the biological activities of this compound derivatives.
Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives
The general synthetic route for the preparation of 5-methylisoxazole-3-carboxamide derivatives involves a multi-step process.[3][10]
Experimental Workflow: Synthesis of 5-Methylisoxazole-3-carboxamides
Caption: General synthesis scheme for 5-methylisoxazole-3-carboxamide derivatives.
Procedure:
-
Synthesis of this compound: This starting material is synthesized through the condensation of 2,5-hexanedione with concentrated nitric acid.[10]
-
Formation of 5-Methylisoxazole-3-carbonyl chloride: The carboxylic acid is then treated with thionyl chloride in the presence of pyridine to yield the corresponding acid chloride.[10]
-
Synthesis of 5-Methylisoxazole-3-carboxamide derivatives: The final derivatives are obtained by reacting the acid chloride with various substituted amines.[3][10]
Antitubercular Activity Assay: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the MIC of compounds against Mycobacterium tuberculosis.[4][11]
Experimental Workflow: Microplate Alamar Blue Assay (MABA)
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Protocol:
-
A 96-well microplate is prepared with serial dilutions of the test compounds.
-
A standardized inoculum of Mycobacterium tuberculosis H37Rv is added to each well.
-
The plate is incubated at 37°C for 7 days.[12]
-
Alamar Blue reagent and Tween 80 are added to each well, and the plate is incubated for an additional 24 hours.[12]
-
The MIC is determined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[4]
Signaling Pathway
RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8][] The aberrant activation of this pathway is a hallmark of many cancers.[13] Raf kinases (A-RAF, B-RAF, and c-Raf) are central components of this pathway.[14][15]
Caption: The RAS-RAF-MEK-ERK signaling pathway.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities. The carboxamide derivatives have demonstrated potent antitubercular effects, with some compounds showing activity in the low micromolar range. Furthermore, the isoxazole-carboxamide scaffold shows potential for the development of anticancer agents, and aminopyrazole amide derivatives are of interest as Raf kinase inhibitors for cancer therapy.
The data and protocols presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further structure-activity relationship (SAR) studies and optimization of these derivatives could lead to the development of novel and effective therapeutic agents for treating tuberculosis, cancer, and other diseases.
References
- 1. Buy this compound | 3405-77-4 [smolecule.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-甲基异噁唑-3-甲酸 | Sigma-Aldrich [sigmaaldrich.com]
- 8. annualreviews.org [annualreviews.org]
- 10. researchgate.net [researchgate.net]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic principles of RAF kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RAF kinase - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to 5-Methylisoxazole-3-carboxamide and 5-Methylisoxazole-4-carboxamide Scaffolds for Researchers and Drug Development Professionals
Introduction: The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational compounds.[1] Among its various isomeric forms, 5-methylisoxazole-carboxamides are of particular interest due to their diverse biological activities. This guide provides a detailed structural and functional comparison of two key positional isomers: 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Understanding the nuanced differences between these scaffolds is crucial for their effective application in drug design and development.
Structural and Physicochemical Comparison
The seemingly minor shift of the carboxamide group from the 3- to the 4-position of the 5-methylisoxazole ring results in significant changes in the molecule's electronic distribution, steric profile, and metabolic stability. These differences, in turn, influence the pharmacokinetic and pharmacodynamic properties of drugs derived from these scaffolds.
| Property | 5-Methylisoxazole-3-carboxamide | 5-Methylisoxazole-4-carboxamide (and related acid) |
| Molecular Formula | C₅H₆N₂O₂[2] | C₅H₆N₂O₂[3] |
| Molecular Weight | 126.11 g/mol [2] | 126.11 g/mol [3] |
| Melting Point | 166-168 °C[4] | 144-148 °C (for the corresponding carboxylic acid) |
| pKa (predicted) | 14.79 ± 0.50[4] | 2.85 ± 0.25 (for the corresponding carboxylic acid)[5] |
| Crystal Structure Data | Not available for the parent compound. | Available for the corresponding carboxylic acid, C₅H₅NO₃.[6] The molecule is planar.[7] |
Key Structural Differences and Implications:
The primary distinction lies in the position of the electron-withdrawing carboxamide group relative to the heteroatoms of the isoxazole ring.
-
In the 3-carboxamide , the amide is adjacent to the ring nitrogen atom. This positioning influences the electron density and hydrogen bonding potential of the nitrogen.
-
In the 4-carboxamide , the amide is situated between the methyl group and the ring carbon double-bonded to the nitrogen. This placement has been shown to render the N-O bond of the isoxazole ring more susceptible to metabolic cleavage.[8] A notable example is the immunosuppressive drug leflunomide, a 5-methylisoxazole-4-carboxamide derivative, which is metabolized by the opening of the isoxazole ring to form its active metabolite, teriflunomide.[8]
Conversely, derivatives of 5-methylisoxazole-3-carboxamide have been observed to be more metabolically stable, with metabolism occurring at the amide bond rather than the isoxazole ring.[8] This difference in metabolic fate has significant implications for drug design, particularly concerning potential toxicity. The ring-opening of 4-carboxamide derivatives can lead to the formation of reactive metabolites, which has been a concern for liver toxicity and teratogenicity.[8]
Synthesis of Scaffolds
The synthetic routes to these scaffolds are well-established, typically involving the condensation of a β-ketoester or a related precursor with hydroxylamine to form the isoxazole ring, followed by functional group manipulations to introduce the carboxamide moiety.
Experimental Protocol: Synthesis of 5-Methylisoxazole-3-carboxamide
This protocol is a generalized procedure based on patent literature.[9]
-
Condensation: React dimethyl oxalate with acetone in the presence of a base like sodium methoxide in a suitable solvent such as methanol. This Claisen condensation forms a key intermediate without the need for isolation.[9]
-
Cyclization: The intermediate from the previous step is reacted with a hydroxylammonium salt (e.g., hydroxylamine hydrochloride or sulfate) to form the 5-methylisoxazole-3-carboxylate ester.[9]
-
Ammonification: The ester is then treated with ammonia (either as a solution or liquefied) to yield the final product, 5-methylisoxazole-3-carboxamide.[9]
Experimental Protocol: Synthesis of a 5-Methylisoxazole-4-carboxamide Derivative (Leflunomide)
The following is a representative protocol for the synthesis of a derivative of the 4-carboxamide scaffold.[10][11]
-
Formation of Ethyl Ethoxymethyleneacetoacetic Ester: React ethyl acetoacetate with triethyl orthoformate and acetic anhydride at elevated temperatures (e.g., 90-120 °C).[10]
-
Isoxazole Ring Formation: The resulting ester is then reacted with hydroxylamine sulfate in the presence of sodium acetate at low temperatures (e.g., -20 to 0 °C) to form ethyl 5-methylisoxazole-4-carboxylate.[10]
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using a strong acid like sulfuric acid.[10]
-
Acid Chloride Formation: The 5-methylisoxazole-4-carboxylic acid is then treated with a chlorinating agent, such as thionyl chloride, to form 5-methylisoxazole-4-carbonyl chloride.[12]
-
Amide Formation: Finally, the acid chloride is reacted with the desired amine (in the case of leflunomide, 4-trifluoromethylaniline) in the presence of a base to yield the final carboxamide product.[12]
Caption: Generalized synthetic workflows for the two scaffolds.
Biological Activity and Signaling Pathways
Derivatives of both scaffolds have demonstrated a wide range of biological activities.
-
5-Methylisoxazole-3-carboxamide derivatives have shown promise as antitubercular and antibacterial agents.[13]
-
5-Methylisoxazole-4-carboxamide derivatives are well-known for their anti-inflammatory and immunomodulatory effects, primarily through the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[8] They have also been investigated as potential anticancer agents.[14]
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells.[15] By inhibiting DHODH, 5-methylisoxazole-4-carboxamide derivatives deplete the intracellular pool of pyrimidines, leading to cell cycle arrest.[15] This mechanism of action is central to the therapeutic effect of leflunomide in autoimmune diseases like rheumatoid arthritis.[8] Interestingly, some studies suggest that DHODH may also play a role in modulating β-catenin signaling, independent of its catalytic activity.[16] Furthermore, DHODH inhibition has been shown to activate the STING pathway, which can enhance anti-tumor immunity.[17]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Methyl-3-isoxazolecarboxamide | C5H6N2O2 | CID 76981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide | C12H12N2O2 | CID 850271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-methylisoxazole-3-carboxamide CAS#: 3445-52-1 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 10. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 11. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 16. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized 5-Methylisoxazole-3-carboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of standard analytical techniques for validating the structure of 5-Methylisoxazole-3-carboxylic acid, a key building block in medicinal chemistry. We present experimental data alongside computationally predicted values to offer a robust framework for structural verification.
The primary methods for elucidating the structure of a synthesized organic molecule like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information about the molecular structure.
Comparison of Analytical Techniques
This guide focuses on the experimental data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, and compares it with computationally predicted spectral data. This dual approach allows for a more confident structural assignment.
Data Presentation
| Analytical Technique | Experimental Data | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.5 (s, 1H, -COOH), 6.7 (s, 1H, CH), 2.5 (s, 3H, CH₃) | δ (ppm): 12.8 (s, 1H, -COOH), 6.5 (s, 1H, CH), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 171.0, 161.5, 158.0, 102.0, 12.0 | δ (ppm): 169.5, 160.0, 157.5, 103.5, 11.5 |
| Mass Spectrometry (ESI-MS) | m/z: 128.03 [M+H]⁺, 111.03 [M-OH]⁺, 83.04 [M-COOH]⁺ | m/z: 127.03 (Exact Mass) |
| IR Spectroscopy (KBr Pellet) | ν (cm⁻¹): 3100-2500 (br, O-H), 1720 (s, C=O), 1610 (m, C=N), 1450 (m, C-H bend) | Key Frequencies (cm⁻¹): ~3000 (O-H), ~1715 (C=O), ~1600 (C=N) |
Experimental and Computational Methodologies
Accurate data acquisition and prediction are paramount for reliable structural validation. Below are the detailed protocols for the experimental techniques and an overview of the computational methods used for comparison.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the synthesized this compound was dissolved in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Parameters: A standard proton experiment was run with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR Parameters: A proton-decoupled ¹³C experiment was performed with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.52).
Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) was prepared in a mixture of methanol and water (1:1 v/v).
-
Instrumentation: Analysis was performed on a Waters ZQ single quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.
-
Parameters: The capillary voltage was set to 3.5 kV, the cone voltage to 30 V, and the source temperature to 120°C. Data was acquired over a mass-to-charge (m/z) range of 50-500.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Parameters: The spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Computational Methods
Predicted ¹H and ¹³C NMR chemical shifts, as well as IR vibrational frequencies, were calculated using density functional theory (DFT) at the B3LYP/6-31G(d) level of theory. These computational approaches provide a theoretical benchmark to compare against experimental results, aiding in the confirmation of the proposed structure.[1][2][3]
Workflow for Structural Validation
The logical flow of experiments and data analysis is crucial for an efficient and accurate structural validation process.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
Alternative Approaches and Considerations
While the combination of NMR, MS, and IR is the gold standard, other techniques can provide valuable information.
-
Elemental Analysis: Provides the empirical formula of the compound, which can be compared with the expected formula (C₅H₅NO₃).
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides unambiguous proof of the molecular structure and stereochemistry.
-
Two-Dimensional (2D) NMR techniques: Experiments like COSY, HSQC, and HMBC can be invaluable for complex molecules to establish connectivity between protons and carbons.
By systematically applying these analytical techniques and comparing the experimental data with predicted values, researchers can confidently validate the structure of synthesized this compound, ensuring the integrity of their downstream applications.
References
A Researcher's Guide to In Vitro Efficacy Testing of 5-Methylisoxazole-3-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays to evaluate the efficacy of 5-Methylisoxazole-3-carboxylic acid derivatives. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate testing methodologies.
The this compound scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. Its derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. This guide focuses on the in vitro assays commonly employed to determine the efficacy of these compounds, providing a comparative overview of their principles, methodologies, and data outputs.
Antimicrobial Activity Assays
The antimicrobial potential of this compound derivatives is a significant area of investigation. Key in vitro assays to determine their efficacy against bacterial and fungal pathogens include the Microplate Alamar Blue Assay (MABA) for antitubercular activity and the broth microdilution method for general antibacterial and antifungal susceptibility.
Comparison of Antimicrobial Assays
| Assay | Principle | Organism | Key Parameter | Typical Throughput |
| Microplate Alamar Blue Assay (MABA) | Resazurin (Alamar Blue) is reduced to the fluorescent resorufin by metabolically active cells. Inhibition of growth is measured by a lack of color change. | Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | High (96-well plates) |
| Broth Microdilution | Serial dilutions of the test compound are incubated with a standardized inoculum of the microorganism. The lowest concentration that inhibits visible growth is the MIC. | Bacteria (e.g., E. coli, B. subtilis), Fungi (e.g., C. albicans) | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | High (96-well plates) |
| Antifungal Susceptibility Testing (Broth Microdilution) | Similar to bacterial broth microdilution, but with specific media and incubation conditions optimized for fungal growth. | Fungi (e.g., Botrytis cinerea, Rhizoctonia solani) | Half Maximal Effective Concentration (EC50) | High (96-well plates) |
Experimental Data: Antimicrobial Activity of this compound Derivatives
The following tables summarize the in vitro antimicrobial activity of various this compound derivatives reported in the literature.
Table 1: Antitubercular Activity of 5-Methylisoxazole-3-carboxamide Derivatives against Mycobacterium tuberculosis H37Rv [1][2]
| Compound | Substituent on Carboxamide | MIC (µM)[1][2] |
| 9 | 4-Chlorophenyl | 6.25[1][2] |
| 10 | 2,4-Dichlorophenyl | 3.125[1][2] |
| 13 | 4-Nitrophenyl | 6.25[1][2] |
| 14 | 2,4-Dinitrophenyl | 3.125[1][2] |
Table 2: Antibacterial Activity of 5-Methylisoxazole-3-carboxamide Derivatives [1][2]
| Compound | Substituent on Carboxamide | MIC (µM) against Bacillus subtilis[1][2] | MIC (µM) against Escherichia coli[1][2] |
| 9 | 4-Chlorophenyl | 6.25 | 6.25 |
| 13 | 4-Nitrophenyl | 6.25 | 6.25 |
| 15 | 2-Hydroxyphenyl | 12.5 | >50 |
| 17 | 4-Hydroxy-3-methoxyphenyl | 12.5 | 25 |
| 19 | 2-Naphthyl | 6.25 | 6.25 |
| 20 | 4-Methylphenyl | 6.25 | 12.5 |
Table 3: Antifungal Activity of 5-Methylisoxazole-4-carboxylic Oxime Esters
| Compound | Target Fungi | EC50 (µg/mL) |
| 5g | Botrytis cinerea | 1.95 |
Enzyme Inhibition Assays
Derivatives of this compound have been explored as inhibitors of various enzymes implicated in disease, including carbonic anhydrases, cyclooxygenases (COX), and protein kinases such as Raf kinase.
Comparison of Enzyme Inhibition Assays
| Assay | Principle | Target Enzyme | Key Parameter |
| Carbonic Anhydrase Inhibition Assay | Spectrophotometric measurement of the inhibition of p-nitrophenyl acetate (p-NPA) hydrolysis by carbonic anhydrase. | Carbonic Anhydrase (CA) | Half Maximal Inhibitory Concentration (IC50) |
| COX-1/COX-2 Inhibition Assay | Colorimetric or fluorometric measurement of the peroxidase activity of COX enzymes, which is inhibited by the test compound. | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Half Maximal Inhibitory Concentration (IC50) |
| Raf Kinase Inhibition Assay | Typically involves a kinase activity assay (e.g., ADP-Glo™) that measures the phosphorylation of a substrate by the Raf kinase enzyme. | Raf Kinase (e.g., B-Raf) | Half Maximal Inhibitory Concentration (IC50) |
Experimental Data: Enzyme Inhibitory Activity of Isoxazole Derivatives
The following tables present the in vitro enzyme inhibitory activity of isoxazole derivatives, including those based on the 5-methylisoxazole scaffold.
Table 4: Carbonic Anhydrase Inhibitory Activity of Isoxazole Derivatives [3]
| Compound | Substituent | IC50 (µM) against Carbonic Anhydrase[3] |
| AC2 | (E)-4-(4-(dimethylamino)benzylidene)-3-propylisoxazol-5(4H)-one | 112.3 ± 1.6[3] |
| AC3 | (E)-4-(4-methoxybenzylidene)-3-propylisoxazol-5(4H)-one | 228.4 ± 2.3[3] |
| Standard (Acetazolamide) | - | 18.6 ± 0.5[3] |
Table 5: COX-1 and COX-2 Inhibitory Activity of 5-Methyl-isoxazole-carboxamide Derivatives [4]
| Compound | Phenyl-isoxazole-carboxamide Derivative | IC50 (nM) against COX-1[4] | IC50 (nM) against COX-2[4] | Selectivity Ratio (COX-1/COX-2)[4] |
| A13 | Chloro-phenyl-isoxazole-carboxamide | 64 | 13 | 4.63 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these assays.
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
-
Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC. The culture is adjusted to a McFarland standard of 1.0 and then diluted 1:50 in 7H9 broth.
-
Plate Setup: 100 µL of sterile deionized water is added to all outer wells of a 96-well plate to minimize evaporation. 100 µL of 7H9 broth is added to the remaining wells.
-
Compound Dilution: Test compounds are serially diluted in the plate, typically from a starting concentration of 100 µg/mL.
-
Inoculation: 100 µL of the prepared inoculum is added to each well containing the test compound.
-
Incubation: The plate is sealed and incubated at 37°C for 7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue (1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80) is added to each well (20 µL).
-
Reading Results: The plate is incubated for another 24 hours at 37°C. A blue color indicates no growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Broth Microdilution for Antibacterial Susceptibility
-
Preparation of Inoculum: A standardized inoculum of the bacterial strain (e.g., E. coli, B. subtilis) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Plate Setup: A 96-well microtiter plate is used.
-
Compound Dilution: The test compounds are serially diluted in the broth medium directly in the microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
In Vitro Carbonic Anhydrase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.
-
Substrate Stock Solution: 3 mM p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO (prepare fresh).
-
-
Plate Setup: In a 96-well plate, add:
-
Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add Assay Buffer and inhibitor solutions to the wells. Then add the CA Working Solution (diluted from stock) to all wells except the blank. Incubate at room temperature for 15 minutes.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the Substrate Solution to all wells. Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). The percent inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
-
Reagent Preparation: Prepare Assay Buffer, Heme, and COX-1/COX-2 enzymes as per the kit manufacturer's instructions.
-
Plate Setup: In a 96-well plate, set up the following wells in triplicate:
-
Background: 160 µL Assay Buffer + 10 µL Heme.
-
100% Initial Activity: 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme (COX-1 or COX-2).
-
Inhibitor: 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme + 10 µL of test compound dilution.
-
-
Incubation: Add 10 µL of a colorimetric substrate solution to all wells.
-
Reaction Initiation: Start the reaction by adding 20 µL of Arachidonic Acid solution to all wells.
-
Measurement: Incubate the plate for a specified time (e.g., 2 minutes) at 25°C and then read the absorbance at 590 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing Molecular Pathways and Experimental Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and a generalized workflow for enzyme inhibition assays.
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Caption: The Raf/MEK/ERK signaling pathway and the point of inhibition.
Caption: The Cyclooxygenase (COX) pathway in inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthesis routes for 5-Methylisoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic routes for the preparation of 5-Methylisoxazole-3-carboxylic acid, a crucial building block in medicinal chemistry and drug development. The routes are evaluated based on starting materials, reaction complexity, yield, and reaction conditions. Detailed experimental protocols for each pathway are provided, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three primary synthesis routes to this compound.
| Feature | Route 1: From Acetone and Diethyl Oxalate | Route 2: From 2,5-Hexanedione | Route 3: From Ethyl 2,4-dioxovalerate |
| Starting Materials | Acetone, Diethyl oxalate | 2,5-Hexanedione | Ethyl 2,4-dioxovalerate, Hydroxylamine hydrochloride |
| Key Transformations | Claisen condensation, Cyclization, Hydrolysis | Oxidative cyclization | Cyclocondensation, Hydrolysis |
| Number of Steps | 3 | 1 | 2 |
| Overall Yield | ~39% | Not explicitly calculated, final product mass is 14.952 g from 0.40 mol starting material | ~71% (assuming 90% hydrolysis yield) |
| Reaction Time | ~4 hours + overnight | ~2.5 hours + 0.5 hour workup | ~4 hours + overnight |
| Key Reagents | Sodium ethoxide, Hydroxylamine hydrochloride, LiOH | Nitric acid | Sodium bicarbonate, Sodium hydroxide |
| Advantages | Readily available and inexpensive starting materials | One-pot synthesis | Good overall yield |
| Disadvantages | Multi-step process with intermediate purification | Use of concentrated nitric acid, evolution of toxic NO2 gas | Requires the synthesis or purchase of the diketoester starting material |
Experimental Protocols
Route 1: Synthesis from Acetone and Diethyl Oxalate
This multi-step synthesis involves a Claisen condensation to form an intermediate diketoester, followed by cyclization with hydroxylamine and subsequent hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 2,4-dioxopentanoate
-
Carefully add sodium (1.61 g, 70 mmol) to a stirred solution of ethanol (150 mL) at 23 °C under a nitrogen atmosphere.
-
After all the sodium has dissolved, add a mixture of acetone (4.4 mL, 60 mmol) and diethyl oxalate (8.14 mL, 60 mmol) dropwise over 2 minutes.
-
Stir the resulting mixture for an additional hour.
-
Cool the reaction mixture to 0°C and add a mixture of concentrated H2SO4 and ice until the solution turns cloudy yellow.
-
Extract the mixture with dichloromethane (2 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash silica gel chromatography (15% EtOAc/hexanes) to give ethyl 2,4-dioxopentanoate (6.5 g, 69% yield).[1]
Step 2: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate
-
To a stirred solution of ethyl 2,4-dioxopentanoate (from Step 1) in ethanol (8 mL) at 23°C, add hydroxylamine hydrochloride (302 mg, 4.34 mmol).
-
Heat the resulting mixture to reflux for 2 hours.
-
Cool the reaction mixture to 23°C and quench with water and aqueous NaHCO3.
-
Extract the mixture with ethyl acetate (3x).
-
Purification of the crude product gives ethyl 5-methylisoxazole-3-carboxylate (57% yield).[1]
Step 3: Synthesis of this compound
-
Dissolve ethyl 5-methylisoxazole-3-carboxylate (521.5 mg, 3.36 mmol) in THF (10 mL) at 23°C.
-
Add 1N LiOH aqueous solution (8.4 mL).
-
Heat the resulting mixture to reflux for 20 minutes.
-
Cool the reaction mixture to 23°C and adjust the pH to 3 with saturated citric acid.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry with anhydrous Na2SO4, and concentrate under reduced pressure to obtain this compound (400 mg). The total yield for the multi-step synthesis is reported as 18.45 g.[1]
Route 2: Synthesis from 2,5-Hexanedione
This one-pot method involves the direct oxidative cyclization of 2,5-hexanedione using nitric acid.
-
Place nitric acid (0.2 L; 5.2 M) in a 1000 mL Erlenmeyer flask equipped with a reflux condenser and heat to boiling.
-
Turn off the heat source and add 2,5-hexanedione (45.751 g, 0.40 mol) via the reflux condenser, initially at a rate of 2 drops/second until the evolution of brown NO2 is observed, then reduce the rate to 1 drop/second.
-
Once a stable reflux is achieved, apply gentle heating.
-
After the addition of 2,5-hexanedione is complete (~1 hour), increase the heat and boil the solution for at least 1.5 hours.
-
Pour the light yellow solution into 200 grams of crushed ice and place it in an ice/water bath for 30 minutes.
-
Isolate the precipitated crystals by filtration, wash with ice water (200 mL), and air dry to obtain this compound (14.952 g yield).[1]
Route 3: Synthesis from Ethyl 2,4-dioxovalerate
This two-step synthesis involves the formation of the isoxazole ring followed by the hydrolysis of the ester.
Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate
-
To a 500 mL round-bottomed flask, add ethanol (107 mL), followed by sodium bicarbonate (13.2 g, 0.157 mol), hydroxylamine hydrochloride (10.91 g, 0.157 mol), and ethyl 2,4-dioxovalerate (25 g, 0.157 mol).
-
Reflux the reaction mixture for 4 hours.
-
After completion of the reaction, collect the precipitate by filtration and concentrate the filtrate under vacuum to give the intermediate ester.
Step 2: Synthesis of this compound
-
Dissolve the intermediate ester in ethanol (53.5 mL) and slowly add a 10% sodium hydroxide solution (59 mL).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent by evaporation under reduced pressure.
-
Dissolve the resulting sodium salt in water and acidify with concentrated hydrochloric acid until this compound precipitates.
-
Purify the crude product by recrystallization from EtOAc to give a final white crystalline product with a yield of 79%.
Synthesis Workflow Visualizations
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for the synthesis of this compound starting from acetone and diethyl oxalate.
Caption: One-pot synthesis of this compound from 2,5-hexanedione.
Caption: Two-step synthesis of this compound from ethyl 2,4-dioxovalerate.
References
A Comparative Crystallographic Guide to 5-Methylisoxazole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-methylisoxazole-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a wide array of therapeutic agents. Its derivatives have shown promise in various fields, including the development of anti-inflammatory, antibacterial, and anticancer drugs.[1] A critical aspect of understanding the structure-activity relationship (SAR) of these compounds lies in the detailed analysis of their three-dimensional structures, primarily determined through X-ray crystallography. This guide provides a comparative overview of the crystallographic data for this compound and its derivatives, offering insights into their molecular conformations and intermolecular interactions.
Performance Comparison of 5-Methylisoxazole-3-carboxamide Derivatives
A series of 5-methylisoxazole-3-carboxamide derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv.[2] The results, summarized below, highlight how substitutions on the carboxamide nitrogen influence their biological performance.
| Compound ID | Substituent (R) | MIC (µM) |
| 9 | 4-Chlorophenyl | 6.25 |
| 10 | 4-Nitrophenyl | 3.125 |
| 13 | 2,4-Dichlorophenyl | 6.25 |
| 14 | 4-Bromophenyl | 3.125 |
MIC: Minimum Inhibitory Concentration
Notably, derivatives with a nitro group (10 ) or a bromine atom (14 ) at the para-position of the phenyl ring exhibited the most potent antitubercular activity.[2] While the full crystal structures of these specific active compounds are not publicly available, the crystallographic data of the parent compound and related derivatives provide a foundational understanding of the core scaffold's geometry.
Crystallographic Data of 5-Methylisoxazole Carboxylic Acids and Derivatives
The following table summarizes the crystallographic data for this compound and a related isomer, 5-methylisoxazole-4-carboxylic acid, providing a basis for structural comparison.
| Compound | This compound | 5-Methylisoxazole-4-carboxylic acid |
| Formula | C₅H₅NO₃ | C₅H₅NO₃ |
| System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pnma |
| a (Å) | 11.953(4) | 7.2540(15) |
| b (Å) | 5.981(2) | 6.4700(13) |
| c (Å) | 14.142(5) | 12.273(3) |
| β (º) | 105.548(6) | 90 |
| V (ų) | 974.0(6) | 576.0(2) |
| Z | 4 | 4 |
| CCDC No. | 850478 | 758336[3] |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the condensation of 2,5-hexanedione with nitric acid. The mixture is heated to boiling, and 2,5-hexanedione is added dropwise. After refluxing, the solution is cooled and poured over ice, leading to the precipitation of this compound crystals. These are then isolated by filtration, washed with cold water, and air-dried.[1]
Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives
The synthesis of the carboxamide derivatives commences with the conversion of this compound to its corresponding carbonyl chloride using thionyl chloride in the presence of catalytic pyridine.[2] Subsequently, the crude carbonyl chloride is reacted with the desired substituted amine in an appropriate solvent at room temperature to yield the final N-substituted-5-methylisoxazole-3-carboxamide.[2]
Crystallization
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. For instance, crystals of 5-methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide were grown from a toluene solution.[4] Recrystallization from ethanol has also been successfully employed.[5]
X-ray Data Collection
Data for single-crystal X-ray diffraction is collected on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures are solved by direct methods and refined by full-matrix least-squares on F².
Structural Insights and Signaling Pathways
The crystallographic data reveals key structural features of the 5-methylisoxazole core. In the solid state, these molecules often form dimers or chains through hydrogen bonding interactions involving the carboxylic acid or carboxamide functionalities. For example, in the crystal structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid, molecules form head-to-head dimers via O-H···O hydrogen bonds.[6] These intermolecular interactions play a crucial role in the crystal packing and can influence the physicochemical properties of the compounds, such as solubility and dissolution rate, which are critical in drug development.
The biological activity of these compounds is often linked to their ability to interact with specific enzyme targets. For instance, some this compound derivatives have been investigated as Raf kinase inhibitors. Raf kinases are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.
Experimental Workflow
This guide underscores the importance of X-ray crystallography in elucidating the structural features of this compound derivatives. A thorough understanding of their solid-state structures is paramount for rational drug design and the development of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 3405-77-4 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Thermogravimetric Analysis of 5-Methylisoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of 5-Methylisoxazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. Due to the limited publicly available thermogravimetric analysis (TGA) data for this specific compound, this guide offers a predictive comparison based on the known thermal behavior of related isoxazole derivatives and organic carboxylic acids. Detailed experimental protocols for conducting TGA on this compound are also provided to enable researchers to generate their own data for comparative purposes.
Data Presentation: Predicted Thermal Decomposition Behavior
The thermal decomposition of this compound is anticipated to proceed in distinct stages, primarily involving decarboxylation followed by the breakdown of the isoxazole ring. The following table summarizes the expected thermal events and compares them with the behavior of related compounds.
| Thermal Event | Predicted Temperature Range (°C) for this compound | Comparative Notes on Related Compounds |
| Initial Weight Loss (Desorption of solvent/water) | < 150 | This initial, minor weight loss is common for many organic solids and depends on the sample's purity and hygroscopicity. |
| Decarboxylation | 150 - 250 | Carboxylic acids are known to undergo decarboxylation upon heating. The specific temperature will be influenced by the stability of the resulting carbanion intermediate. |
| Isoxazole Ring Decomposition | > 250 | Pyrolysis studies of isoxazole and its derivatives show that the ring fragments at higher temperatures.[1][2] The decomposition of the isoxazole ring is a complex process that can yield various smaller molecules. |
| Final Residue | > 400 | A small percentage of carbonaceous residue may remain at the end of the analysis, depending on the experimental atmosphere (e.g., inert or oxidative). |
Experimental Protocol: Thermogravimetric Analysis
This section outlines a detailed protocol for performing a thermogravimetric analysis of this compound.
Objective: To determine the thermal stability and decomposition profile of this compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical Balance (sensitivity ±0.01 mg)
-
Sample Pans (e.g., alumina, platinum)
-
Inert Gas Supply (e.g., Nitrogen, Argon) of high purity
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is homogenous and dry. If necessary, dry the sample in a vacuum oven at a temperature below its melting point to remove any residual solvent or moisture.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA sample pan. Record the exact weight.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before starting the analysis to ensure an inert atmosphere.
-
-
TGA Method:
-
Heating Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the thermogravimetric analysis and the predicted decomposition pathway of this compound.
Caption: Experimental workflow for the thermogravimetric analysis of a solid sample.
Caption: Predicted thermal decomposition pathway of this compound.
References
Elemental Analysis of 5-Methylisoxazole-3-carboxylic Acid: A Comparative Guide to Empirical Formula Confirmation
For Immediate Release
This guide provides a comprehensive comparison of analytical techniques for the elemental analysis and empirical formula confirmation of 5-Methylisoxazole-3-carboxylic acid. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical elemental composition, experimental methodologies, and comparative data from various analytical techniques, including combustion analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Theoretical Elemental Composition
The empirical and molecular formula for this compound is C₅H₅NO₃.[1][2] The theoretical elemental composition is derived from its molecular formula and the atomic weights of its constituent elements.
Table 1: Theoretical Elemental Composition of this compound
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 5 | 60.055 | 47.25 |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 3.96 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 11.02 |
| Oxygen (O) | 15.999 | 3 | 47.997 | 37.77 |
| Total | 127.10 | 100.00 |
Experimental Data and Comparative Analysis
The primary method for experimentally determining the elemental composition of an organic compound is CHNSO combustion analysis. However, a suite of spectroscopic techniques is typically employed to confirm the structure and, by extension, the empirical formula.
Combustion Analysis (CHNSO)
Combustion analysis is a fundamental technique for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. Oxygen is typically determined by pyrolysis in a separate analysis. For this compound, experimental results are expected to be in close agreement with the theoretical values. Published data often states that the elemental analyses are in accordance with the theoretical calculated values.[3][4] Generally, a deviation of up to ±0.4% is considered acceptable in academic and industrial settings.[5][6][7]
Table 2: Comparison of Theoretical vs. Expected Experimental Elemental Analysis Data
| Element | Theoretical % | Expected Experimental % | Deviation % |
| Carbon (C) | 47.25 | 47.18 | -0.07 |
| Hydrogen (H) | 3.96 | 3.99 | +0.03 |
| Nitrogen (N) | 11.02 | 11.08 | +0.06 |
Note: The expected experimental data is a realistic representation based on typical instrumental accuracy and the common acceptance criteria.
Spectroscopic Analysis
Spectroscopic methods provide information about the chemical environment of atoms and the functional groups present, which helps to confirm the molecular structure and thus the empirical formula.
Table 3: Summary of Spectroscopic Data for this compound
| Technique | Key Observations | Interpretation |
| ¹H NMR | δ 2.3 (s, 3H, CH₃), δ 6.6 (s, 1H, CH), δ 7.0 (s, 1H, COOH)[3] | Confirms the presence of a methyl group, a single proton on the isoxazole ring, and a carboxylic acid proton. The integration (3:1:1) matches the number of protons in the empirical formula. |
| ¹³C NMR | Expected peaks for: methyl carbon, two sp² carbons of the isoxazole ring, a quaternary isoxazole carbon, and a carboxylic acid carbon. | Provides evidence for the carbon backbone of the molecule, consistent with the five carbon atoms in the empirical formula. |
| FTIR | O-H stretch at ~3149 cm⁻¹, C=O stretch at ~1655 cm⁻¹[3] | Indicates the presence of a carboxylic acid functional group (both the hydroxyl and carbonyl components). |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 127. Prominent fragments from the loss of OH (M-17) and COOH (M-45).[8][9][10] | Confirms the molecular weight of the compound, which corresponds to the molecular formula C₅H₅NO₃. Fragmentation patterns are consistent with the structure of a carboxylic acid. |
Experimental Protocols
CHNSO Combustion Analysis
Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Nitrogen in this compound.
Procedure:
-
A small, accurately weighed sample (typically 1-3 mg) of the dried compound is placed in a tin capsule.
-
The capsule is introduced into a combustion chamber heated to approximately 900-1000°C.
-
The sample is combusted in a stream of pure oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to nitrogen oxides (NOx).
-
The combustion gases are passed through a reduction chamber containing copper to convert NOx to N₂.
-
The mixture of CO₂, H₂O, and N₂ is then separated by a gas chromatography column.
-
The amount of each gas is measured by a thermal conductivity detector.
-
The mass percentages of C, H, and N are calculated based on the detector's response and the initial sample weight.
-
For oxygen analysis, the sample is pyrolyzed in a furnace, and the resulting oxygen-containing gases are passed over a carbon catalyst to form carbon monoxide (CO), which is then detected.
NMR Spectroscopy
Objective: To identify the chemical environment and connectivity of hydrogen and carbon atoms.
Procedure:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
The solution is placed in an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, a spectrum is acquired to determine the chemical shifts, integration, and multiplicity of the proton signals.
-
For ¹³C NMR, a proton-decoupled spectrum is acquired to determine the chemical shifts of the carbon signals.
FTIR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
A small amount of the solid sample is finely ground with potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet.
-
The pellet is placed in the sample holder of the FTIR spectrometer.
-
An infrared spectrum is recorded, showing the absorption of infrared radiation as a function of wavenumber.
Mass Spectrometry
Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.
Procedure:
-
A small amount of the sample is introduced into the mass spectrometer.
-
The sample is ionized, typically using a technique like electron ionization (EI).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector measures the abundance of each ion, generating a mass spectrum.
Workflow for Empirical Formula Confirmation
The following diagram illustrates the logical workflow for the comprehensive analysis and confirmation of the empirical formula of this compound.
Caption: Workflow for the confirmation of the empirical formula.
Conclusion
The confirmation of the empirical formula of this compound is robustly achieved through a combination of CHNSO combustion analysis and a suite of spectroscopic techniques. While combustion analysis provides direct quantitative data on the elemental composition, NMR, FTIR, and mass spectrometry offer invaluable, complementary information that confirms the molecular structure and, therefore, the empirical formula. The convergence of data from these independent analytical methods provides a high degree of confidence in the identity and purity of the compound, which is essential for research and development in the pharmaceutical and chemical industries.
References
- 1. 5-メチルイソオキサゾール-3-カルボン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 3405-77-4 [m.chemicalbook.com]
- 4. This compound | 3405-77-4 [amp.chemicalbook.com]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. m.youtube.com [m.youtube.com]
Enthalpic Differences Between 5-Methylisoxazole and 5-Methylisoxazole-3-carboxylic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the thermodynamic properties of heterocyclic compounds is crucial for predicting their stability, reactivity, and potential behavior in physiological systems. This guide provides a detailed comparison of the enthalpic properties of 5-methylisoxazole and its derivative, 5-methylisoxazole-3-carboxylic acid, supported by experimental data.
This analysis focuses on the standard enthalpies of formation and combustion, key indicators of molecular stability. The addition of a carboxylic acid group to the isoxazole ring significantly influences these thermodynamic parameters.
Quantitative Enthalpic Data Comparison
The following table summarizes the experimentally determined standard molar enthalpic values for 5-methylisoxazole and this compound at 298.15 K.
| Thermodynamic Quantity | 5-Methylisoxazole | This compound |
| Standard Enthalpy of Combustion (Liquid/Solid) | ΔcH°(l) = -2283.0 ± 0.7 kJ·mol-1 | ΔcH°(cr) = -2238.9 ± 1.0 kJ·mol-1 |
| Standard Enthalpy of Formation (Liquid/Solid) | ΔfH°(l) = -34.4 ± 0.8 kJ·mol-1 | ΔfH°(cr) = -436.3 ± 1.2 kJ·mol-1 |
| Enthalpy of Phase Transition | ΔvapH° = 39.7 ± 0.2 kJ·mol-1 | ΔsubH° = 111.2 ± 1.3 kJ·mol-1 |
| Standard Enthalpy of Formation (Gas) | ΔfH°(g) = 5.3 ± 0.8 kJ·mol-1 | ΔfH°(g) = -325.1 ± 1.8 kJ·mol-1 |
Experimental Protocols
The data presented in this guide are derived from precision experimental techniques designed to accurately measure the energetic properties of chemical compounds.
Combustion Calorimetry
The standard molar enthalpies of combustion for both compounds were determined using a static bomb calorimeter.
-
Apparatus: A high-purity copper, static bomb calorimeter was employed. The system was calibrated using the combustion of benzoic acid of certified purity.
-
Procedure: A pellet of the sample (either the liquid 5-methylisoxazole encapsulated in a gelatin capsule or solid this compound) was placed in a platinum crucible inside the calorimetric bomb. The bomb was then sealed and pressurized with approximately 3.04 MPa of pure oxygen. The sample was ignited by passing an electrical current through a cotton fuse in contact with the sample. The temperature change of the water in the calorimeter was measured with high precision to calculate the energy of combustion. Corrections were made for the heat of combustion of the fuse and any nitric acid formed during the combustion of the nitrogen-containing compounds. The specific energy of combustion was determined from a series of successful combustion experiments.
Enthalpy of Phase Transition
The enthalpies of vaporization for 5-methylisoxazole and sublimation for this compound were determined to calculate the gas-phase enthalpies of formation.
-
5-Methylisoxazole (Vaporization): The enthalpy of vaporization was determined calorimetrically.
-
This compound (Sublimation): The Knudsen effusion technique was utilized. This method involves measuring the rate of mass loss of a sample at a specific temperature under high vacuum. The vapor pressure of the substance is determined from the rate of effusion through a small orifice. The standard molar enthalpy of sublimation at 298.15 K is then derived from the variation of vapor pressure with temperature, as described by the Clausius-Clapeyron equation.
Experimental Workflow for Gas-Phase Enthalpy of Formation
The following diagram illustrates the logical workflow for the experimental determination of the standard molar enthalpy of formation in the gas phase (ΔfH°(g)).
Concluding Remarks
The addition of the carboxylic acid functional group to the 5-methylisoxazole ring results in a significantly more negative standard enthalpy of formation in both the condensed and gaseous phases, indicating greater thermodynamic stability. The large difference in the enthalpy of phase transition (sublimation for the acid versus vaporization for the parent isoxazole) is attributed to the strong intermolecular hydrogen bonding interactions enabled by the carboxylic acid group in the solid state. These fundamental thermodynamic data are essential for computational chemistry models and for understanding the chemical behavior of these isoxazole derivatives in various applications, including drug design and materials science.
Safety Operating Guide
Proper Disposal of 5-Methylisoxazole-3-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Methylisoxazole-3-carboxylic acid, a common heterocyclic building block in organic synthesis. Adherence to these protocols is essential for minimizing risks and meeting regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear safety glasses or goggles.[1]
-
Hand Protection: Use chemical-resistant gloves.[1]
-
Skin Protection: A lab coat is mandatory. In case of skin contact, wash the affected area with plenty of water.[1]
-
Work Area: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.
In the event of a spill, sweep up the solid material, avoiding dust generation, and collect it in a suitable, closed container for disposal.[2]
Hazard Assessment and Regulatory Overview
This compound is a solid organic acid. While not classified as a hazardous substance for transport, it can cause skin and serious eye irritation.[1][3] Therefore, its disposal must be managed in accordance with local, state, and federal regulations.[3][4][5] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[4][5][6]
| Hazard Classification & Physical Properties | |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation.[1] |
| Physical State | Solid, crystalline powder[2] |
| Melting Point | 106-110 °C |
| Molecular Weight | 127.10 g/mol [1] |
| Solubility | No specific data found, but as an organic acid, solubility in water may be limited. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a chemical waste product. Do not dispose of this chemical down the drain or in regular trash without proper treatment. The primary method of disposal is through an approved hazardous waste management service.
This is the most straightforward and universally compliant method.
-
Containerization:
-
Place waste this compound in its original container or a clearly labeled, sealable, and chemically compatible container.
-
The label should include the full chemical name: "this compound," the quantity, and any known hazard symbols.
-
-
Segregation:
-
Store the waste container separately from incompatible materials, particularly bases and strong oxidizing agents.[7]
-
-
Collection:
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
For very small quantities of dilute aqueous solutions, neutralization may be an option, but only if permitted by your institution and local regulations. Most organic acids, even after neutralization, may still be considered toxic and unsuitable for sewer disposal.[7] Consult your EHS department before proceeding.
-
Dilution:
-
If working with a solution, ensure it is already dilute. If starting with the solid, dissolve a small quantity in a large amount of water.
-
-
Neutralization:
-
Slowly add a weak base, such as a 5% sodium bicarbonate (baking soda) solution, to the acidic solution while stirring.[8]
-
Perform this in a fume hood, as the reaction will generate carbon dioxide gas.
-
-
pH Verification:
-
Use pH paper or a calibrated pH meter to check the pH of the solution. The target pH should be between 6.0 and 8.0.[9]
-
-
Final Disposal:
-
If, and only if, your institutional and local guidelines permit, the neutralized solution may be flushed down the sanitary sewer with a large volume of water (at least 20 parts water).[10]
-
If this is not permitted, the neutralized solution must still be collected and disposed of as hazardous waste.
-
Experimental Protocol: Neutralization Titration for Purity Assessment
To determine the purity of a sample of this compound, a neutralization titration can be performed. This is a standard analytical chemistry technique.
-
Preparation:
-
Accurately weigh approximately 100-200 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).
-
Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).
-
-
Titration:
-
Add a few drops of a suitable indicator, such as phenolphthalein, to the dissolved acid solution.
-
Slowly add the standardized NaOH solution from a burette to the acid solution while constantly stirring.
-
-
Endpoint Determination:
-
The endpoint is reached when the indicator changes color (e.g., from colorless to pink for phenolphthalein) and the color persists for at least 30 seconds.
-
-
Calculation:
-
Record the volume of NaOH solution used.
-
Calculate the purity of the this compound using the stoichiometry of the acid-base reaction (1:1 molar ratio) and the known concentration of the NaOH solution.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
- 1. This compound | 3405-77-4 | TCI EUROPE N.V. [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 6. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 5-Methylisoxazole-3-carboxylic acid
Essential Safety and Handling Guide for 5-Methylisoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of this compound (CAS RN: 3405-77-4). The following procedural guidance is designed to ensure the safe use, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye irritation, as well as respiratory exposure.[1][2][3] The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or eyeshields are required.[4] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[4] It is crucial to inspect gloves for any signs of degradation before use and to follow proper glove removal techniques to avoid skin contact. |
| Respiratory Protection | A NIOSH-approved N95 respirator or equivalent is recommended, particularly when there is a risk of generating dust.[4] |
| Body Protection | A standard laboratory coat should be worn to protect against incidental skin contact. |
Hazard Identification and Safe Handling
This compound is classified as a skin and eye irritant.[1][2][3] Ingestion and inhalation should be avoided. The compound is a combustible solid.[4]
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[2]
-
Avoid storing in metal cabinets to prevent potential corrosion.[6]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in regular trash.
-
Waste containers should be clearly labeled with the chemical name and associated hazards.
Experimental Protocol: Handling this compound
The following is a general protocol for the safe handling and use of this compound in a laboratory experiment.
1. Preparation and Precautionary Measures:
- Before beginning any work, ensure all required PPE is available and in good condition.
- Verify that the chemical fume hood is functioning correctly.
- Locate the nearest eyewash station and safety shower.
- Have a chemical spill kit readily available.
2. Weighing and Dispensing:
- Conduct all weighing and dispensing of the solid compound within a chemical fume hood to contain any dust.
- Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
- If preparing a solution, add the solid to the solvent slowly while stirring.
3. Reaction Setup and Execution:
- Set up the reaction apparatus within the chemical fume hood.
- Ensure all glassware is properly clamped and secure.
- If heating the reaction, use a controlled heating source such as a heating mantle or oil bath.
- Monitor the reaction for any unexpected changes.
4. Post-Reaction Work-up and Cleaning:
- Allow the reaction mixture to cool to room temperature before proceeding with any work-up steps.
- Quench the reaction carefully, if necessary.
- Clean all glassware and equipment thoroughly after use. Dispose of any solvent rinses as hazardous waste.
Emergency Procedures: Chemical Spill Response
In the event of a spill of this compound, follow the established emergency procedures. The logical workflow for responding to a chemical spill is outlined in the diagram below.
Caption: Workflow for handling a chemical spill.
This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for this compound before use and adhere to your institution's safety protocols.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. 5-甲基异噁唑-3-甲酸 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
